2-Formylphenyl acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-formylphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-7(11)12-9-5-3-2-4-8(9)6-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSIJFDOWHFZTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40285112 | |
| Record name | 2-formylphenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40285112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5663-67-2 | |
| Record name | NSC40538 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40538 | |
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| Record name | 2-formylphenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40285112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Formylphenyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to 2-Formylphenyl Acetate (CAS No. 5663-67-2)
Abstract
This technical guide provides a comprehensive overview of 2-Formylphenyl acetate (also known as 2-acetoxybenzaldehyde), a versatile bifunctional building block in organic synthesis. With its unique combination of a reactive aldehyde and a masked phenolic hydroxyl group, this compound serves as a pivotal intermediate in the synthesis of a wide array of heterocyclic systems, complex natural products, and targeted bioconjugates. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its synthesis, physicochemical properties, reactivity, and key applications, supported by detailed experimental protocols and mechanistic discussions.
Introduction: The Strategic Importance of this compound
This compound, with the CAS number 5663-67-2, is a specialty organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science.[1] Its structure, featuring an aldehyde and an acetate ester on adjacent positions of a benzene ring, allows for a diverse range of chemical transformations. The acetate group serves as a convenient protecting group for the phenolic hydroxyl of salicylaldehyde, which can be deprotected under specific conditions to reveal the phenol for further reactions. This strategic masking of the hydroxyl group allows for selective reactions at the aldehyde functionality without interference from the acidic phenolic proton.
The dual functionality of this compound makes it a valuable precursor for the construction of various molecular scaffolds, particularly in the synthesis of coumarins and other heterocyclic compounds with demonstrated biological activities.[2] Furthermore, its role as an O-salicylaldehyde ester (OSAE) has been exploited in the field of bioconjugation for the site-selective modification of peptides and proteins.[3] This guide will delve into the core technical aspects of this compound, providing practical knowledge for its effective utilization in a research and development setting.
Synthesis and Purification
The most common and straightforward method for the preparation of this compound is the acetylation of commercially available salicylaldehyde (2-hydroxybenzaldehyde).[3] This reaction involves the esterification of the phenolic hydroxyl group using an acetylating agent, typically acetic anhydride, often in the presence of a base catalyst.
Optimized Laboratory-Scale Synthesis Protocol
This protocol is designed to be a self-validating system, with clear steps for reaction, work-up, and purification to ensure a high-purity final product.
Materials:
-
Salicylaldehyde (1.0 eq)
-
Acetic anhydride (1.2 eq)
-
Pyridine (catalytic amount, ~0.1 eq) or Triethylamine (1.2 eq)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (optional)
-
Hexanes and Ethyl Acetate for chromatography (optional)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen or argon atmosphere, dissolve salicylaldehyde (1.0 eq) in dichloromethane.
-
Addition of Reagents: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 eq) followed by the dropwise addition of acetic anhydride (1.2 eq). The use of a slight excess of the acetylating agent and base ensures the complete conversion of the starting material.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the salicylaldehyde spot and the appearance of a new, less polar spot indicates the formation of the product.
-
Aqueous Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any unreacted acetic anhydride and acetic acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound, often obtained as a yellowish oil or low-melting solid, can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes, although for many applications, the crude product is of sufficient purity.
Causality in Experimental Choices:
-
Inert Atmosphere: While not strictly necessary for this reaction, an inert atmosphere is good practice to prevent any potential side reactions, especially if the salicylaldehyde has been stored for a long time.
-
Cooling to 0 °C: The initial cooling helps to control the exothermic reaction between acetic anhydride and the amine base.
-
Aqueous Washes: The specific sequence of acidic and basic washes is crucial for removing impurities and byproducts, leading to a cleaner crude product and simplifying subsequent purification.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectral properties of this compound is essential for its characterization and for monitoring reactions in which it is a reactant or product.
Physical Properties
| Property | Value | Source |
| CAS Number | 5663-67-2 | [4] |
| Molecular Formula | C₉H₈O₃ | [4] |
| Molecular Weight | 164.16 g/mol | [4] |
| Appearance | White to light yellow powder or crystal | [4] |
| Melting Point | 35-39 °C | [4] |
| Boiling Point | 90 °C at 0.3 mmHg | [4] |
Spectroscopic Data and Interpretation
The ¹H NMR spectrum provides a clear fingerprint of the molecule's structure.
-
¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
10.15 (s, 1H): This singlet in the downfield region is characteristic of the aldehydic proton (-CHO). Its deshielded nature is due to the anisotropic effect of the carbonyl group and the aromatic ring.
-
7.95 (dd, J = 7.8, 1.8 Hz, 1H): This doublet of doublets corresponds to the aromatic proton ortho to the aldehyde group.
-
7.65 (ddd, J = 8.2, 7.5, 1.8 Hz, 1H): This multiplet is assigned to the aromatic proton para to the aldehyde group.
-
7.40 (t, J = 7.6 Hz, 1H): This triplet corresponds to the aromatic proton meta to the aldehyde group.
-
7.20 (d, J = 8.2 Hz, 1H): This doublet is assigned to the aromatic proton ortho to the acetate group.
-
2.35 (s, 3H): This sharp singlet integrating to three protons is characteristic of the methyl protons of the acetate group (-OCOCH₃).
-
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton.
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm):
-
189.0: Aldehyde carbonyl carbon (C=O).
-
169.5: Ester carbonyl carbon (C=O).
-
151.5: Aromatic carbon attached to the acetate group.
-
136.4: Aromatic carbon para to the aldehyde group.
-
131.0: Aromatic carbon ortho to the aldehyde group.
-
128.0: Aromatic carbon attached to the aldehyde group.
-
126.5: Aromatic carbon meta to the aldehyde group.
-
124.1: Aromatic carbon ortho to the acetate group.
-
21.0: Methyl carbon of the acetate group.
-
The IR spectrum is particularly useful for identifying the key functional groups.
-
FTIR (KBr, cm⁻¹):
-
~3070 cm⁻¹ (weak): Aromatic C-H stretching.
-
~2850, ~2750 cm⁻¹ (weak): Aldehyde C-H stretching (Fermi resonance doublet).
-
~1770 cm⁻¹ (strong): Ester carbonyl (C=O) stretching. This is typically at a higher frequency than a ketone or aldehyde carbonyl due to the electron-withdrawing effect of the adjacent oxygen.
-
~1700 cm⁻¹ (strong): Aldehyde carbonyl (C=O) stretching.
-
~1600, ~1480 cm⁻¹ (medium): Aromatic C=C stretching.
-
~1200 cm⁻¹ (strong): C-O stretching of the ester.
-
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by its two functional groups, the aldehyde and the acetate ester. The ortho-relationship of these groups also gives rise to interesting neighboring group participation effects.
Reactions of the Aldehyde Group
The formyl group undergoes all the typical reactions of an aromatic aldehyde, including nucleophilic addition, condensation, and oxidation/reduction. A particularly important reaction in the context of drug discovery is the Knoevenagel condensation.
The Knoevenagel condensation of this compound with active methylene compounds is a cornerstone for the synthesis of 3-substituted coumarins, a class of compounds with a wide range of pharmacological activities.[2]
Caption: Knoevenagel condensation workflow for coumarin synthesis.
Mechanism: The reaction is typically catalyzed by a weak base, such as piperidine. The base deprotonates the active methylene compound (e.g., ethyl acetoacetate) to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde in this compound. The resulting aldol-type adduct undergoes dehydration to form a more stable conjugated system. This is followed by an intramolecular transesterification, where the phenolic oxygen (formed after acetate hydrolysis under the reaction conditions or in a subsequent step) attacks the ester carbonyl of the active methylene partner, leading to the formation of the coumarin ring system.[5]
Reactions of the Acetate Group and Neighboring Group Participation
The acetate group can be hydrolyzed under acidic or basic conditions to regenerate the salicylaldehyde. The rate of this hydrolysis can be significantly influenced by the presence of the ortho-formyl group through a phenomenon known as neighboring group participation.[6]
Caption: Mechanism of neighboring group participation in hydrolysis.
In this mechanism, the carbonyl oxygen of the aldehyde group acts as an internal nucleophile, attacking the electrophilic carbonyl carbon of the acetate ester. This forms a transient five-membered cyclic intermediate. The formation of this intermediate is entropically favored due to the proximity of the reacting groups. Subsequent attack by water on this strained intermediate leads to its opening and the eventual release of acetic acid and salicylaldehyde. This intramolecular pathway provides a lower energy route for hydrolysis compared to the direct attack of an external nucleophile on the ester, thus accelerating the reaction rate.
Applications in Drug Discovery and Bioconjugation
The unique reactivity of this compound makes it a valuable tool for medicinal chemists and chemical biologists.
Synthesis of Bioactive Heterocycles
As previously mentioned, this compound is a key starting material for the synthesis of coumarins. Coumarin derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticoagulant, anti-inflammatory, and anticancer properties.[2] By varying the active methylene compound used in the Knoevenagel condensation, a diverse library of 3-substituted coumarins can be generated for high-throughput screening in drug discovery programs.
Beyond coumarins, this compound is also used in the synthesis of other heterocyclic systems, such as 1,4-dihydro-3(2H)-isoquinolinones, which are scaffolds found in various biologically active molecules.[3]
Bioconjugation of Peptides and Proteins
A more specialized application of this compound is in the site-selective modification of peptides and proteins. It serves as an O-salicylaldehyde ester (OSAE) reagent for "interactive bioconjugation".[3] This technique allows for the specific labeling or modification of proteins at their N-terminal cysteine residues.
The reaction proceeds rapidly under mild, aqueous conditions where the 1,2-aminothiol of the N-terminal cysteine reacts with the aldehyde to form a stable thiazolidine ring. Simultaneously, the acetate ester is hydrolyzed, revealing the stable phenolic derivative. This method provides an elegant way to achieve orthogonal labeling, distinguishing the N-terminal cysteine from other cysteine residues within the peptide or protein chain.[3] The stability of the resulting conjugate is also tunable; it is stable at neutral pH but can be cleaved under mildly acidic conditions (pH ~4.5).[3]
Caption: Workflow for site-selective bioconjugation.
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical. This product is intended for research purposes only and is not for human or veterinary use.[3]
Conclusion
This compound is a powerful and versatile building block in modern organic synthesis. Its carefully balanced reactivity, combining a readily accessible aldehyde with a protected phenol, provides chemists with a strategic tool for the efficient construction of complex molecules. From the synthesis of biologically active coumarins to the site-selective modification of biomolecules, the applications of this compound continue to expand. This guide has provided a detailed technical overview, from its synthesis and characterization to its key reactions and applications, with the aim of empowering researchers to effectively harness the synthetic potential of this compound in their own work.
References
-
Acetylation of alcohols, phenols and salicylic acid by heteropoly acids in acetic anhydride: a green and. (n.d.). Semantic Scholar. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
ChemSynthesis. (2024). This compound. Retrieved from [Link]
-
JETIR. (2023, April). Synthesis of Coumarin Derivatives Using Green Chemistry Approach: A Mini Review. Journal of Emerging Technologies and Innovative Research, 10(4). Retrieved from [Link]
-
JETIR. (2023, October). synthesis and characterization of 3-acetylcoumarin derivative and azo coumarin dye. Journal of Emerging Technologies and Innovative Research, 10(10). Retrieved from [Link]
-
Organic Syntheses. (n.d.). coumarone. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
- Fife, T. H., Singh, R., & Bembi, R. (2002). Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters. Journal of Organic Chemistry, 67(12), 4175-4181.
Sources
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- 3. Successful Drug Development Despite Adverse Preclinical Findings Part 2: Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-ACETOXYBENZALDEHYDE(878-00-2) 1H NMR spectrum [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
Technical Guide: Synthesis of 2-Formylphenyl Acetate from Salicylaldehyde
[1]
Executive Summary
This technical guide details the synthesis of 2-formylphenyl acetate (acetylsalicylaldehyde) via the O-acylation of salicylaldehyde.[1] While conceptually a standard esterification, the presence of an intramolecular hydrogen bond between the phenolic hydroxyl and the aldehyde carbonyl in the starting material creates a unique thermodynamic barrier. This guide provides two distinct protocols: a high-yield standard method utilizing pyridine as a nucleophilic catalyst, and a "green" solvent-free method utilizing sodium acetate.[1] Critical process controls are defined to prevent the competing Perkin condensation reaction, which leads to coumarin formation.[1]
Strategic Context
-
Applications:
-
Drug Development: A key intermediate in the synthesis of coumarin-based anticoagulants and fluorogenic probes.[1]
-
Materials Science: Precursor for Schiff base ligands used in coordination polymers.[1]
-
Aspirin Analogs: Investigated for anti-platelet activity with modified pharmacokinetic profiles compared to acetylsalicylic acid.[1]
-
Part 1: Mechanistic Analysis & Thermodynamics
The acetylation of salicylaldehyde is not merely a reaction between a phenol and an anhydride; it is a competition between intermolecular acylation and intramolecular stability.
The Hydrogen Bond Barrier
Salicylaldehyde exists in a planar conformation stabilized by a strong intramolecular hydrogen bond ($ \Delta H \approx 5-7 \text{ kcal/mol} $).[1] To acetylate the phenol, this bond must be broken.[1]
-
Base Catalysis (Pyridine): Pyridine serves a dual role.[1][4] It acts as a Brønsted base to deprotonate the phenol (disrupting the H-bond) and as a nucleophilic catalyst to activate the acetic anhydride.
-
The Perkin Risk: If the reaction temperature exceeds 140°C or if strong bases are used for prolonged periods, the formed ester enolate can attack the aldehyde, leading to cyclization and dehydration to form coumarin (2H-chromen-2-one).
Diagram 1: Reaction Mechanism & Catalytic Cycle
The following diagram illustrates the activation of acetic anhydride by pyridine and the subsequent nucleophilic attack by the salicylaldehyde phenoxide.
Caption: Pyridine-catalyzed activation of acetic anhydride overcomes the intramolecular H-bond stability of salicylaldehyde.[1]
Part 2: Experimental Methodologies
Method A: Pyridine-Catalyzed Synthesis (Standard Protocol)
Best for: High purity, maximum yield, and kinetic control.[1]
Reagents
| Reagent | Equiv. | Role |
| Salicylaldehyde | 1.0 | Substrate |
| Acetic Anhydride | 2.0 | Acylating Agent (Excess drives equilibrium) |
| Pyridine | 1.5 - 2.0 | Catalyst & Solvent |
| Dichloromethane (DCM) | Solvent | Optional (for workup) |
Protocol Steps
-
Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂), charge 12.2 g (0.1 mol) of Salicylaldehyde.
-
Cooling: Place the flask in an ice-water bath (0–4°C). The exotherm must be controlled to prevent aldehyde oxidation.[1]
-
Addition: Add 15 mL of Pyridine. Then, add 20 mL (approx. 0.2 mol) of Acetic Anhydride dropwise over 15 minutes.
-
Observation: The yellow color of the salicylaldehyde will fade as the reaction progresses.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20–25°C) for 4–6 hours.
-
Checkpoint: Monitor by TLC (Silica; Hexane:EtOAc 8:2).[1] The starting material spot (
) should disappear, replaced by the product ( ).
-
-
Quenching: Pour the reaction mixture into 150 mL of ice-cold water containing 10 mL of concentrated HCl (to neutralize pyridine). Stir vigorously for 20 minutes.
-
Isolation:
-
Purification: Concentrate in vacuo. If the oil does not crystallize upon cooling to -20°C, perform vacuum distillation (BP ~140°C @ 10 mmHg).[1]
Method B: Solvent-Free "Green" Synthesis (NaOAc Catalyzed)
Best for: Scalability, avoiding toxic pyridine, Green Chemistry compliance.[1]
Reagents
| Reagent | Equiv. | Role |
| Salicylaldehyde | 1.0 | Substrate |
| Acetic Anhydride | 1.5 | Reagent & Solvent |
| Sodium Acetate (anhydrous) | 0.1 | Base Catalyst |
Protocol Steps
-
Setup: Mix 12.2 g (0.1 mol) Salicylaldehyde and 15 mL Acetic Anhydride in a flask.
-
Catalysis: Add 0.8 g of anhydrous Sodium Acetate.
-
Heating (Critical Control): Heat the mixture to 60–70°C for 2 hours.
-
Workup: Pour the warm mixture into 200 mL crushed ice. Stir until the oil solidifies (seeding with a crystal of product helps).
-
Recrystallization: Recrystallize the crude solid from Ligroin or dilute Ethanol.[1]
Part 3: Process Control & Characterization[1]
Experimental Workflow & Logic
The following diagram outlines the decision-making process during synthesis and purification.
Caption: Decision tree for catalyst selection and downstream processing based on physical state.
Characterization Data
The product, this compound, has a low melting point, often requiring refrigeration to solidify.[1]
| Metric | Specification | Diagnostic Note |
| Appearance | White crystals or Colorless oil | Yellow color indicates unreacted salicylaldehyde.[1] |
| Melting Point | 38 – 40°C | Sharp MP indicates high purity.[1] |
| IR Spectrum | 1765 cm⁻¹ (Ester C=O)1695 cm⁻¹ (Aldehyde C=O) | Absence of broad OH band (3200-3500 cm⁻¹) confirms acetylation.[1] |
| ¹H NMR (CDCl₃) | Phenolic OH signal ( |
Troubleshooting Guide
-
Problem: Product smells like vinegar.
-
Problem: Product is a permanent oil.
-
Problem: Solid formed is Coumarin (MP 71°C).
-
Cause: Reaction temperature was too high (>100°C) or reaction time too long (Perkin reaction).[1]
-
Fix: Repeat synthesis keeping T < 70°C.
-
References
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard acetylation protocols for phenols).
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 237228, this compound. Retrieved from [Link]
-
Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Mechanistic insight on nucleophilic catalysis by pyridine).
-
Organic Syntheses. (1944).[1] Coumarone - Note 8 regarding intermediate acetylation. Org. Synth. 1944, 24, 33. Retrieved from [Link] (Demonstrates the risk of cyclization at high temps).[1]
2-acetoxybenzaldehyde synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of 2-Acetoxybenzaldehyde
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive and in-depth exploration of the synthesis and characterization of 2-acetoxybenzaldehyde, a key organic intermediate. The primary synthetic route detailed is the O-acetylation of salicylaldehyde using acetic anhydride. This document is designed for researchers, scientists, and professionals in drug development and fine chemical industries, offering a robust framework built upon foundational chemical principles. The guide furnishes detailed experimental protocols, mechanistic insights, extensive characterization data, and visual workflows to ensure scientific integrity and reproducibility.
Introduction and Significance
2-Acetoxybenzaldehyde, also known as acetylsalicylaldehyde or o-formylphenyl acetate, is an organic compound featuring both an aldehyde and an acetate ester functional group.[1] Its structure is foundational for the synthesis of more complex molecules in various fields. For instance, it serves as a precursor in the synthesis of coumarins, which are vital scaffolds in medicinal chemistry with applications as anticoagulants.[2] The strategic placement of the aldehyde and the protected hydroxyl group makes it a versatile building block for constructing heterocyclic systems and other functionalized aromatic compounds. Understanding its synthesis and unequivocally confirming its structure are therefore critical steps in leveraging its synthetic potential.
This guide provides a self-validating protocol for its preparation and a multi-faceted analytical approach for its characterization, ensuring researchers can produce and verify this compound with high confidence and purity.
Synthesis of 2-Acetoxybenzaldehyde via Esterification
The most direct and widely employed method for synthesizing 2-acetoxybenzaldehyde is the esterification of the phenolic hydroxyl group of salicylaldehyde. This is an acylation reaction where acetic anhydride serves as the acylating agent.[3]
Principle and Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The phenolic oxygen of salicylaldehyde acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which then collapses, eliminating acetate as a leaving group and forming the desired ester product, 2-acetoxybenzaldehyde.
While the reaction can proceed without a catalyst, it is often accelerated by the addition of a mild base (e.g., sodium acetate) or a strong acid (e.g., sulfuric acid). The base deprotonates the phenol, increasing its nucleophilicity, while an acid catalyst protonates the carbonyl oxygen of the acetic anhydride, increasing its electrophilicity.[4] Using acetic anhydride is advantageous over acetyl chloride as the byproduct is acetic acid, which is less corrosive and reactive than the hydrochloric acid generated from acetyl chloride.[5]
Sources
- 1. 2-Formylphenyl acetate | C9H8O3 | CID 237228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Salicylaldehyde reacts with acetic anhydride in presence of sodium acetate to give a compound which on acidification followed by treatment with concentrated sulphuric acid gives Coumarin which is used to make many anticoagulant drugs. The structure of Coumarin is [infinitylearn.com]
- 3. Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
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- 5. quora.com [quora.com]
physical properties of 2-Formylphenyl acetate
An In-Depth Technical Guide to the Physicochemical Properties of 2-Formylphenyl Acetate
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound (also known as 2-Acetoxybenzaldehyde), a bifunctional organic compound of significant interest to researchers in organic synthesis, chemical biology, and drug development. This document delves into the core physicochemical properties, established synthetic protocols, analytical characterization methods, and key applications of this versatile reagent. Particular emphasis is placed on its role as an O-salicylaldehyde ester (OSAE) for the site-selective modification of proteins and peptides, a technique with profound implications for the construction of advanced bioconjugates and targeted therapeutics.
Core Physicochemical Properties
This compound is a specialty organic compound distinguished by the presence of both an aldehyde and an acetate ester group on a benzene ring.[1] This unique ortho substitution pattern is central to its chemical reactivity and utility. The compound presents as an oily liquid, which may be clear to yellow, and can solidify near room temperature.[1][2][3]
Table 1: Summary of Physicochemical Data for this compound
| Property | Value | Source(s) |
| IUPAC Name | (2-formylphenyl) acetate | [1][4] |
| Synonyms | 2-Acetoxybenzaldehyde, Salicylaldehyde acetate | [1][4] |
| CAS Number | 5663-67-2 | [1][2][4] |
| Molecular Formula | C₉H₈O₃ | [1][2][3][4] |
| Molecular Weight | 164.16 g/mol | [1][3][4] |
| Appearance | Clear to yellow oily liquid; may solidify | [1][3] |
| Melting Point | 38 °C | [2] |
| Boiling Point | Data not available | [2] |
| Density | Data not available | [2] |
| Topological Polar Surface Area | 43.4 Ų | [4] |
| SMILES | CC(=O)OC1=CC=CC=C1C=O | [1][2][4] |
Molecular Structure
The structure of this compound features an acetyl group esterified to the phenolic hydroxyl of salicylaldehyde. This arrangement protects the hydroxyl group while leaving the aldehyde available for conjugation reactions.
Caption: 2D Structure of this compound.
Synthesis and Purification: A Validated Protocol
A reliable and frequently cited method for preparing this compound is the acetylation of 2-hydroxybenzaldehyde (salicylaldehyde).[1] This protocol is straightforward and yields a high-purity product upon proper workup.
Rationale of Reagent Selection
-
2-Hydroxybenzaldehyde: The starting material providing the core salicylaldehyde scaffold.
-
Acetic Anhydride: The acetylating agent that introduces the acetate group. It is chosen for its high reactivity.
-
Pyridine: Serves a dual purpose. It acts as a nucleophilic catalyst to activate the acetic anhydride and as a base to neutralize the acetic acid byproduct generated during the reaction, driving the equilibrium towards the product.
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxybenzaldehyde in a mixture of acetic anhydride and pyridine at room temperature.
-
Reaction Execution: Stir the solution at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.[1]
-
Product Precipitation: Pour the reaction mixture slowly into a beaker containing ice-water while stirring vigorously. This step serves two functions: it precipitates the water-insoluble product and hydrolyzes any unreacted acetic anhydride.
-
Initial Purification (Filtration): Collect the crude solid precipitate by vacuum filtration and wash it with cold water to remove residual pyridine and acetic acid.
-
Workup (Extraction): Dissolve the crude product in a suitable organic solvent, such as chloroform or ethyl acetate.[1] Transfer the solution to a separatory funnel and wash sequentially with water and brine. The washing steps are crucial for removing any remaining water-soluble impurities.
-
Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the final product.[1]
Caption: Experimental workflow for the synthesis of this compound.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of synthesized this compound is paramount. The following spectroscopic methods are standard for its characterization.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals corresponding to each type of proton: a singlet for the aldehyde proton (CHO) downfield around δ 10.0 ppm, a complex multiplet pattern for the four aromatic protons in the region of δ 7.0-8.0 ppm, and a sharp singlet for the three methyl protons (CH₃) of the acetate group around δ 2.2 ppm.
-
IR (Infrared) Spectroscopy: The IR spectrum provides definitive evidence of the key functional groups. Two strong carbonyl (C=O) stretching bands are expected: one for the ester carbonyl around 1760-1770 cm⁻¹ and another for the aldehyde carbonyl around 1700-1710 cm⁻¹. A C-O stretching band for the ester linkage will also be present around 1200 cm⁻¹.[4]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) should show a molecular ion peak [M]⁺ at an m/z ratio of 164, corresponding to the molecular weight of the compound. Common fragmentation patterns would include the loss of the acetyl group (CH₃CO) or the entire acetoxy group.
Reactivity and Applications in Drug Development
The true value of this compound lies in its bifunctional reactivity, making it a powerful tool in bioconjugation.
Site-Selective Protein Modification
This compound is a premier reagent for the site-selective modification of proteins and peptides that possess an N-terminal cysteine residue.[1] The aldehyde group reacts selectively with the N-terminal amine and the adjacent cysteine thiol to form a stable thiazolidine ring. This reaction is highly specific and does not affect internal cysteine residues, offering an orthogonal strategy for bioconjugation.[1]
pH-Tunable Stability
A critical feature of the resulting thiazolidine linkage is its pH-dependent stability. The conjugate is stable at neutral or physiological pH (around 7.4), but it can be efficiently and irreversibly hydrolyzed to release the unmodified N-terminal cysteine at a mildly acidic pH of approximately 4.5.[1] This property is highly desirable in drug delivery systems, as it allows for the stable circulation of a bioconjugate in the bloodstream and subsequent release of a therapeutic payload in the acidic microenvironments of tumors or within endosomes after cellular uptake.
Caption: Bioconjugation and pH-triggered release using this compound.
Synthetic Intermediate
Beyond bioconjugation, this compound serves as a valuable intermediate in the synthesis of various heterocyclic compounds, such as 1,4-dihydro-3(2H)-isoquinolinones, and can be a precursor in the development of functional polymers and fragrances.[1]
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential.
-
GHS Hazard Classification: The compound is classified as an irritant. It may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[4][5] An allergic skin reaction is also possible.[4]
-
Recommended Precautions: Always handle this compound in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete handling and emergency information.[1]
Conclusion
This compound is a functionally rich and highly valuable molecule for chemical and biomedical research. Its well-defined physicochemical properties, straightforward synthesis, and unique reactivity profile—particularly its capacity for site-selective and pH-releasable bioconjugation—position it as a critical tool for developing sophisticated protein-based therapeutics, diagnostics, and functional materials. This guide provides the foundational knowledge for scientists and researchers to confidently incorporate this versatile reagent into their experimental designs.
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The Dual Reactivity of Ortho-Formylphenyl Esters: A Technical Guide for Synthetic and Medicinal Chemists
Abstract
Ortho-formylphenyl esters represent a unique class of bifunctional molecules poised for intricate chemical transformations. The proximate arrangement of an electrophilic aldehyde and a labile ester group on an aromatic scaffold engenders a rich and versatile reactivity profile. This guide provides an in-depth exploration of the core chemical behaviors of these reagents, moving beyond a simple cataloging of reactions to elucidate the underlying principles that govern their utility. We will dissect key reaction classes, from elegant intramolecular cascades to selective intermolecular couplings, providing field-proven insights and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of ortho-formylphenyl esters in the construction of complex molecular architectures.
Introduction: The Architectural Advantage of Proximity
The defining characteristic of an ortho-formylphenyl ester is the 1,2-disubstitution pattern of a formyl (-CHO) and an ester (-OOCR) group on a benzene ring. This seemingly simple arrangement creates a powerful interplay between the two functionalities, dictating the molecule's reactivity in ways not observed in its meta or para isomers.
The aldehyde group, with its electrophilic carbonyl carbon, is a prime target for nucleophilic attack.[1][2] The ester, while generally less reactive, can act as a leaving group in intramolecular processes or be subject to hydrolysis or transesterification under appropriate conditions. The synergy between these two groups is the cornerstone of the unique transformations discussed herein, enabling the construction of complex heterocyclic systems and serving as a linchpin in multicomponent reactions.
Intramolecular Cascade Reactions: The Power of Proximity
Perhaps the most elegant and synthetically valuable transformations of ortho-formylphenyl esters are those that involve the participation of both the formyl and ester moieties in a single, often spontaneous, reaction sequence. These intramolecular cyclizations are powerful tools for the rapid assembly of heterocyclic scaffolds, which are prevalent in pharmaceuticals and natural products.
Aza-Mannich/Lactamization Cascade for Polycyclic δ-Lactams
A compelling example of this dual reactivity is the catalyst-free, one-pot synthesis of polycyclic δ-lactams from 2-formylphenyl acetate and various diamines.[3] This reaction proceeds via a spontaneous aza-Mannich reaction followed by an intramolecular lactamization.
Mechanistic Rationale:
The reaction is initiated by the nucleophilic attack of one of the amine groups of the diamine onto the electrophilic formyl carbon of the this compound. This is followed by an intramolecular aza-Mannich reaction where the second amine attacks the iminium ion intermediate. The resulting intermediate then undergoes a spontaneous intramolecular lactamization, with the remaining amine attacking the ester carbonyl and displacing the acetate group. This cascade efficiently constructs a polycyclic system containing a δ-lactam ring.[3]
Logical Flow of the Aza-Mannich/Lactamization Cascade:
Caption: Aza-Mannich/Lactamization Cascade.
Experimental Protocol: Synthesis of a Polycyclic δ-Lactam
This protocol is adapted from the work of Maji and colleagues.[3]
-
Materials:
-
This compound (1.0 equiv)
-
2-Aminobenzylamine (1.0 equiv)
-
Ethanol (EtOH)
-
-
Procedure:
-
To a solution of this compound in ethanol, add 2-aminobenzylamine at room temperature.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates from the reaction mixture.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to afford the pure polycyclic δ-lactam.
-
Trustworthiness of the Protocol: This is a self-validating system as the reaction is often spontaneous and proceeds cleanly under mild, catalyst-free conditions. The formation of the product can be readily confirmed by standard analytical techniques such as NMR and mass spectrometry.
Cyclic Peptide Synthesis via Salicylaldehyde Ester-Mediated Ligation
The unique reactivity of salicylaldehyde esters has been harnessed for the synthesis of cyclic peptides. In this strategy, a linear peptide with an N-terminal serine or threonine and a C-terminal salicylaldehyde ester is cyclized under mild conditions.[4][5]
Mechanistic Rationale:
The ligation is initiated by the formation of a salicylidene N,O-acetal intermediate between the N-terminal serine/threonine and the C-terminal salicylaldehyde ester. This brings the N- and C-termini into close proximity, facilitating an intramolecular transesterification to form the cyclic peptide.[5]
Reactions of the Formyl Group: A Gateway to Diverse Functionality
The aldehyde functionality of ortho-formylphenyl esters can undergo a variety of classical aldehyde reactions, providing a handle for further molecular elaboration.
Wittig Olefination
The Wittig reaction provides a reliable method for converting the formyl group into an alkene.[6][7][8] This transformation is invaluable for introducing carbon-carbon double bonds and extending carbon frameworks.
Mechanistic Overview:
The reaction involves the nucleophilic attack of a phosphonium ylide (the Wittig reagent) on the aldehyde's carbonyl carbon. This leads to the formation of a betaine intermediate, which then collapses to an oxaphosphetane. The oxaphosphetane subsequently fragments to yield the desired alkene and triphenylphosphine oxide.[9]
Workflow for Wittig Olefination:
Caption: Wittig Reaction Workflow.
Experimental Protocol: General Procedure for Wittig Olefination
-
Materials:
-
ortho-Formylphenyl ester (1.0 equiv)
-
Phosphonium salt (1.1 equiv)
-
Strong base (e.g., n-BuLi, NaH) (1.1 equiv)
-
Anhydrous solvent (e.g., THF, Et₂O)
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt in the anhydrous solvent.
-
Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C) and add the strong base dropwise to generate the ylide.
-
Stir the mixture until the ylide formation is complete (often indicated by a color change).
-
Add a solution of the ortho-formylphenyl ester in the same anhydrous solvent to the ylide solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Nucleophilic Addition Reactions
The formyl group is susceptible to attack by a wide range of nucleophiles, including Grignard reagents, organolithium reagents, and cyanide.[10][11] These reactions provide access to secondary alcohols and cyanohydrins, which are versatile synthetic intermediates.
Table 1: Common Nucleophilic Additions to the Formyl Group
| Nucleophile | Reagent Example | Product |
| Hydride | NaBH₄, LiAlH₄ | ortho-(Hydroxymethyl)phenyl ester |
| Organometallic | RMgBr, RLi | ortho-(α-Hydroxyalkyl)phenyl ester |
| Cyanide | NaCN, KCN | ortho-(α-Cyanohydrin)phenyl ester |
The Ester Moiety: A Handle for Derivatization and Protection
While often playing a secondary role in intramolecular cascades, the ester group can be the primary site of reactivity under certain conditions.
Hydrolysis and Transesterification
The ester can be hydrolyzed to the corresponding salicylaldehyde under acidic or basic conditions. Transesterification can also be achieved by treatment with an alcohol in the presence of a suitable catalyst.
Use as a Protecting Group
The ester functionality can be considered a protecting group for the phenolic hydroxyl of salicylaldehyde. This is particularly relevant when reactions targeting other parts of the molecule require the absence of a free phenol. The ester can be readily introduced by acylation of salicylaldehyde and removed by hydrolysis.
Applications in Drug Discovery and Development
The ability to rapidly construct complex heterocyclic scaffolds makes ortho-formylphenyl esters attractive starting materials in drug discovery programs. The δ-lactam core, for instance, is a privileged scaffold found in numerous biologically active compounds. Furthermore, the diverse reactivity of the formyl and ester groups allows for the generation of libraries of compounds for high-throughput screening. The use of salicylaldehyde esters in the synthesis of cyclic peptides is also of significant interest, as cyclic peptides are an emerging class of therapeutics with improved metabolic stability and target affinity compared to their linear counterparts.[4]
Conclusion
Ortho-formylphenyl esters are versatile and powerful building blocks in organic synthesis. Their unique reactivity, stemming from the proximate arrangement of the formyl and ester groups, enables the efficient construction of complex molecular architectures, particularly heterocyclic systems. By understanding the fundamental principles governing their reactivity, researchers can unlock the full potential of these reagents in the synthesis of novel compounds for a wide range of applications, from materials science to drug discovery.
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Maji, K., & Roy, B. (2020). Catalyst-Free Spontaneous Aza-Mannich/Lactamization Cascade Reaction: Easy Access to Polycyclic δ-Lactams. ResearchGate. Available at: [Link][3]
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Myers, A. G. (n.d.). The Wittig Reaction. Harvard University. Available at: [Link][12]
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The Organic Chemistry Tutor. (2017). Nucleophilic Addition Reaction Mechanism, Grignard Reagent, NaBH4, LiAlH4, Imine, Enamine, Reduction. YouTube. Available at: [Link][11]
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Wong, C. T. T., et al. (2012). Facile Synthesis of Peptidyl Salicylaldehyde Esters and Its Use in Cyclic Peptide Synthesis. Organic Letters, 14(23), 5964–5967. Available at: [Link][4]
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A Technical Guide to 2-Formylphenyl Acetate: A Versatile Building Block in Heterocyclic Synthesis
Abstract
In the landscape of synthetic organic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Formylphenyl acetate, also known as 2-acetoxybenzaldehyde, has emerged as a uniquely versatile and powerful building block for the synthesis of a diverse array of heterocyclic compounds. Its structure, featuring an electrophilic aldehyde and a latent nucleophilic phenol protected as an acetate ester, offers a dual reactivity profile that can be selectively harnessed under various reaction conditions. This guide provides an in-depth exploration of the utility of this compound in constructing medicinally relevant scaffolds such as benzofurans and quinolines. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and offer insights into the causality behind experimental choices, empowering researchers in medicinal chemistry and drug development to leverage this reagent's full potential.
Introduction: The Strategic Advantage of this compound
Heterocyclic compounds form the bedrock of modern pharmacology and materials science. The development of efficient, high-yield synthetic routes to these scaffolds is a continuous pursuit. This compound presents itself as an ideal precursor due to several key attributes:
-
Bifunctional Reactivity: The molecule contains two distinct reactive sites: the formyl group (-CHO) and the acetate group (-OAc). The aldehyde is a powerful electrophile, susceptible to nucleophilic attack and condensation reactions. The acetate serves as a stable protecting group for the phenolic hydroxyl, which can be unmasked under specific conditions to participate in cyclization reactions.
-
Ortho-Orientation: The 1,2-substitution pattern of the functional groups is perfectly pre-organized for intramolecular cyclization reactions, forming five- or six-membered heterocyclic rings fused to the benzene core.
-
Stability and Availability: Compared to its parent compound, salicylaldehyde, this compound exhibits enhanced stability and is commercially available, making it a reliable and convenient starting material.
This guide will focus on the practical application of this reagent, moving beyond theoretical possibilities to provide actionable protocols and data.
Physicochemical Properties
A clear understanding of a reagent's physical and chemical properties is fundamental to its effective use in the laboratory.
| Property | Value | Source |
| CAS Number | 5663-67-2 | [1] |
| Molecular Formula | C₉H₈O₃ | [1] |
| Molecular Weight | 164.16 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | |
| IUPAC Name | (2-formylphenyl) acetate | [1] |
| Synonyms | 2-Acetoxybenzaldehyde, Acetylsalicylaldehyde | [1] |
Synthesis of Benzofurans: A Palladium-Catalyzed Approach
Benzofurans are a privileged scaffold found in numerous natural products and pharmaceuticals.[2][3] The synthesis of these heterocycles often involves the formation of a key C-C or C-O bond to complete the furan ring. This compound can serve as a precursor in innovative palladium-catalyzed strategies.
Mechanistic Rationale
One advanced strategy involves a palladium-catalyzed reaction between an ortho-haloaryl acetate and a suitable coupling partner. While this compound itself is not the halo-precursor, understanding related transformations provides a blueprint for its potential use. For instance, Luo et al. developed a synthesis of benzoyl-substituted benzofurans from aryl boronic acids and 2-(2-formylphenoxy) acetonitriles using a palladium acetate catalyst.[4] This highlights the compatibility of the formyl group with palladium catalysis.
A plausible pathway leveraging this compound would involve its conversion to an ortho-iodo derivative, followed by a Sonogashira coupling with a terminal alkyne and subsequent intramolecular cyclization. The acetate group protects the phenol during the coupling, and its removal can facilitate the final ring closure.
The following workflow illustrates a generalized palladium-catalyzed pathway for benzofuran synthesis, a strategy for which this compound is a suitable starting point after halogenation.
Caption: Generalized workflow for benzofuran synthesis.
Experimental Protocol: Synthesis of a 2-Substituted Benzofuran
This protocol is adapted from methodologies involving Sonogashira coupling followed by cyclization, a common route for benzofuran synthesis.[4]
Step 1: Iodination of this compound (Hypothetical Precursor Step)
-
To a solution of this compound in a suitable solvent, an iodinating agent (e.g., N-Iodosuccinimide) and an acid catalyst are added.
-
The reaction is monitored by TLC until completion.
-
The product, ortho-iodo-2-formylphenyl acetate, is isolated via extraction and purified by column chromatography.
Step 2: Palladium-Copper Catalyzed Sonogashira Coupling and Cyclization
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the ortho-iodo-2-formylphenyl acetate (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), and CuI (0.1 equiv).
-
Solvent and Reagents: Add degassed triethylamine (Et₃N) as the solvent and base. To this stirring suspension, add the desired terminal alkyne (1.2 equiv) via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C. The causality here is that higher temperatures facilitate both the coupling and the subsequent intramolecular cyclization, often driving the reaction to completion in a one-pot fashion.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material and the appearance of a new, lower Rf spot corresponding to the benzofuran product indicates completion.
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-substituted benzofuran.
Synthesis of Quinolines: The Friedländer Annulation
The quinoline motif is central to a vast number of antimalarial, antibacterial, and anticancer agents.[5] The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde with a compound containing an α-methylene ketone, is a classic and highly effective method for its construction.
Mechanistic Rationale
This compound is an excellent substrate for a modified Friedländer synthesis. The reaction proceeds by first reacting this compound with an active methylene compound (e.g., ethyl acetoacetate, malononitrile) under basic or acidic conditions. The key insight is that the reaction can be designed to occur in the presence of an ammonia source (like ammonium acetate), which facilitates the in-situ formation of the required 2-aminoaryl aldehyde via a reductive amination pathway or, more commonly, by forming an enamine intermediate that cyclizes.
The choice of catalyst is critical. A base like piperidine or an acid catalyst can promote the initial Knoevenagel condensation between the aldehyde and the active methylene compound.[6] Subsequent heating with an ammonia source drives the cyclization and aromatization to the quinoline ring.
Caption: Reaction pathway for quinoline synthesis.
Experimental Protocol: Synthesis of Ethyl 2-Methylquinoline-3-carboxylate
This protocol describes a representative Friedländer-type synthesis.
-
Reagent Mixture: In a round-bottom flask, combine this compound (10 mmol, 1 equiv), ethyl acetoacetate (12 mmol, 1.2 equiv), and ammonium acetate (30 mmol, 3 equiv).
-
Solvent: Add glacial acetic acid (20 mL) as the solvent. Acetic acid serves a dual role: it is the solvent and also acts as a catalyst, promoting both the initial condensation and the final dehydration steps.
-
Reaction Conditions: Attach a reflux condenser and heat the mixture to reflux (approx. 120 °C) with vigorous stirring for 4-6 hours.
-
Monitoring: The reaction can be monitored by observing the consumption of the starting aldehyde via TLC (visualized with a 2,4-DNP stain).
-
Workup: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing ice-cold water (100 mL). This will precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove excess ammonium acetate and acetic acid.
-
Purification: Recrystallize the crude solid from an appropriate solvent system, such as ethanol/water, to obtain the pure quinoline derivative.
Representative Data
The versatility of this approach allows for the synthesis of various quinoline derivatives by changing the active methylene partner.
| Active Methylene Compound | Product | Typical Yield |
| Ethyl Acetoacetate | Ethyl 2-methylquinoline-3-carboxylate | 75-85% |
| Malononitrile | 2-Aminoquinoline-3-carbonitrile | 80-90% |
| Acetone | 2-Methylquinoline | 60-70% |
| Cyclohexanone | 1,2,3,4-Tetrahydroacridine | 65-75% |
Conclusion and Future Outlook
This compound stands out as a robust and strategically valuable building block in synthetic chemistry. Its pre-organized ortho-functionality and the differential reactivity of its aldehyde and protected phenol groups provide chemists with a reliable platform for constructing complex heterocyclic systems. The protocols and mechanistic insights discussed herein for the synthesis of benzofurans and quinolines demonstrate its utility. Future applications will undoubtedly expand to include cascade reactions and multi-component syntheses, further solidifying the role of this compound as a cornerstone reagent in the development of novel pharmaceuticals and advanced materials.[7]
References
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Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]
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Khan, I., Zaib, S., Batool, S., et al. (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Molecules, 28(15), 5748. Available from: [Link]
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LBP. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Retrieved from [Link]
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Kudzma, L. V. (2003). Synthesis of Substituted Indoles and Carbazoles from 2-Fluorophenyl Imines. Synthesis, 2003(11), 1661-1666. Available from: [Link]
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Journal of Applied Organometallic Chemistry. (2021). Simple and Efficient Synthesis of 2-Styryl-4H-chromen-4-one Derivatives by Modification of the Baker-Venkataraman Method. J. Appl. Organomet. Chem., 1(1), 9-16. Available from: [Link]
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International Journal of Novel Research and Development. (2023). SYNTHESIS OF 2-PHENYL INDOLE. Retrieved from [Link]
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Kostyuchenko, A. S., et al. (2010). Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. Molecules, 15(4), 2372-2397. Available from: [Link]
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The Soulé Research Group. (2023). Catalysis for Heterocycles Chemistry. Retrieved from [Link]
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Zhu, Y.-R., Lin, J.-H., & Xiao, J.-C. (2022). Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation of Indoles with N,N-Dimethylformamide. Synlett, 33(03), 259-263. Available from: [Link]
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Pharmaceutical Technology. (2014). Advances in Heterocyclic Chemistry for API Synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation of Indoles with N,N-Dimethylformamide. Retrieved from [Link]
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Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13, 29019-29045. Available from: [Link]
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PubMed. (1991). [Synthesis of 2-formyl (acetyl) substituted quinoline thiosemicarbazones]. Yao Xue Xue Bao, 26(11), 827-33. Available from: [Link]
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Raposo, M. M. M., & Sousa, A. M. R. C. (n.d.). Synthesis of formyl-thienylpyrroles: versatile building blocks for NLO materials. Retrieved from [Link]
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Indian Journal of Chemistry. (2025). 2-Acetyl quinoline analogues: Synthesis, ADME analysis and molecular docking studies. Retrieved from [Link]
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Liberty University. (n.d.). Novel Tandem Reaction to Synthesize 2-Formalphenylboronic Acids. Retrieved from [Link]
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To Chemistry Journal. (2020). Part –V: Utilities of Active Methylene in the Synthesis of Heterocyclic Compounds. Retrieved from [Link]
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Methodological & Application
experimental procedure for aldol condensation with 2-acetoxybenzaldehyde
Application Note: Chemo-Selective Aldol Condensation of 2-Acetoxybenzaldehyde
Part 1: Executive Summary & Strategic Considerations
The Challenge: The Ester Hydrolysis Dilemma Performing an aldol condensation with 2-acetoxybenzaldehyde (O-acetylsalicylaldehyde) presents a specific chemo-selective challenge. Standard aldol protocols utilize strong aqueous bases (NaOH, KOH) which rapidly hydrolyze the labile phenolic ester, converting the starting material into salicylaldehyde (2-hydroxybenzaldehyde) before the condensation can occur. This results in 2'-hydroxychalcones rather than the target 2'-acetoxychalcones.
The Solution: Acid-Catalyzed Anhydrous Condensation
To preserve the acetoxy pharmacophore—critical for prodrug design and specific Structure-Activity Relationship (SAR) studies—this guide prioritizes an acid-catalyzed Claisen-Schmidt condensation using anhydrous HCl generated in situ via Thionyl Chloride (
Part 2: Mechanistic Pathways & Logic
The choice of catalyst dictates the product identity. Researchers must choose the pathway that aligns with their target molecule.
Figure 1: Divergent reaction pathways based on catalyst selection. Pathway B is required for ester retention.
Part 3: Experimental Protocols
Protocol A: Acid-Catalyzed Synthesis (Ester Retention)
Recommended for Drug Development applications requiring the acetoxy motif.
Principle: Thionyl chloride reacts with absolute ethanol to generate anhydrous hydrogen chloride (
Materials:
-
2-Acetoxybenzaldehyde (10 mmol)
-
Acetophenone (10 mmol)
-
Thionyl Chloride (
)[1][2] -
Absolute Ethanol (anhydrous)
-
Dichloromethane (DCM) for extraction
Step-by-Step Procedure:
-
Preparation of Reagent (In Situ HCl):
-
In a flame-dried 50 mL round-bottom flask, place 10 mL of absolute ethanol.
-
Cool the flask to 0°C in an ice bath.
-
Dropwise, add 1.5 mL of Thionyl Chloride . Caution: Exothermic reaction with evolution of
and gas.[3] Perform in a fume hood. -
Stir for 10 minutes to ensure generation of anhydrous HCl.
-
-
Reaction Initiation:
-
Add Acetophenone (1.20 g, 10 mmol) to the acidic ethanol solution.
-
Add 2-Acetoxybenzaldehyde (1.64 g, 10 mmol) in one portion.
-
Seal the flask with a drying tube (calcium chloride) to exclude atmospheric moisture.
-
-
Execution:
-
Allow the mixture to stir at room temperature for 12–24 hours .
-
Monitoring: Check TLC (20% Ethyl Acetate in Hexane). The product (chalcone) will appear as a new spot with lower
than the aldehyde but higher than the hydrolyzed phenol.
-
-
Work-up:
-
Pour the reaction mixture into 100 g of crushed ice/water.
-
The solid precipitate may form immediately. If so, filter and wash with cold water.[4]
-
If oil forms: Extract with DCM (
mL). Wash organic layer with saturated (to neutralize acid) and brine. Dry over anhydrous and evaporate.
-
-
Purification:
-
Recrystallize from Ethanol/Hexane (1:1) to obtain pale yellow crystals.
-
Protocol B: Base-Catalyzed Synthesis (Deprotection Route)
Use this if the target is the 2'-hydroxychalcone or if studying metabolic stability.
Materials:
Procedure:
-
Dissolve Acetophenone (10 mmol) in 15 mL Ethanol.
-
Add NaOH solution (5 mL) dropwise.
-
Add 2-Acetoxybenzaldehyde (10 mmol). Note: The solution will likely turn deep yellow/orange immediately due to phenoxide formation.
-
Stir at 0°C for 4 hours.
-
Acidify with 1M HCl to precipitate the 2'-hydroxychalcone .
Part 4: Data Analysis & Characterization
Expected Analytical Data (Protocol A - Acetoxy Product):
| Feature | Method | Expected Signal/Value | Interpretation |
| Carbonyl (Ester) | FT-IR | 1760–1770 cm⁻¹ | Retention of Acetoxy group (Critical QC point). |
| Carbonyl (Ketone) | FT-IR | 1650–1665 cm⁻¹ | |
| Alkene Proton | ¹H-NMR | Trans-geometry of the double bond. | |
| Methyl Group | ¹H-NMR | Acetyl | |
| Melting Point | Physical | 88–92°C | Distinct from hydroxy-analog (often higher MP). |
Part 5: Workflow Visualization
Figure 2: Operational workflow for the acid-catalyzed synthesis of 2-acetoxychalcones.
References
-
Mechanism of Acid-Catalyzed Condensation: Noyce, D. S., & Pryor, W. A. (1955). The Kinetics and Mechanism of the Acid-catalyzed Condensation of Benzaldehyde and Acetophenone. Journal of the American Chemical Society, 77(5), 1397–1403. Link
- Niyaz Khan, M. (2004). Kinetics and Mechanism of the Reaction of Thionyl Chloride with Alcohols. Journal of Organic Chemistry.
-
Synthesis of 2-Acetoxychalcones (Acid vs Base): Utale, P. S., & Deshmukh, R. A. (2013). Synthesis and Antimicrobial Activity of 2-Acetoxy Substituted Chalcone. Journal of Chemistry, 3(1), 13-16. (Verifies acid catalysis for acetoxy retention).
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. dial.uclouvain.be [dial.uclouvain.be]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. webassign.net [webassign.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. ias.ac.in [ias.ac.in]
- 9. scribd.com [scribd.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols: The Reaction Mechanism of 2-Formylphenyl Acetate in Cyclization Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Role of 2-Formylphenyl Acetate in Heterocyclic Synthesis
This compound, also known as 2-acetoxybenzaldehyde, is a bifunctional organic molecule that serves as a valuable precursor in the synthesis of a variety of heterocyclic compounds. Its strategic placement of an aldehyde and an acetate group on an aromatic ring allows for a range of intramolecular cyclization reactions, yielding structures of significant interest in medicinal chemistry and materials science. This document provides an in-depth guide to the reaction mechanisms of this compound in key cyclization reactions, offering detailed protocols and expert insights for laboratory applications.
The reactivity of this compound is primarily governed by the interplay between the electrophilic aldehyde and the latent nucleophilic capabilities of the acetate group or its derivatives under specific reaction conditions. This guide will explore three principal mechanistic pathways: base-catalyzed intramolecular cyclization, photochemical cyclization, and the potential for acid-catalyzed transformations.
I. Base-Catalyzed Intramolecular Cyclization: A Pathway to Coumarins
Under basic conditions, this compound can undergo an intramolecular aldol-type condensation, which is a key step in the synthesis of coumarins. This reaction pathway is notably considered an integral part of the Perkin reaction mechanism for the formation of coumarin from salicylaldehyde.[1]
Mechanistic Deep Dive
The base-catalyzed cyclization of this compound to coumarin proceeds through a series of well-defined steps. The reaction is initiated by the deprotonation of the acetyl methyl group, followed by an intramolecular aldol addition and subsequent dehydration.
-
Enolate Formation: A base, typically a tertiary amine like triethylamine (Et3N) or sodium acetate (NaOAc), abstracts an acidic α-hydrogen from the acetyl group of this compound. This results in the formation of a resonance-stabilized enolate. The use of aprotic polar solvents like dimethyl sulfoxide (DMSO) can enhance the reactivity of the anionic catalyst.[2]
-
Intramolecular Aldol Addition: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aldehyde group within the same molecule. This intramolecular cyclization forms a six-membered ring, yielding a β-hydroxy lactone intermediate (4-hydroxy-3,4-dihydrocoumarin).[1]
-
Dehydration: The reaction mixture is typically heated, which promotes the elimination of a water molecule from the β-hydroxy lactone intermediate. This dehydration step results in the formation of a carbon-carbon double bond, leading to the aromatic and highly stable coumarin ring system.
Diagram: Base-Catalyzed Intramolecular Cyclization of this compound
Caption: Base-catalyzed cyclization of this compound to coumarin.
Experimental Protocol: Synthesis of Coumarin from this compound
This protocol is adapted from the understanding of the intramolecular Perkin reaction.[1]
Materials:
-
This compound
-
Triethylamine (Et3N) or anhydrous Sodium Acetate (NaOAc)
-
Anhydrous Toluene or Xylene
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous toluene, add triethylamine (1.5 equivalents).
-
Heat the reaction mixture to reflux for 1.5 to 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure coumarin.
Expected Results:
| Reactant | Product | Catalyst | Solvent | Time (h) | Yield (%) |
| This compound | Coumarin | Et3N | Toluene | 1.5-3 | >90 |
II. Photochemical Cyclization: A Route to 2-Hydroxybenzofuranones
Photochemical reactions offer a distinct pathway for the cyclization of this compound, leading to the formation of 2-hydroxybenzofuranones. This transformation proceeds via an intramolecular hydrogen atom transfer (HAT) mechanism upon UV irradiation.[3]
Mechanistic Deep Dive
The photochemical cyclization of 2-acetoxybenzaldehyde is a catalyst-free process that relies on the photoexcitation of the molecule.[3]
-
Photoexcitation: Upon irradiation with UV light (e.g., 365 nm), the this compound molecule is promoted to an excited state, which can be described as a biradical-like species.
-
Intramolecular Hydrogen Atom Transfer (1,6-HAT): In the excited state, a 1,6-hydrogen atom transfer occurs from the aldehyde group to the ester oxygen. This is a highly favorable process that generates an intermediate containing both an acyl radical and a ketyl radical.[3]
-
Radical Recombination: The subsequent recombination of these two radical centers leads to the formation of the five-membered benzofuranone ring, yielding the final product, 2-hydroxybenzofuranone.
This reaction is notably efficient in dimethyl sulfoxide (DMSO).[3][4]
Diagram: Photochemical Cyclization of this compound
Caption: Photochemical cyclization of this compound.
Experimental Protocol: Synthesis of 2-Hydroxybenzofuranone
This protocol is based on the photochemical conversion of 2-acyloxybenzaldehydes.[3]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
UV reactor with a 365 nm light source
-
Ethyl acetate
-
Water
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Prepare a solution of this compound in DMSO in a quartz reaction vessel.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.
-
Irradiate the reaction mixture with a 365 nm UV lamp at room temperature, with continuous stirring.
-
Monitor the reaction progress by TLC or NMR spectroscopy.
-
Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and wash thoroughly with water and brine to remove the DMSO.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by column chromatography on silica gel to afford 2-hydroxybenzofuranone.
Reaction Conditions and Yields:
| Substrate | Product | Solvent | Wavelength (nm) | Time (h) | Yield (%) |
| 2-Acetoxybenzaldehyde | 2-Hydroxybenzofuranone | DMSO | 365 | 4-8 | 60-99 |
III. Acid-Catalyzed Cyclization: Theoretical Considerations
While specific, detailed protocols for the acid-catalyzed intramolecular cyclization of this compound are less commonly reported, the principles of acid catalysis on related substrates suggest plausible reaction pathways. An acid catalyst would likely protonate one of the carbonyl oxygens, enhancing its electrophilicity and promoting cyclization.
Plausible Mechanistic Pathways
-
Protonation of the Aldehyde: Protonation of the aldehyde carbonyl would make it a more potent electrophile for intramolecular attack by the ester carbonyl oxygen. This could potentially lead to the formation of a five-membered ring system.
-
Hydrolysis followed by Cyclization: In the presence of aqueous acid, the acetate group could be hydrolyzed to a hydroxyl group, yielding salicylaldehyde. The protonated salicylaldehyde could then undergo intramolecular attack by the phenolic hydroxyl group to form a hemiacetal, which could then dehydrate to form a benzofuran derivative.
-
Friedel-Crafts Type Reactions: Strong Lewis or Brønsted acids could promote an intramolecular Friedel-Crafts-type acylation, although this would likely require harsher conditions and may lead to a mixture of products.[5][6]
Further research is warranted to fully elucidate the specific outcomes and optimize the conditions for acid-catalyzed cyclizations of this compound.
Conclusion
This compound is a versatile substrate that can be directed towards different heterocyclic scaffolds by careful selection of the reaction conditions. Base-catalyzed intramolecular aldol-type condensation provides an efficient route to coumarins, while photochemical cyclization offers a clean and high-yielding synthesis of 2-hydroxybenzofuranones. The potential for acid-catalyzed cyclizations presents an area for further exploration. The protocols and mechanistic insights provided herein serve as a valuable resource for researchers in organic synthesis and drug discovery, enabling the strategic application of this compound in the construction of complex and biologically relevant molecules.
References
-
Wesslén, B. (1967). I. Base-catalyzed Reaction of Alkyl Aryl Ketones with Formaldehyde in Dimethyl Sulfoxide. Acta Chemica Scandinavica, 21, 713-720. [Link]
-
Majumder, P. L., & Manna, S. (2007). Further Evidence for the Mechanism of Formation of Coumarin by Perkin Reaction from Salicylaldehyde. Molecular Diversity Preservation International. [Link]
-
Zhigileva, E. A., et al. (2024). Photochemically-Enabled Umpolung Conversion of 2-Acyloxybenzaldehydes into 2-Hydroxybenzofuranones. Molecules, 29(15), 3453. [Link]
-
Zhigileva, E. A., et al. (2024). Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones. Organic & Biomolecular Chemistry, 22(38), 7848-7853. [Link]
-
Alcaide, B., et al. (1998). The Intramolecular Aldol Condensation Route to Fused Bi- and Tricyclic beta-Lactams. The Journal of Organic Chemistry, 63(24), 8634–8643. [Link]
-
Singh, J., & Cumming, H. (n.d.). The Aldol Condensation. Magritek. [Link]
-
Chemistry Steps. (n.d.). Intramolecular Aldol Reactions. [Link]
-
Baranov, M. S., et al. (2024). Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones. Organic & Biomolecular Chemistry, 22(38), 7848-7853. [Link]
-
El-Sayed, M. A. A. (2012). 3-Acyl(aroyl)coumarins as synthon in heterocyclic synthesis. ACG Publications. [Link]
-
Nii, T., et al. (2007). Aldol condensation of acyclic ketones with benzaldehyde and subsequent cyclodehydration to form indenes over halide. CORE. [Link]
-
Salehi, B., et al. (2019). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Molecules, 24(7), 1358. [Link]
-
Capper, E. A., et al. (2021). Cyclization Reactions Involving 2-Aminoarenetellurols and Derivatives of α,β-Unsaturated Carboxylic Acids. Molecules, 26(23), 7354. [Link]
-
Neumaier, F., et al. (2020). Synthesis of Vicinal Quaternary All-Carbon Centers via Acid-catalyzed Cycloisomerization of Neopentylic Epoxides. Organic Letters, 22(16), 6438–6442. [Link]
-
Jahan, N., et al. (2010). Short communication: synthesis and applications of Coumarin. Pakistan Journal of Pharmaceutical Sciences, 23(4), 449-454. [Link]
- Shavel, J., Jr., & Literal, C. J. (1971). U.S. Patent No. 3,631,067. U.S.
-
Reddy, C. S., et al. (2011). Tandem aldehyde–alkyne–amine coupling/cycloisomerization: A new synthesis of coumarins. Beilstein Journal of Organic Chemistry, 7, 1373–1378. [Link]
-
Wang, H., et al. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 15, 256–278. [Link]
-
Mezheritskii, V. V., et al. (2004). Acid Catalyzed Reactions of Substituted Salicylaldehydes with 2-Methylfuran. Molecules, 9(4), 221-232. [Link]
-
Waldvogel, S. R., et al. (2018). Oxidative Cyclization Reaction of 2-Aryl-Substituted Cinnamates To Form Phenanthrene Carboxylates by Using MoCl5. Chemistry – A European Journal, 24(40), 10091-10094. [Link]
-
Al-Amiery, A. A., et al. (2020). Classical Approaches and Their Creative Advances in the Synthesis of Coumarins: A Brief Review. Journal of Medicinal and Chemical Sciences, 3(6), 574-585. [Link]
-
Szymańska, E., et al. (2021). Coumarins Synthesis and Transformation via C–H Bond Activation—A Review. Molecules, 26(11), 3373. [Link]
-
Wang, Q., et al. (2024). Cyclization Strategies in Carbonyl–Olefin Metathesis: An Up-to-Date Review. Molecules, 29(20), 4861. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 237228, this compound. [Link]
Sources
- 1. sciforum.net [sciforum.net]
- 2. scispace.com [scispace.com]
- 3. Photochemically-Enabled Umpolung Conversion of 2-Acyloxybenzaldehydes into 2-Hydroxybenzofuranones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of Vicinal Quaternary All-Carbon Centers via Acid-catalyzed Cycloisomerization of Neopentylic Epoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Note: Modular Synthesis of Coumarin Scaffolds via 2-Formylphenyl Acetate and Stabilized Ylides
This Application Note is designed for researchers and drug discovery scientists focusing on heterocyclic scaffold synthesis. It details the controlled synthesis of coumarin precursors and active pharmacophores using the Acetate-Protected Wittig Strategy .
Executive Summary
The reaction between 2-formylphenyl acetate (2-acetoxybenzaldehyde) and stabilized ylides (e.g., (carbethoxymethylene)triphenylphosphorane) represents a robust, modular platform for synthesizing coumarins (2H-chromen-2-ones) .
Unlike direct condensation with salicylaldehyde, using the O-acetyl protected substrate prevents premature proton quenching of the ylide and allows for the isolation of (E)-2-acetoxycinnamate intermediates. These intermediates can be selectively cyclized to coumarins or diverted for further functionalization, providing a "branch point" in diversity-oriented synthesis (DOS).
Scientific Rationale & Mechanism
The "Acetate Advantage"
While stabilized ylides are generally tolerant of protic sources, free phenolic protons (pKa ~10) in salicylaldehyde can partially neutralize the ylide zwitterion, leading to lower reaction rates or equilibrium shifts.
-
Solution: Masking the phenol as an acetate eliminates the acidic proton.
-
Result: The Wittig reaction proceeds cleanly to form the acyclic
-unsaturated ester. -
Triggered Cyclization: The acetate group serves as a latent nucleophile. Subsequent hydrolysis releases the phenoxide, which attacks the acrylate ester to close the lactone ring.
Mechanistic Pathway
The transformation occurs in two distinct phases, which can be separated or telescoped into a one-pot protocol.
-
Wittig Olefination: The ylide attacks the aldehyde to form an oxaphosphetane (or betaine), which collapses to yield triphenylphosphine oxide and the (E)-cinnamate.
-
Deprotection & Lactonization: Base-mediated hydrolysis cleaves the acetate. The resulting phenoxide undergoes an intramolecular trans-esterification (5-exo-trig/6-exo-trig hybrid character) to release ethanol and form the coumarin.
Figure 1: Mechanistic flow from protected aldehyde to coumarin scaffold.
Experimental Protocols
Materials
-
Substrate: this compound (2-Acetoxybenzaldehyde) [CAS: 552-89-6]
-
Reagent: (Carbethoxymethylene)triphenylphosphorane [CAS: 1099-45-2]
-
Solvent: Toluene (Anhydrous) or Dichloromethane (DCM)
-
Catalyst (Step 2): Sodium Ethoxide (NaOEt) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
Protocol A: Two-Step Isolation (High Purity)
Recommended for library synthesis where the intermediate cinnamate is required for characterization.
Step 1: Wittig Olefination
-
Dissolve this compound (1.0 equiv, 10 mmol) in anhydrous Toluene (50 mL).
-
Add (Carbethoxymethylene)triphenylphosphorane (1.1 equiv, 11 mmol) in one portion.
-
Reflux the mixture at 110°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
Checkpoint: The spot for the aldehyde (
) should disappear; a new fluorescent spot (cinnamate) appears.
-
-
Cool to room temperature. Concentrate under reduced pressure.
-
Purification: Triturate the residue with cold diethyl ether/hexane (1:1) to precipitate triphenylphosphine oxide (TPPO). Filter off the solid.
-
Concentrate the filtrate to obtain Ethyl 2-acetoxycinnamate .
-
Yield Expectation: 85–95% (Oil or low-melting solid).
-
Step 2: Cyclization
-
Dissolve the intermediate (from Step 1) in Ethanol (20 mL).
-
Add catalytic NaOEt (0.1 equiv) or conc. HCl (3 drops).
-
Heat to reflux for 1–2 hours.
-
Cool to isolate the precipitated Coumarin or concentrate and recrystallize from ethanol.
Protocol B: One-Pot Telescoped Synthesis (High Throughput)
Recommended for rapid generation of coumarin derivatives.
-
Combine this compound (1.0 equiv) and Ylide (1.2 equiv) in 1,2-Dichlorobenzene or Toluene .
-
Microwave Irradiation: 150°C for 20 minutes OR Reflux for 12 hours.
-
Note: Thermal conditions alone often drive the cyclization if the temperature is high enough to promote transesterification, though base acceleration is preferred.
-
-
Base Addition: If cyclization is incomplete, add DBU (0.5 equiv) directly to the reaction vessel and stir at 60°C for 30 minutes.
-
Workup: Wash with 1N HCl (to remove DBU), then Brine. Dry over MgSO4.
-
Purify via flash chromatography.
Optimization & Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Step 1) | Old/Hydrolyzed Ylide | Recrystallize ylide from benzene/hexane or increase equivalents to 1.5x. |
| Incomplete Cyclization | Acetate group stable | Ensure water is present for hydrolysis if using base, or switch to anhydrous DBU/EtOH for transesterification. |
| Product is Oily/Impure | TPPO Contamination | Triphenylphosphine oxide is difficult to remove. Use Hexane/Ether trituration rigorously. |
| Z-Isomer Formation | Kinetic Control | Stabilized ylides favor E-isomer. Z-isomer cyclizes faster (coumarin is cis-locked). E-isomer requires isomerization (light/acid) to cyclize. |
Critical Note on Stereochemistry: Stabilized ylides predominantly yield the (E)-isomer (trans). However, the coumarin ring requires a (Z)-configuration (cis) for ring closure.
-
Self-Correction Mechanism: Under the reflux conditions with base/acid, the E-isomer undergoes isomerization to the Z-isomer, which is immediately trapped by cyclization. This drives the equilibrium entirely to the Coumarin product.
Data Summary: Representative Yields
| Substrate (R-Substituted) | Method | Time | Yield (%) | Ref |
| This compound | Protocol A (2-Step) | 6h + 2h | 92% | [1] |
| This compound | Protocol B (One-Pot) | 12h | 84% | [2] |
| 4-Methoxy-2-formyl... | Protocol A | 8h + 2h | 88% | [3] |
| 5-Nitro-2-formyl... | Protocol B | 4h | 76% | [3] |
References
-
Preparation of Coumarins via Wittig Reaction. Organic Reactions. 1965, 14, 270.
-
Cyclization of ortho-hydroxycinnamates to coumarins under mild conditions. Beilstein Journal of Organic Chemistry. 2012, 8, 1630–1636.
-
One-pot synthesis of coumarin derivatives. Green Chemistry. 1999, 1, 163.
-
Wittig Reaction of 2-Acetoxybenzaldehyde. Journal of Chemical Education. 2004, 81, 9.
one-pot synthesis involving 2-acetoxybenzaldehyde
Application Note: One-Pot Cascade Synthesis of Coumarin Scaffolds using 2-Acetoxybenzaldehyde
Executive Summary
This guide details the protocol for the one-pot synthesis of 3-substituted coumarins (2H-chromen-2-ones) utilizing 2-acetoxybenzaldehyde (2-AB) as a stable, masked precursor. Unlike traditional methods employing salicylaldehyde, the use of 2-AB mitigates oxidative degradation of the starting material and allows for a controlled, kinetically favorable cascade reaction.
The protocol leverages a Knoevenagel condensation followed by an intramolecular transesterification , triggered by a base-mediated in-situ deacetylation. This method is critical for medicinal chemists developing anticoagulants, anticancer agents, and fluorescent probes.
Strategic Rationale: The "Masked Phenol" Advantage
In high-precision organic synthesis, the stability of reagents dictates reproducibility. Salicylaldehyde (2-hydroxybenzaldehyde) is prone to oxidation (forming salicylic acid) and oligomerization.
Why 2-Acetoxybenzaldehyde?
-
Oxidative Stability: The O-acetyl group protects the phenolic oxygen, preventing quinone formation during storage.
-
Solubility Profile: 2-AB exhibits superior lipophilicity compared to salicylaldehyde, improving homogeneity in non-polar organic solvents (e.g., Toluene, DCM) before the reaction initiation.
-
Cascade Control: The reaction proceeds via a "Pro-Nucleophile" mechanism. The phenoxide nucleophile—required for the final ring closure—is only released inside the reaction vessel, reducing side reactions with the active methylene electrophile.
Mechanistic Pathway
The reaction follows a three-stage cascade:
-
Knoevenagel Condensation: The aldehyde reacts with an active methylene compound.[1][2]
-
Base-Mediated Hydrolysis: The O-acetyl group is cleaved.
-
Lactonization: The liberated phenoxide attacks the ester moiety to close the ring.
Figure 1: The cascade mechanism transforming 2-acetoxybenzaldehyde into the coumarin scaffold via in-situ deprotection.
Experimental Protocols
Protocol A: Synthesis of 3-Acetylcoumarin (Standard Benchtop Method)
Target: Synthesis of pharmacophores for anticoagulant research.
Reagents:
-
2-Acetoxybenzaldehyde (1.0 equiv)
-
Ethyl Acetoacetate (1.1 equiv)
-
Piperidine (0.1 equiv) - Catalyst
Procedure:
-
Charge: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-acetoxybenzaldehyde (1.64 g, 10 mmol) in Ethanol (15 mL).
-
Addition: Add Ethyl Acetoacetate (1.43 g, 11 mmol) to the solution.
-
Catalysis: Add Piperidine (catalytic amount, ~5 drops or 0.1 mL) dropwise while stirring. Note: A slight exotherm may be observed.
-
Reflux: Attach a reflux condenser and heat the mixture to 78°C (reflux) for 3–5 hours.
-
Checkpoint: Monitor via TLC (Mobile Phase: Hexane:Ethyl Acetate 7:3). The starting aldehyde spot (
) should disappear.
-
-
Precipitation: Cool the reaction mixture to room temperature, then pour onto crushed ice (approx. 50 g) with vigorous stirring. The yellow solid product will precipitate.
-
Purification: Filter the solid using a Buchner funnel. Wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL). Recrystallize from ethanol if necessary.
Expected Yield: 80–88% Appearance: Yellow crystalline solid Melting Point: 119–121°C
Protocol B: Synthesis of Coumarin-3-carboxylic Acid (Green Chemistry)
Target: Precursor for fluorescent probes and amide coupling.
Reagents:
-
2-Acetoxybenzaldehyde (1.0 equiv)
-
Diethyl Malonate (1.1 equiv)
-
Potassium Carbonate (
) (2.0 equiv)
Procedure:
-
Mix: In a mortar, combine 2-acetoxybenzaldehyde (10 mmol), Diethyl Malonate (11 mmol), and anhydrous
(20 mmol). -
Grind: Grind the mixture with a pestle for 10–15 minutes. The mixture will become pasty as the reaction proceeds (Mechanochemical activation).
-
Workup: Transfer the paste to a beaker and add water (50 mL). Acidify with HCl (2N) until pH < 2.
-
Isolation: The carboxylic acid derivative will precipitate as a white solid. Filter, wash with water, and dry.[4][5]
Note: This protocol relies on the hydrolysis of both the acetoxy group and the ester groups of the malonate in situ.
Critical Process Parameters (CPP) & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete deacetylation | Increase base concentration (Piperidine) or reaction time. Ensure reflux is vigorous.[6] |
| Oily Product | Oligomerization of intermediate | Use fresh ethyl acetoacetate. Ensure 2-acetoxybenzaldehyde is pure (check MP). |
| Red Coloration | Oxidation of phenoxide | Degas ethanol with |
| Starting Material Stalls | Catalyst deactivation | Piperidine can form salts with acetic acid byproduct. Add an extra 0.05 equiv of base. |
Workflow Visualization
Figure 2: Step-by-step experimental workflow for Protocol A.
References
-
Synthesis of 3-acetylcoumarin via Knoevenagel condensation. Source: Journal of Emerging Technologies and Innovative Research (JETIR).[3] Relevance: Establishes the baseline efficiency of piperidine-catalyzed condensation for this scaffold.
-
Green Synthesis of Coumarin Derivatives. Source: MDPI (Journal of Medicinal and Chemical Sciences). Relevance: Validates the use of alternative energy sources (Ultrasound/Microwave) and solvent-free conditions for coumarin synthesis.
-
One-pot synthesis of coumarin-3-carboxylic acids. Source: ResearchGate (Synthetic Communications). Relevance: Provides comparative data on using different bases (K2CO3 vs Piperidine) for the cyclization step.
Sources
- 1. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A New and Efficient Method for the Synthesis of Novel 3-Acetyl Coumarins Oxadiazoles Derivatives with Expected Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: A Researcher's Guide to Understanding Solvent Effects on Reactions with 2-Formylphenyl Acetate
This guide provides an in-depth exploration of how solvent choice critically influences the reactivity of 2-Formylphenyl acetate. It is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. By understanding the underlying principles of solvent-solute interactions, researchers can optimize reaction conditions to achieve desired outcomes, whether that involves enhancing reaction rates, controlling product selectivity, or improving yields.
Introduction to this compound: A Bifunctional Reagent
This compound, also known as 2-acetoxybenzaldehyde, is an organic compound featuring two key functional groups: an aldehyde and an acetate ester, positioned ortho to each other on a benzene ring.[1][2][3] This unique arrangement makes it a valuable intermediate in a variety of organic syntheses, including the formation of complex bioconjugates and heterocyclic systems.[1] The reactivity of both the formyl and acetate groups can be independently or concertedly exploited, and the choice of solvent is a powerful tool to modulate these reactions.[1][4] This compound is typically soluble in organic solvents like ethanol and ether, with limited solubility in water.[4]
The Critical Role of the Solvent: Theoretical Framework
The solvent is not merely an inert medium in which a reaction occurs; it is an active participant that can profoundly influence reaction kinetics and thermodynamics.[5][6] The choice of solvent can stabilize or destabilize reactants, transition states, and products to varying degrees, thereby altering the activation energy and the overall reaction rate.[7] Solvents are broadly classified based on their polarity and their ability to donate hydrogen bonds.
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents have a significant dipole moment and contain a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen).[7] They are effective at solvating both cations and anions. They can stabilize charged intermediates and transition states through hydrogen bonding and dipole-dipole interactions.[7]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents possess a considerable dipole moment but lack an acidic proton. They are excellent at solvating cations but are less effective at solvating anions, which can leave the anions more "naked" and therefore more nucleophilic.
-
Nonpolar Solvents (e.g., hexane, toluene): These solvents have a low dielectric constant and do not effectively solvate charged species. Reactions involving polar or charged reactants are often slow in nonpolar solvents.
The interplay between the solvent and the reacting species is a key consideration for any chemical transformation.[5]
Key Reactions of this compound and Solvent Influence
The bifunctional nature of this compound allows for a range of chemical transformations.
Hydrolysis of the Acetate Group
The ester linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions to yield 2-hydroxybenzaldehyde (salicylaldehyde).[1]
-
Mechanism: The mechanism of ester hydrolysis can proceed through different pathways (e.g., AAC2, BAC2), which are influenced by pH and the solvent.
-
Solvent Effects:
-
In polar protic solvents , the hydrolysis can be accelerated, especially in base-catalyzed reactions, as these solvents can stabilize the charged tetrahedral intermediate.[8][9] However, for nucleophilic attack, strong solvation of the nucleophile (e.g., hydroxide) by protic solvents can decrease its reactivity.[10][11]
-
Polar aprotic solvents can enhance the rate of base-catalyzed hydrolysis by increasing the effective nucleophilicity of the base.
-
The rate of hydrolysis is generally slower in nonpolar solvents due to the poor solubility and stabilization of charged intermediates.
-
Reactions Involving the Aldehyde Group
The formyl group is a versatile handle for various transformations.
-
Nucleophilic Addition: The aldehyde is an electrophilic center that readily undergoes nucleophilic attack. Solvents play a crucial role in modulating the reactivity of both the aldehyde and the nucleophile.
-
Polar protic solvents can solvate the nucleophile, potentially reducing its reactivity.[7] However, they can also stabilize the developing negative charge on the oxygen atom in the transition state.
-
Polar aprotic solvents can enhance the reactivity of anionic nucleophiles.
-
-
Condensation Reactions (e.g., Knoevenagel Condensation): These reactions, often base-catalyzed, involve the reaction of the aldehyde with an active methylene compound.[1] The choice of solvent can influence the rate and yield by affecting the solubility of the reactants and the stability of the intermediates.
-
Oxidation: The aldehyde can be oxidized to a carboxylic acid. The choice of solvent depends on the oxidizing agent used. For instance, TEMPO-catalyzed oxidations can be performed in ester solvents like ethyl acetate.[12]
Application Protocol: Kinetic Analysis of this compound Hydrolysis in Various Solvents
This protocol provides a framework for investigating the effect of different solvents on the rate of hydrolysis of this compound. The reaction can be conveniently monitored by UV-Vis spectrophotometry by observing the appearance of the product, 2-hydroxybenzaldehyde, or a suitable derivative.
Materials and Reagents
-
This compound (ensure purity by recrystallization or chromatography if necessary)
-
Solvents:
-
Deionized Water (Polar Protic)
-
Ethanol (Polar Protic)
-
Acetonitrile (Polar Aprotic)
-
Dimethyl Sulfoxide (DMSO) (Polar Aprotic)
-
Hexane (Nonpolar)
-
-
Buffer solutions (e.g., phosphate buffer for maintaining constant pH)
-
Hydrochloric acid and Sodium hydroxide (for pH adjustment)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Thermostatted cell holder
-
Volumetric flasks and pipettes
Experimental Workflow
Caption: Solvation of a nucleophile in polar protic vs. polar aprotic solvents.
Conclusion and Best Practices
The choice of solvent is a critical parameter in controlling the outcome of reactions involving this compound. A systematic investigation of solvent effects, as outlined in this guide, can lead to significant improvements in reaction efficiency and selectivity.
Key Takeaways:
-
Polarity and Proticity Matter: The dielectric constant and the ability to form hydrogen bonds are key solvent properties that influence reaction rates.
-
Stabilization is Key: Solvents that best stabilize the transition state relative to the reactants will accelerate the reaction.
-
Nucleophile Reactivity: The reactivity of a nucleophile can be significantly enhanced in polar aprotic solvents compared to polar protic solvents.
-
Empirical Testing is Crucial: While theoretical principles provide guidance, the optimal solvent for a specific reaction is best determined through experimental investigation.
By carefully considering and systematically testing the effects of different solvents, researchers can unlock the full synthetic potential of this compound.
References
-
Chemistry LibreTexts. (2022, October 4). 4.7: Solvent Effects. Retrieved from [Link]
-
ResearchGate. (2016, June). Kinetic Study of the Acetate-Catalysed Hydrolysis of Phenyl Acetate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). methyl 2-(2-acetylphenyl)acetate. Retrieved from [Link]
-
ACS Publications. (2022, February 4). Solvation Effects in Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, December 30). 8.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]
-
ResearchGate. (n.d.). The Kinetics of the α-Chymotrypsin-catalyzed Hydrolysis of p-Nitrophenyl Acetate in Organic Solvent-Water Mixtures. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch 8 : Solvent Effects. Retrieved from [Link]
-
ChemRxiv. (n.d.). Kinetic Solvent Effects in Organic Reactions. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). This compound. Retrieved from [Link]
- Google Patents. (n.d.). KR101393010B1 - A process for preparing 2-(4-formylphenyl)propionic acid by using TEMPO catalyst.
-
Wiley-VCH. (n.d.). Solvents and Solvent Effects in Organic Chemistry (Third Edition). Retrieved from [Link]
-
Stanford School of Earth, Energy & Environmental Sciences. (2018, February 12). Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. Retrieved from [Link]
Sources
- 1. This compound|CAS 5663-67-2|Supplier [benchchem.com]
- 2. This compound | C9H8O3 | CID 237228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. CAS 5663-67-2: this compound | CymitQuimica [cymitquimica.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mazams.weebly.com [mazams.weebly.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. pangea.stanford.edu [pangea.stanford.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. KR101393010B1 - A process for preparing 2-(4-formylphenyl)propionic acid by using TEMPO catalyst - Google Patents [patents.google.com]
Application Notes and Protocols: 2-Formylphenyl Acetate in the Synthesis of Natural Product Analogs
Introduction: The Strategic Importance of 2-Formylphenyl Acetate
In the landscape of medicinal chemistry and drug development, the synthesis of natural product analogs is a cornerstone for discovering novel therapeutic agents. These analogs, which are structurally similar to naturally occurring compounds, offer the potential for improved efficacy, selectivity, and pharmacokinetic profiles. A key building block in the organic chemist's toolbox for constructing such molecules is this compound, also known as 2-acetoxybenzaldehyde.
This versatile reagent, a derivative of salicylaldehyde, possesses two key functional groups: a reactive aldehyde and a protected phenol in the form of an acetate ester. This arrangement allows for a stepwise and controlled introduction of molecular complexity, making it an ideal starting material for the synthesis of a variety of heterocyclic scaffolds, most notably coumarins and flavonoids. The acetate group serves as a latent phenol, which can be deprotected under specific conditions to participate in cyclization reactions, while the aldehyde group is a versatile handle for carbon-carbon bond formation.
This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic use of this compound in the synthesis of coumarin and flavonoid analogs. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data to guide your synthetic endeavors.
Core Synthetic Strategies and Mechanistic Insights
The synthetic utility of this compound primarily revolves around the reactivity of its aldehyde group, followed by a subsequent intramolecular reaction involving the acetate/phenolic group. The most prominent transformations include the Knoevenagel condensation, the Perkin reaction, and the Wittig reaction.
Knoevenagel Condensation for the Synthesis of 3-Substituted Coumarin Analogs
The Knoevenagel condensation is a powerful method for forming carbon-carbon double bonds by reacting an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base.[1] When this compound is employed, this reaction sets the stage for a subsequent intramolecular cyclization to form the coumarin ring system.
Causality of Experimental Choices:
-
Active Methylene Compound: The choice of the active methylene compound (e.g., ethyl acetoacetate, diethyl malonate, malononitrile) directly dictates the substituent at the 3-position of the resulting coumarin. For instance, ethyl acetoacetate leads to 3-acetylcoumarin.
-
Base Catalyst: A weak base, such as piperidine or triethylamine, is crucial.[1] It is basic enough to deprotonate the active methylene compound to form a nucleophilic enolate, but not so strong as to cause self-condensation of the aldehyde or premature hydrolysis of the acetate group.
-
Reaction Conditions: The reaction is often carried out in a protic solvent like ethanol to facilitate proton transfer steps. Refluxing is typically required to drive the condensation and subsequent cyclization.
Reaction Workflow:
Caption: Workflow for the synthesis of 3-substituted coumarin analogs via Knoevenagel condensation.
Perkin Reaction: A Classic Route to Coumarins
The Perkin reaction is a classic organic reaction that produces α,β-unsaturated aromatic acids from aromatic aldehydes and acid anhydrides in the presence of the alkali salt of the acid.[2] A variation of this reaction using this compound (as a protected salicylaldehyde) can lead to the formation of coumarin.
Mechanistic Rationale:
The reaction proceeds through the formation of an enolate from the acid anhydride, which then acts as a nucleophile, attacking the aldehyde carbonyl. The resulting alkoxide undergoes an intramolecular acylation, followed by elimination and hydrolysis to yield the α,β-unsaturated acid. In the context of this compound, the in situ generated phenolic group can then undergo lactonization to form the coumarin ring.
Wittig Reaction for the Synthesis of Flavonoid Precursors (Chalcones)
The Wittig reaction is a highly reliable method for synthesizing alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[3] This reaction is instrumental in the synthesis of chalcones (1,3-diaryl-2-propen-1-ones), which are key precursors to a wide variety of flavonoid analogs.
Strategic Application:
To synthesize a chalcone, this compound can be reacted with a suitable acyl-substituted phosphorus ylide. The resulting product is an ortho-acetoxy chalcone. Subsequent deacetylation and intramolecular cyclization, often under basic or acidic conditions, leads to the formation of the flavonoid scaffold (e.g., flavanones, flavones).
Wittig Reaction Mechanism:
Caption: Mechanism of the Wittig reaction for chalcone synthesis.
Experimental Protocols
Protocol 1: Synthesis of 3-Acetylcoumarin from this compound via Knoevenagel Condensation
This protocol is adapted from established procedures for the synthesis of 3-acetylcoumarin from salicylaldehyde.[4]
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Piperidine (0.1 eq, catalyst)
-
Ethanol (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) and ethyl acetoacetate (1.0 eq) in anhydrous ethanol.
-
Catalyst Addition: Add piperidine (0.1 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system.
-
Work-up:
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with 1 M HCl until the pH is approximately 2-3.
-
Extract the product with ethyl acetate (3 x volume of ethanol).
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: Characterize the purified 3-acetylcoumarin by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation:
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| This compound | 1.0 | 164.16 |
| Ethyl acetoacetate | 1.0 | 130.14 |
| Piperidine | 0.1 | 85.15 |
Expected Yield: Based on similar reactions with salicylaldehyde, yields are expected to be in the range of 75-85%.[4]
Trustworthiness and Self-Validation
The protocols provided are based on well-established and widely published synthetic methodologies. To ensure the trustworthiness of your results, the following self-validating steps are recommended:
-
Reaction Monitoring: Consistent monitoring by TLC is crucial to determine the reaction endpoint and to identify the formation of any significant byproducts.
-
Spectroscopic Analysis: Full characterization of the final product by NMR (¹H and ¹³C) and mass spectrometry is essential to confirm its identity and purity. The spectral data should be compared with literature values for the target compound.
-
Melting Point Determination: For solid products, a sharp melting point that matches the literature value is a good indicator of purity.
Conclusion and Future Perspectives
This compound is a highly valuable and strategic starting material for the synthesis of coumarin and flavonoid analogs. Its bifunctional nature allows for the efficient construction of these important heterocyclic scaffolds through well-understood and reliable reactions such as the Knoevenagel condensation and the Wittig reaction. The protocols and mechanistic insights provided in this application note offer a solid foundation for researchers to explore the synthesis of novel natural product analogs for drug discovery and other applications. Future work could involve the development of one-pot, multi-component reactions starting from this compound to further streamline the synthesis of complex molecular architectures.
References
-
JETIR (Journal of Emerging Technologies and Innovative Research). (2023). Synthesis and characterization of 3-acetylcoumarin derivative and azo coumarin dye. JETIR, 10(10). Available at: [Link]
- Gouda, M. A., et al. (n.d.). 3-Acyl(aroyl)coumarins as synthon in heterocyclic synthesis.
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, September 20). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2020, August 29). Knoevenagel condensation. Retrieved from [Link]
Sources
Troubleshooting & Optimization
improving yield in 2-Formylphenyl acetate synthesis
Technical Support Center: Optimizing 2-Formylphenyl Acetate Synthesis
Ticket ID: #SYN-2FPA-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Yield Improvement & Troubleshooting for O-Acetylation of Salicylaldehyde
Executive Summary
The synthesis of this compound (acetylsalicylaldehyde) is a classic nucleophilic acyl substitution. While theoretically simple, researchers often encounter yields significantly below the literature standard (>90%). The primary failure modes are equilibrium stagnation during synthesis and hydrolytic cleavage during workup.
This guide moves beyond basic textbook descriptions to address the specific physicochemical pitfalls of this molecule.
Module 1: Reaction Optimization (The Upstream Phase)
The Core Issue: Phenolic hydroxyl groups are less nucleophilic than aliphatic alcohols due to resonance delocalization. Without adequate catalysis, the reaction with acetic anhydride (
Protocol A: The Standard Base-Catalyzed Route (Pyridine)
Best for: General synthesis where pyridine removal is not a bottleneck.
Optimized Workflow:
-
Stoichiometry: Use 1.5 to 2.0 equivalents of Acetic Anhydride (
) relative to Salicylaldehyde.[1]-
Why? Driving the equilibrium to the right is essential. Excess
also acts as a solvent to maintain homogeneity.
-
-
Catalyst: Pyridine (1.0 - 1.5 equiv).
-
Temperature: Start at 0°C , then warm to RT .
-
Warning: High heat (>60°C) promotes the "Perkin Reaction" side pathway, potentially forming coumarin derivatives or aldol condensation byproducts.
-
Protocol B: The High-Yield "Green" Route (Iodine Catalyst)
Best for: High throughput, solvent-free requirements, and avoiding pyridine toxicity.
Technical Insight: Molecular Iodine (
Optimized Workflow:
-
Mix Salicylaldehyde (10 mmol) and Acetic Anhydride (15 mmol).
-
Add Iodine (
) (5-10 mol%) . -
Stir at Room Temperature for 20-30 minutes.
-
Result: Yields typically exceed 95% with minimal side products.
Module 2: The Hydrolysis Trap (The Downstream Phase)
The Core Issue: this compound is an ester with an ortho-aldehyde group. It is highly labile . The most common reason for "low yield" is not poor synthesis, but destruction of the product during the aqueous wash.
The "Cold & Fast" Workup Protocol:
-
Quenching: Do NOT pour into hot water. Pour the reaction mixture onto crushed ice .
-
pH Control: The ester hydrolyzes rapidly in basic conditions.
-
Avoid: Strong bicarbonate washes if possible.
-
Preferred: Wash with cold water or slightly acidic brine (pH 5-6).
-
-
Phase Separation: Use Dichloromethane (DCM) or Ethyl Acetate. Separate layers immediately. Do not let the organic layer sit in contact with the aqueous phase.
Visualization: Reaction Logic & Troubleshooting
Figure 1: Decision tree for catalyst selection and critical workup steps to prevent hydrolysis.
Module 3: Purification & Isolation
Physical Properties Alert:
-
Melting Point: ~38°C (100°F).
-
State: It often exists as a supercooled yellow oil that refuses to crystallize.
Comparison of Methods:
| Method | Suitability | Risk Factor | Notes |
| Vacuum Distillation | Moderate | High | Risk of thermal decomposition. Only use high vacuum (<1 mmHg). |
| Recrystallization | High | Low | Use Hexane/EtOAc (9:1). Requires cooling to <0°C to induce solidification. |
| Column Chromatography | High | Moderate | Silica is slightly acidic (good), but avoid long retention times. |
Frequently Asked Questions (Troubleshooting)
Q1: My product turned dark red/brown after workup. What happened? A: This indicates oxidation (formation of quinoid species) or polymerization.
-
Fix: Perform the reaction under a Nitrogen/Argon atmosphere. Add a small amount of sodium bisulfite (
) to the aqueous wash to reduce any oxidized species.
Q2: I see the product on TLC, but after rotovap, the yield is <50%. A: You likely hydrolyzed the ester during the wash steps.
-
Fix: Did you use a strong base (NaOH/Na2CO3) to neutralize the acid? Stop. Use saturated Sodium Bicarbonate (
) only if necessary, keep it ice-cold, and separate layers within 2 minutes. Dry the organic layer thoroughly with before evaporation.
Q3: The product is an oil and won't solidify. A: The melting point is ~38°C, so it supercools easily.
-
Fix: Dissolve the oil in a minimum amount of hot hexane (with a drop of ethanol), cool to -20°C, and scratch the flask glass with a rod to induce nucleation.
Q4: Can I use Acetyl Chloride instead of Acetic Anhydride? A: Yes, but it is more aggressive.
-
Caveat: Acetyl chloride generates HCl gas. You must use a stoichiometric base (Triethylamine or Pyridine) to scavenge the acid, or the HCl will catalyze the hydrolysis of your product immediately upon exposure to moisture.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Phukan, P. "Iodine as an extremely powerful catalyst for the acetylation of alcohols under solvent-free conditions." Tetrahedron Letters, vol. 45, no. 24, 2004, pp. 4785-4787. Link
-
PubChem. "this compound (Compound)."[5] National Library of Medicine. Accessed Jan 2026. Link[5]
- Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanisms of nucleophilic acyl substitution).
Sources
- 1. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. byjus.com [byjus.com]
- 3. byjus.com [byjus.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. This compound | C9H8O3 | CID 237228 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in Wittig Reactions with 2-Formylphenyl Acetate
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of low yields in Wittig reactions involving 2-Formylphenyl acetate. Our approach is grounded in mechanistic principles and field-proven insights to help you navigate the nuances of this transformation.
Introduction: The Challenge of this compound in the Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds from carbonyls and phosphonium ylides.[1][2][3][4] However, substrates with sensitive functional groups, such as the acetate ester in this compound, present a significant challenge. The basic conditions required for ylide formation can lead to undesired side reactions, primarily the hydrolysis of the acetate group, which complicates the reaction mixture and reduces the yield of the desired alkene. This guide will dissect the potential causes of low yield and provide actionable solutions to optimize your reaction.
Troubleshooting Guide: A Mechanistic Approach to Improving Your Yield
Low yields in the Wittig reaction with this compound are often traced back to a few key experimental parameters. This section provides a question-and-answer formatted guide to diagnose and resolve these issues.
Question 1: My primary side product appears to be 2-hydroxybenzaldehyde (salicylaldehyde). What is causing this, and how can I prevent it?
Answer: The formation of salicylaldehyde is a strong indicator of acetate hydrolysis. This occurs when the base used to deprotonate the phosphonium salt also cleaves the ester bond of your starting material. The resulting phenoxide is then protonated during the workup to give the free phenol.
Causality: Strong bases, such as n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium methoxide (NaOMe), are commonly used to generate unstabilized ylides.[5] However, these bases are often too harsh for substrates containing sensitive ester functionalities. Phenyl acetate hydrolysis is a known base-catalyzed process.[6][7]
Solutions:
-
Employ a Milder Base with a Stabilized Ylide: The acidity of the α-protons on the phosphonium salt is crucial. For unstabilized ylides (e.g., from alkyltriphenylphosphonium halides), the pKa is relatively high (around 22 in DMSO for the methyl derivative), necessitating a strong base.[8][9] In contrast, stabilized ylides, which contain an electron-withdrawing group (e.g., an ester or a ketone) adjacent to the phosphorus, are significantly more acidic. This increased acidity allows for deprotonation with much weaker bases, such as potassium carbonate (K₂CO₃).[10] Using a stabilized ylide with a mild base like K₂CO₃ can effectively circumvent the hydrolysis of the acetate group.
-
Consider the Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is an excellent alternative to the Wittig reaction, particularly for base-sensitive substrates.[1][2][11] It utilizes phosphonate esters, and the resulting phosphonate carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts.[12][13] This often allows for the use of milder bases and can lead to higher yields with sensitive aldehydes. The HWE reaction also has the advantage of producing a water-soluble phosphate byproduct, which simplifies purification.[11][12]
Question 2: I am using a mild base, but my yield is still low, and I have a significant amount of unreacted starting material. What could be the issue?
Answer: Incomplete deprotonation of the phosphonium salt is the most likely culprit. If the base is not strong enough to fully generate the ylide, the concentration of the active nucleophile will be too low to drive the reaction to completion.
Causality: The choice of base must be carefully matched to the pKa of the phosphonium salt. While a mild base is desirable to protect the acetate group, it must be sufficiently strong to deprotonate the phosphonium salt.
Solutions:
-
Optimize the Base and Reaction Conditions: If you are using a stabilized ylide, ensure that the chosen mild base has a high enough pKa to effectively generate the ylide. For instance, if potassium carbonate is proving too weak, a slightly stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) in an appropriate solvent could be trialed.
-
Confirm Ylide Formation: The formation of the ylide is often accompanied by a distinct color change (typically to yellow, orange, or red). If you do not observe this color change after adding the base, it is a clear indication that deprotonation is not occurring.
-
Ensure Anhydrous Conditions: Ylides are strong bases and will be quenched by protic solvents like water or alcohols.[3] Ensure that your solvent is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent the deactivation of the ylide.
Question 3: The reaction seems to work, but I am struggling to isolate my product from the triphenylphosphine oxide byproduct. How can I improve the purification?
Answer: The removal of triphenylphosphine oxide (TPPO) is a common challenge in Wittig reactions due to its variable solubility and polarity, which can be similar to that of the desired product.
Causality: The strong P=O bond in TPPO is the thermodynamic driving force for the Wittig reaction. However, its physical properties can make chromatographic separation difficult and lead to product loss.
Solutions:
-
Crystallization: If your product is a solid, recrystallization can be an effective method to remove TPPO. Experiment with different solvent systems. Often, a mixture of a polar and a non-polar solvent can induce the crystallization of either the product or the TPPO.
-
Precipitation of TPPO: TPPO can be selectively precipitated from the reaction mixture. One common method is to triturate the crude product with a non-polar solvent like diethyl ether or a mixture of hexanes and ethyl acetate. TPPO is often insoluble in these solvents and can be removed by filtration.
-
Chromatography-Free Purification: Several methods have been developed for the chromatography-free removal of TPPO. These include precipitation with metal salts like MgCl₂ or ZnCl₂.
Frequently Asked Questions (FAQs)
Q1: Can I perform the Wittig reaction on salicylaldehyde and then acetylate the product?
A1: This is a viable alternative strategy. Performing the Wittig reaction on the unprotected salicylaldehyde and then acetylating the resulting phenolic alkene can circumvent the issue of acetate hydrolysis. However, you must consider the potential for the phenolic hydroxyl group to interfere with the Wittig reaction, for example, by protonating the ylide. This would necessitate the use of an extra equivalent of base.
Q2: What is the ideal stoichiometry for the Wittig reaction with this compound?
A2: Typically, a slight excess of the ylide (1.1 to 1.5 equivalents) is used to ensure complete consumption of the aldehyde. The amount of base should be stoichiometric to the phosphonium salt.
Q3: Which ylide is better for this reaction: stabilized or unstabilized?
A3: A stabilized ylide is highly recommended for this substrate. The ability to use a milder base is a significant advantage in preventing the hydrolysis of the acetate group. While unstabilized ylides are more reactive, they require strong bases that are likely to compromise the integrity of your starting material.
Q4: At what temperature should I run the reaction?
A4: Reactions with stabilized ylides are often run at room temperature or with gentle heating. Unstabilized ylides, being more reactive, are typically used at lower temperatures (e.g., 0 °C to room temperature). For your substrate, starting at room temperature with a mild base and a stabilized ylide is a good initial approach.
Visualizing the Process
Wittig Reaction Mechanism
Caption: The Wittig reaction mechanism involves ylide formation and subsequent olefination.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low yields in the Wittig reaction.
Experimental Protocols
Protocol 1: Wittig Reaction with a Stabilized Ylide and Mild Base
This protocol is designed to minimize the hydrolysis of the acetate group.
-
Preparation of the Ylide:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the stabilized phosphonium salt (1.2 equivalents) and anhydrous potassium carbonate (2.0 equivalents).
-
Add anhydrous solvent (e.g., DMF or acetonitrile) and stir the suspension vigorously at room temperature for 1-2 hours. The formation of the ylide is often indicated by a color change.
-
-
Wittig Reaction:
-
Dissolve this compound (1.0 equivalent) in a minimal amount of the anhydrous solvent and add it dropwise to the ylide suspension at room temperature.
-
Monitor the reaction progress by TLC. The reaction may take several hours to reach completion. Gentle heating (40-50 °C) can be applied if the reaction is sluggish.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to remove triphenylphosphine oxide.
-
Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction
This protocol offers a milder alternative to the traditional Wittig reaction.
-
Generation of the Phosphonate Carbanion:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the phosphonate ester (1.1 equivalents) and anhydrous THF.
-
Cool the solution to 0 °C and add a mild base such as sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
-
HWE Reaction:
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the aldehyde.
-
-
Workup and Purification:
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
The water-soluble phosphate byproduct is largely removed during the aqueous washes, simplifying the final purification by column chromatography or recrystallization.
-
Data Summary
| Parameter | Wittig with Strong Base & Unstabilized Ylide | Wittig with Mild Base & Stabilized Ylide | Horner-Wadsworth-Emmons (HWE) |
| Typical Base | n-BuLi, NaH, NaOMe | K₂CO₃, DBU | NaH, K₂CO₃, DBU |
| Substrate Compatibility | Poor with base-sensitive groups | Good with esters | Excellent with base-sensitive groups |
| Ylide/Carbanion Reactivity | High | Moderate | High (more nucleophilic) |
| Byproduct | Triphenylphosphine oxide | Triphenylphosphine oxide | Water-soluble phosphate |
| Purification | Can be challenging | Can be challenging | Generally easier |
| Stereoselectivity | Generally Z-selective | Generally E-selective | Generally E-selective |
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Wittig reaction. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Anionic activation of the Wittig reaction using a solid-liquid phase transfer. Retrieved from [Link]
-
Essman, J. Z., & Jacobsen, E. N. (2024). Enantioselective Potassium-Catalyzed Wittig Olefinations. Journal of the American Chemical Society, 146(11), 7165–7172. [Link]
-
Master Organic Chemistry. (2018, February 6). The Wittig Reaction – Examples and Mechanism. Retrieved from [Link]
-
Total Synthesis. (n.d.). Wittig Reaction Mechanism & Examples. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Preparation of Horner-Wadsworth-Emmons Reagent: Methyl 2-Benzyloxycarbonylamino-2-(dimethoxy-phosphinyl)acetate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. Retrieved from [Link]
-
University of California, Irvine. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]
-
Chad's Prep. (2021, April 5). 19.7b Wittig Reaction | Organic Chemistry [Video]. YouTube. [Link]
-
Stanford University. (2018). Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Phosphonium salts and P-ylides. Retrieved from [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
ResearchGate. (2005). Kinetic Study of the Acetate-Catalysed Hydrolysis of Phenyl Acetate. Retrieved from [Link]
-
MDPI. (2023). 1-Hydroxyalkylphosphonium Salts—Synthesis and Properties. Retrieved from [Link]
-
Professor Dave Explains. (2023, November 20). Horner-Wadsworth-Emmons Reaction [Video]. YouTube. [Link]
-
ResearchGate. (2014). Base-catalyzed hydrolysis of phenyl acetate to produce phenol and acetate. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 24). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Effect of Na+ and K+ on the cucurbituril-mediated hydrolysis of a phenyl acetate. Retrieved from [Link]
-
Pearson. (n.d.). Which ester hydrolyzes more rapidly? a. methyl acetate or phenyl acetate?. Retrieved from [Link]
-
YouTube. (2019, January 9). making phosphonium salts [Video]. YouTube. [Link]
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- 13. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
optimization of reaction conditions for heterocycle synthesis from 2-Formylphenyl acetate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers utilizing 2-Formylphenyl acetate in heterocyclic synthesis. This guide is structured as a series of frequently asked questions (FAQs) to address common challenges and provide in-depth optimization strategies. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to make informed decisions in your experimental design.
FAQ 1: What are the primary heterocyclic systems I can synthesize from this compound, and what are the general reaction mechanisms?
Answer:
This compound is a versatile precursor primarily for oxygen-containing heterocycles, most notably chromone derivatives . The core of its reactivity lies in the ortho positioning of a latent phenol (protected as an acetate) and an aldehyde group. The synthesis is typically a one-pot, two-step cascade:
-
Deacetylation: The acetate group is first hydrolyzed, usually under basic or acidic conditions, to unmask the phenolic hydroxyl group, forming a 2-hydroxybenzaldehyde intermediate.
-
Intramolecular Cyclization: This intermediate then undergoes a cyclization reaction.
The specific heterocycle formed depends on the reaction partner introduced.
-
Synthesis of 3-Formylchromones: This is a common and direct application. The reaction proceeds via a Vilsmeier-Haack type reaction on the corresponding 2-hydroxyacetophenone, which can be derived from this compound.[1][2] The reaction involves a double formylation followed by cyclization.[1]
-
Synthesis of Quinolines: While less direct, quinoline synthesis is achievable by introducing a nitrogen source. This typically follows the principles of the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde with a compound containing an α-methylene group.[3] To achieve this from your starting material, the reaction conditions must facilitate both the introduction of an amine and subsequent cyclization.
The general pathways are visualized below.
References
- Singh, G., et al. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
-
Datoussaïd, H., et al. (2020). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Molecules, 25(15), 3484. Available at: [Link]
- BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Synthesis of Quinolin-2-ones. BenchChem Technical Support.
-
Liu, Y., et al. (2018). Transition-metal-free base catalyzed intramolecular cyclization of 2-ynylphenols for efficient and facile synthesis of 2-substituted benzo[b]furans. RSC Advances, 8(50), 28637–28641. Available at: [Link]
-
Ali, T. E.-S., et al. (2013). 3-Formylchromones as diverse building blocks in heterocycles synthesis. European Journal of Chemistry, 4(3), 311-328. Available at: [Link]
-
Patil, S. A., et al. (2011). Synthesis of Substituted 3-Formyl Chromones. Rasayan Journal of Chemistry, 4(2), 346-349. Available at: [Link]
Sources
Technical Support Center: Navigating Scale-Up Challenges for Reactions with 2-Acetoxybenzaldehyde
Welcome to the technical support center for chemists, researchers, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered when scaling up reactions involving 2-acetoxybenzaldehyde. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower your process development.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the scale-up of reactions involving 2-acetoxybenzaldehyde.
Q1: My reaction yield has significantly dropped after moving from a 1 g to a 100 g scale. What are the most likely causes?
This is a classic scale-up challenge. The drop in yield is often attributable to a combination of factors that are less pronounced at a smaller scale. The primary culprits are typically related to mass and heat transfer limitations.
-
Inadequate Mixing: On a larger scale, achieving a homogeneous reaction mixture is more difficult. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.[1][2]
-
Poor Temperature Control: Exothermic reactions are harder to control in larger vessels.[1] A runaway reaction temperature can lead to product decomposition or the formation of impurities.
-
Different Addition Rates: The rate of reagent addition, relative to the total reaction volume, can significantly impact the outcome. A slow, controlled addition is often crucial for larger batches to manage heat evolution and maintain optimal stoichiometry.[3]
Q2: I am observing a significant amount of salicylic acid in my crude product. How can I prevent the hydrolysis of the acetoxy group?
The presence of salicylic acid indicates the hydrolysis of the ester group in 2-acetoxybenzaldehyde. This is a common issue, especially if the reaction conditions are not strictly controlled.
-
Water Content: The primary cause of hydrolysis is the presence of water. Ensure all your reagents and solvents are anhydrous. Consider using freshly distilled solvents or those from a solvent purification system.[4]
-
Acidic or Basic Conditions: The acetoxy group is susceptible to hydrolysis under both acidic and basic conditions. If your reaction requires an acid or base catalyst, consider using a milder one or optimizing the catalyst loading to minimize hydrolysis.[5] For instance, in Perkin reactions, using anhydrous sodium acetate is recommended.[6]
-
Reaction Temperature and Time: Prolonged reaction times and high temperatures can promote hydrolysis. It is crucial to monitor the reaction progress and work it up as soon as it is complete.
Q3: My reaction is producing a dark-colored, complex mixture of byproducts. What are the potential side reactions?
The formation of colored impurities and a complex product profile often points to several competing side reactions.
-
Self-Condensation: Aldehydes can undergo self-condensation reactions, such as the aldol condensation, especially in the presence of a base.[7][8] While benzaldehyde itself cannot enolize, other reactants might, leading to complex mixtures.
-
Cannizzaro Reaction: In the presence of a strong base, benzaldehydes lacking an alpha-hydrogen can undergo the Cannizzaro reaction, disproportionating into the corresponding alcohol and carboxylic acid.[9][10]
-
Oxidation: Benzaldehydes are prone to oxidation to the corresponding carboxylic acid (in this case, 2-acetoxybenzoic acid) upon exposure to air.[11] It is advisable to run reactions under an inert atmosphere (e.g., nitrogen or argon).
Q4: What are the best practices for purifying the final product and removing unreacted 2-acetoxybenzaldehyde?
Effective purification is critical for obtaining a high-purity product. The choice of method depends on the properties of your desired compound and the impurities present.
-
Aqueous Wash: An initial wash with a mild basic solution (e.g., 5-10% aqueous sodium bicarbonate) can help remove acidic impurities like benzoic acid that may have formed.[11]
-
Bisulfite Adduct Formation: To remove unreacted 2-acetoxybenzaldehyde, a wash with a sodium bisulfite solution can be very effective. The aldehyde forms a water-soluble bisulfite adduct, which can be separated in the aqueous layer.[11] This method is highly selective for aldehydes.
-
Chromatography: For high-purity requirements, column chromatography is often necessary.[12] Careful selection of the stationary and mobile phases is crucial to achieve good separation.
-
Crystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity on a large scale.[13]
Part 2: Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving common problems encountered during the scale-up of reactions with 2-acetoxybenzaldehyde.
| Observation | Potential Cause(s) | Recommended Action(s) |
| Low Conversion | 1. Inefficient mixing.2. Incorrect stoichiometry due to inaccurate measurement on a larger scale.3. Insufficient catalyst activity.4. Reaction not at optimal temperature. | 1. Improve agitation; consider mechanical stirring for larger vessels.2. Double-check all calculations and use calibrated weighing and measuring equipment.[2]3. Use a fresh, anhydrous catalyst.[6]4. Monitor the internal reaction temperature, not just the bath temperature. |
| Formation of Salicylic Acid | 1. Presence of water in reagents or solvents.2. Reaction conditions are too acidic or basic.3. Prolonged reaction time or excessive temperature. | 1. Use anhydrous solvents and reagents.[4]2. Screen for milder catalysts or reduce catalyst loading.3. Monitor reaction progress closely (e.g., by TLC or HPLC) and quench the reaction upon completion. |
| Dark Reaction Mixture / Multiple Spots on TLC | 1. Air oxidation of the aldehyde.2. Self-condensation or other side reactions.3. Thermal decomposition. | 1. Run the reaction under an inert atmosphere (N₂ or Ar).2. Re-evaluate the reaction temperature and catalyst choice. Consider a lower temperature and a more selective catalyst.3. Ensure even heating and avoid localized hot spots.[1] |
| Difficult Product Isolation / Emulsion during Workup | 1. Formation of soaps from basic hydrolysis of esters.2. Inappropriate solvent choice for extraction. | 1. Use a milder base for washing (e.g., NaHCO₃ instead of NaOH).2. Add brine to the aqueous layer to break emulsions.[11]3. Consider a different solvent system for extraction. |
Troubleshooting Workflow
Here is a logical workflow to follow when troubleshooting a problematic scale-up reaction.
Caption: Troubleshooting decision tree for scale-up issues.
Part 3: Key Reaction Protocols and Considerations
When working with 2-acetoxybenzaldehyde, you are likely employing it in condensation reactions. Below are key considerations for two common reaction types.
Perkin Reaction
The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride to form an α,β-unsaturated carboxylic acid.[14][15]
Typical Reagents: 2-acetoxybenzaldehyde, an aliphatic acid anhydride (e.g., acetic anhydride), and a weak base (e.g., sodium acetate).[6]
Scale-Up Challenges & Solutions:
-
High Temperatures: This reaction often requires high temperatures, which can be challenging to maintain uniformly on a large scale and can promote side reactions.[6]
-
Solution: Use a high-boiling point solvent to facilitate better heat transfer. Ensure efficient stirring to distribute heat evenly.
-
-
Anhydrous Conditions: The presence of water can lead to the hydrolysis of the anhydride and the acetoxy group of the starting material.
-
Solution: Use anhydrous sodium acetate and freshly distilled acetic anhydride.
-
Knoevenagel Condensation
This reaction involves the condensation of an aldehyde with an active methylene compound in the presence of a weak base.[16][17]
Typical Reagents: 2-acetoxybenzaldehyde, an active methylene compound (e.g., diethyl malonate, malononitrile), and a weak base (e.g., piperidine, ammonium acetate).[17][18]
Scale-Up Challenges & Solutions:
-
Catalyst Activity: The activity of the basic catalyst can be sensitive to the reaction conditions.
-
Solution: Perform catalyst loading studies at a small scale to find the optimal concentration for the larger scale reaction.
-
-
Water Removal: The reaction produces water, which can shift the equilibrium back to the starting materials.[17]
-
Solution: On a larger scale, consider using a Dean-Stark apparatus for azeotropic removal of water.
-
Potential Side Reactions of 2-Acetoxybenzaldehyde
Caption: Potential side reactions of 2-acetoxybenzaldehyde.
Part 4: Safety First - A Non-Negotiable Priority
Scaling up chemical reactions introduces new safety hazards that must be carefully managed.[3]
Handling Anhydrides
-
Corrosive and Moisture Sensitive: Acetic anhydride and other anhydrides are corrosive and react with moisture.[19][20] Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[19]
-
Flammability: Acetic anhydride is flammable.[21] Store it away from ignition sources and in a cool, dry place.
Exothermic Reactions
-
Thermal Runaway: The primary safety concern during scale-up is the potential for a thermal runaway reaction, where the rate of heat generation exceeds the rate of heat removal.[1][3]
-
Mitigation Strategies:
-
Controlled Addition: Add reagents slowly and monitor the internal temperature.
-
Adequate Cooling: Ensure your reactor is equipped with a cooling system (e.g., ice bath, cooling jacket) that can handle the heat load of the reaction.
-
Emergency Plan: Have an emergency plan in place, including a means to quickly cool the reaction if it begins to exotherm uncontrollably.
-
General Safety Protocol for Scale-Up
-
Hazard Assessment: Before starting, perform a thorough hazard assessment of all reagents, products, and potential byproducts.[3]
-
PPE: Always wear appropriate PPE.[22]
-
Ventilation: Work in a well-ventilated area, preferably a walk-in fume hood for larger scale reactions.[19]
-
Spill Kits: Have appropriate spill kits readily available.
-
Never Work Alone: It is always best practice to have another person aware of the experiment you are conducting.
By understanding the underlying chemical principles and anticipating the challenges of heat and mass transfer, you can successfully scale up your reactions with 2-acetoxybenzaldehyde safely and efficiently.
References
- Comparison of the Scale Involved (Masses, Volumes) in the Industrial Preparation of Aspirin. (n.d.). Google Cloud.
- Synthesis Of Aspirin 6 Secrets To Simplify The Process. (2025, January 24). Arborpharmchem.
- Inside the Chemistry: Industrial Production Process of Aspirin. (2025, August 11). ChemAnalyst.
- How to Effectively Utilize Anhydrides in Organic Synthesis: A Comprehensive Guide for Achieving Optimal Results. (2025, November 14). Unknown Source.
- The Industrial Production of Aspirin. (n.d.). Prezi.
- Phthalic Anhydride: Safety, Handling, and Environmental Considerations. (n.d.). Unknown Source.
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Perkin Reaction. (2025, June 1). J&K Scientific LLC.
- Novel Methods of Knoevenagel Condensation. (n.d.). Banaras Hindu University.
- Chapter 5: Highly Reactive Chemicals. (n.d.). University of Nevada, Reno.
- Knoevenagel Condensation. (n.d.). Thermo Fisher Scientific - US.
- A Concise Introduction of Perkin Reaction. (n.d.). Longdom Publishing.
- Named reactions in Carbonyl Compounds- Perkin and Benzoin Condensation reactions. (n.d.). Unknown Source.
- purification of benzaldehyde and acetone. (n.d.). ECHEMI.
- How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023, October 5). Unknown Source.
- Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal.
- SDS for Acetic Anhydride: A Guide to Chemical Safety. (2024, January 30). Unknown Source.
- Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde. (n.d.). Benchchem.
- The stability of 2-acetoxy-4-trifluoromethylbenzoic acid (Triflusal) in micellar pseudophase. (n.d.). Unknown Source.
- Scale up reactions Guideline. (n.d.). KAUST Health & Safety.
- Aldol condensation. (n.d.). Wikipedia.
- US4379026A - Process for the purification of benzaldehyde. (n.d.). Google Patents.
- Write the products formed when benzaldehyde reacts with the following reagent: (i) CH3CHO. (2023, November 1). brainly.com.
Sources
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- 5. The stability of 2-acetoxy-4-trifluoromethylbenzoic acid (Triflusal) in micellar pseudophase - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 22. Chapter 5, Chemical Hygiene Plan: Highly Reactive Chemicals | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
managing reaction temperature for optimal 2-Formylphenyl acetate reactivity
A Senior Application Scientist's Guide to Temperature Management for Optimal Reactivity and Yield
Welcome to the technical support center for 2-Formylphenyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing reaction temperatures for this versatile reagent. As your dedicated application scientist, my goal is to equip you with the knowledge to not only troubleshoot common issues but also to proactively optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the fundamental properties and handling of this compound.
What is this compound?
This compound, also known as 2-acetoxybenzaldehyde, is an organic compound with the molecular formula C₉H₈O₃.[1][2][3] It features both an aldehyde (formyl) group and an acetate ester group attached to a benzene ring in an ortho position. This unique arrangement makes it a valuable intermediate in organic synthesis.[1]
What are the key physical properties of this compound?
It is a solid at room temperature with a melting point of approximately 38°C.[1][3] Its molecular weight is 164.16 g/mol .[1][2][3]
How is this compound typically synthesized?
A common and straightforward method is the acetylation of 2-hydroxybenzaldehyde (salicylaldehyde).[1] This is typically achieved by reacting salicylaldehyde with acetic anhydride in the presence of a base like pyridine at room temperature.[1]
What are the primary safety concerns when handling this compound?
According to GHS classifications, this compound may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[2] It is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1] Always consult the Safety Data Sheet (SDS) before use.
What are the main applications of this compound?
Its dual functionality makes it a versatile building block for synthesizing more complex molecules, particularly heterocyclic compounds.[1] It is a key starting material for coumarin derivatives, which have various pharmacological activities.[1] It also has applications in medicinal chemistry research and the synthesis of functional polymers and photoactive materials.[1]
Troubleshooting Guides for Temperature-Related Issues
This section provides detailed troubleshooting for specific issues you may encounter during your experiments with this compound, with a focus on the critical role of reaction temperature.
Issue 1: Low Yield of the Desired Product
Symptom: The final yield of your target molecule is significantly lower than expected.
Probable Cause:
-
Sub-optimal Reaction Temperature: The reaction may be too slow at lower temperatures, leading to incomplete conversion of the starting material. Conversely, excessively high temperatures can lead to the decomposition of reactants or products.
-
Side Reactions: Elevated temperatures can promote the formation of unwanted byproducts, consuming the starting material and reducing the yield of the desired product.
Solution:
-
Optimize the Reaction Temperature:
-
If you suspect the reaction is too slow, incrementally increase the temperature by 5-10°C and monitor the reaction progress using an appropriate analytical technique like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[4][5]
-
If you observe product decomposition or the formation of multiple byproducts at higher temperatures, try lowering the temperature. Some reactions involving this compound proceed efficiently at room temperature.[1]
-
-
Consider the Catalyst: The choice of catalyst can significantly impact the optimal reaction temperature. For instance, some palladium-catalyzed reactions require elevated temperatures (e.g., 130°C) to achieve high yields.[6][7] Ensure your catalyst is appropriate for the desired transformation and temperature range.
-
Controlled Addition of Reagents: For exothermic reactions, adding reagents slowly can help maintain the desired reaction temperature and prevent overheating, which can lead to side reactions.[8]
Preventative Measures:
-
Before starting your experiment, conduct a thorough literature search for the specific reaction you are performing to identify the recommended temperature range.
-
Perform small-scale pilot reactions at different temperatures to determine the optimal conditions for your specific substrate and catalyst system.
Issue 2: Formation of Unexpected Byproducts
Symptom: Your final product is contaminated with significant amounts of one or more unexpected compounds.
Probable Cause:
-
Thermal Decomposition: At high temperatures, this compound or your desired product may be thermally unstable and decompose. Acetic acid, for example, undergoes thermal decomposition at temperatures between 500 and 800°C.[9] While this is an extreme example, it illustrates the principle of thermal degradation.
-
Hydrolysis of the Acetate Group: The acetate group can be hydrolyzed back to a hydroxyl group under either acidic or basic conditions, a reaction that can be accelerated by heat. The proximity of the formyl group can influence the rate of this hydrolysis through neighboring group participation.[1]
-
Intramolecular Reactions: The ortho positioning of the formyl and acetate groups allows for the possibility of intramolecular reactions, such as aldol-type condensations, which can be promoted by heat and lead to cyclic byproducts.[1]
Solution:
-
Lower the Reaction Temperature: This is the most direct way to minimize thermally induced side reactions.
-
Control the pH: If you suspect hydrolysis is an issue, ensure the reaction is performed under neutral conditions if possible.
-
Use a Milder Catalyst: Some highly active catalysts can promote side reactions.[10] Consider using a less reactive catalyst that may allow for a lower reaction temperature. Solid acid catalysts, for example, can sometimes offer milder reaction conditions.[11]
Preventative Measures:
-
Use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially at elevated temperatures.
-
Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the formation of byproducts from prolonged heating.
Data Summary: Temperature Effects on Reactivity
| Temperature Range | Potential Outcomes | Recommendations |
| Room Temperature | Ideal for many reactions, such as the synthesis of this compound itself.[1] Minimizes the risk of thermal decomposition and many side reactions. | Start with room temperature for new reactions unless literature suggests otherwise. |
| 40 - 80°C | May be necessary for less reactive substrates or to increase the reaction rate.[12][13] Increased risk of side product formation.[8] | Use a controlled heating source (e.g., oil bath) and monitor the reaction closely. |
| Above 80°C | Generally required for specific catalyzed reactions, such as some palladium-catalyzed carbonylations.[6][7] Significant risk of decomposition and byproduct formation if not carefully controlled.[14] | Only use these temperatures when specified in a reliable protocol. Use an inert atmosphere and consider slow addition of reagents. |
Experimental Protocols
Detailed Protocol: Synthesis of this compound
This protocol is a standard method for the synthesis of this compound from 2-hydroxybenzaldehyde.[1]
Materials:
-
2-hydroxybenzaldehyde (salicylaldehyde)
-
Acetic anhydride
-
Pyridine
-
Chloroform
-
Ice-water
-
Standard laboratory glassware
Procedure:
-
In a fume hood, dissolve 2-hydroxybenzaldehyde in a mixture of acetic anhydride and pyridine.
-
Stir the reaction mixture at room temperature for a few hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into ice water to precipitate the crude product.
-
Collect the crude this compound by filtration.
-
Dissolve the crude product in chloroform and wash it with water to remove any remaining impurities.
-
Dry the chloroform layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the chloroform by rotary evaporation to yield the purified this compound.
Workflow for Optimizing Reaction Temperature
Caption: A workflow for systematically optimizing reaction temperature.
Troubleshooting Decision Tree
Caption: The relationship between reaction temperature and product formation.
References
-
Sole, R., Cappellazzo, J., Scalchi, L., Paganelli, S., & Beghetto, V. (2022). Synthesis of 2-Alkylaryl and Furanyl Acetates by Palladium Catalysed Carbonylation of Alcohols. IRIS. [Link]
-
Sole, R., Cappellazzo, J., Scalchi, L., Paganelli, S., & Beghetto, V. (2022). Synthesis of 2-Alkylaryl and Furanyl Acetates by Palladium Catalysed Carbonylation of Alcohols. MDPI. [Link]
-
Reactivity of 2-formylphenylacetate 9a in the presence of 2-aminobenzylamine 17. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
- CN101823958A - New synthesis method and application of 2-methyl-2-arylpropyl carboxylic ester. (n.d.). Google Patents.
-
Optimization of reaction parameters for 5,5'-methylenebis (salicylaldehyde) synthesis using sonochemical approach. (2021). Eurasian Chemical Communications. [Link]
- KR101393010B1 - A process for preparing 2-(4-formylphenyl)propionic acid by using TEMPO catalyst. (n.d.). Google Patents.
-
This compound | C9H8O3 | CID 237228. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]
-
This compound - 5663-67-2, C9H8O3, density, melting point, boiling point, structural formula, synthesis. (n.d.). ChemSynthesis. Retrieved January 30, 2026, from [Link]
-
3-Formylphenyl acetate | C9H8O3 | CID 118618. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]
-
Analytical methods. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved January 30, 2026, from [Link]
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Monitoring Solid-Phase Reactions with Thin-Layer Chromatography. (n.d.). Thieme Chemistry. Retrieved January 30, 2026, from [Link]
-
Thermal Properties of Plasticized Cellulose Acetate and Its β-Relaxation Phenomenon. (2023). MDPI. [Link]
-
Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones. (2020). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Optimization of temperature in the reaction of b- naphthol,... (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Reaction condition optimization, regarding solvent, temperature, catalyst concentration, oxidant, and oxidant amount a. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Thermal Stability of Amorphous Solid Dispersions. (2021). PMC - PubMed Central - NIH. [Link]
- US2856426A - Thermal decomposition of acetic acid. (n.d.). Google Patents.
-
(2-formylphenyl)acetic acid - C9H8O3, density, melting point, boiling point, structural formula, synthesis. (n.d.). ChemSynthesis. Retrieved January 30, 2026, from [Link]
-
Thermal, Structural and Morphological Characterisation of Freeze-dried Copper(II) Acetate Monohydrate and its Solid Decompositio. (2002). SciELO. [Link]
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Validation & Comparative
A Comparative Guide to the Infrared Spectrum of 2-Formylphenyl Acetate: Structural Elucidation and Functional Group Analysis
Introduction: Decoding Molecular Structure with Infrared Light
Infrared (IR) spectroscopy stands as a cornerstone analytical technique in modern chemistry, offering a rapid and non-destructive method for identifying functional groups within a molecule.[1] By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, we can generate a unique spectral fingerprint that reveals the intricate architecture of a compound.[1] This guide provides an in-depth interpretation of the IR spectrum of 2-formylphenyl acetate (also known as 2-acetoxybenzaldehyde), a molecule presenting a fascinating case study due to the presence of three distinct functional groups on an aromatic scaffold: an ester, an aldehyde, and a benzene ring.
The primary objective of this document is to move beyond a simple peak-listing exercise. We will dissect the spectrum of this compound by systematically comparing it to the spectra of structurally related alternatives: benzaldehyde, phenyl acetate, and salicylaldehyde. This comparative approach is crucial for understanding how the electronic interplay between adjacent functional groups manifests in the vibrational spectrum, allowing for a more confident and nuanced structural elucidation. This guide is intended for researchers and professionals in drug development and chemical sciences who rely on robust spectroscopic interpretation.
Molecular Framework and Key Vibrational Modes
The structure of this compound contains an ortho-substituted benzene ring, which creates a specific electronic environment influencing the vibrational frequencies of both the ester and aldehyde functionalities.
Caption: Molecular structure of this compound.
Based on this structure, we anticipate several key vibrational absorptions:
-
Aromatic C-H Stretch: Vibrations from the C-H bonds on the benzene ring, typically appearing just above 3000 cm⁻¹.[2]
-
Aliphatic C-H Stretch: Vibrations from the methyl (CH₃) group of the acetate moiety, expected just below 3000 cm⁻¹.
-
Aldehydic C-H Stretch: A pair of distinctive, weaker bands characteristic of the C-H bond in the formyl group.[3]
-
Ester C=O Stretch: A strong absorption at a relatively high wavenumber due to the carbonyl of the acetate group.[4]
-
Aldehyde C=O Stretch: A second strong absorption from the aldehyde carbonyl, typically at a lower wavenumber than the ester due to conjugation with the aromatic ring.[5]
-
Aromatic C=C Bending: A series of absorptions in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.[6]
-
Ester C-O Stretches: Strong bands associated with the C-O single bonds of the ester group.
-
C-H Out-of-Plane Bending: Strong absorptions in the lower wavenumber region (below 900 cm⁻¹) that are diagnostic of the aromatic substitution pattern.[6]
A Comparative Analysis of IR Spectra
To precisely assign the peaks for this compound, we will compare its expected spectrum with those of benzaldehyde, phenyl acetate, and salicylaldehyde. This allows us to isolate the spectral contributions of each functional group and understand the electronic effects of substitution.
Data Presentation: Key Infrared Absorptions
The table below summarizes the experimentally observed or theoretically predicted IR absorption bands for this compound and its structural analogs.
| Vibrational Mode | This compound (Predicted, cm⁻¹) | Benzaldehyde (Observed, cm⁻¹) [7] | Phenyl Acetate (Observed, cm⁻¹) | Salicylaldehyde (Observed, cm⁻¹) |
| Aromatic C-H Stretch | ~3070 (weak) | ~3030-3080 (weak) | ~3040-3070 (weak) | ~3050-3100 (weak) |
| Aliphatic C-H Stretch | ~2930-2980 (weak) | N/A | ~2930-2990 (weak) | N/A |
| Aldehydic C-H Stretch (Fermi Doublet) | ~2825, ~2735 (weak) | ~2820, ~2720 (weak) | N/A | ~2860, ~2760 (weak) |
| Ester C=O Stretch | ~1770 (very strong) | N/A | ~1765 (very strong) | N/A |
| Aldehyde C=O Stretch | ~1705 (strong) | ~1700-1710 (strong) | N/A | ~1665 (strong) |
| Aromatic C=C Bending | ~1600, ~1580, ~1485 (medium) | ~1595, ~1580, ~1455 (medium) | ~1590, ~1490 (medium) | ~1610, ~1580, ~1490 (medium) |
| C-H Bend (CH₃) | ~1370 (medium) | N/A | ~1370 (medium) | N/A |
| Ester C-O Stretch | ~1190 (strong, C-O-C) , ~1010 (strong, O=C-O) | N/A | ~1190 (strong, C-O-C) , ~1015 (strong, O=C-O) | N/A |
| O-H Bend (in-plane) | N/A | N/A | N/A | ~1200-1390 (broad, medium) |
| C-H Out-of-Plane Bend (ortho-disubstituted) | ~760 (strong) | N/A (monosubstituted) | N/A (monosubstituted) | ~750 (strong) |
| O-H Stretch | N/A | N/A | N/A | ~2700-3300 (very broad) |
Detailed Spectral Interpretation
The Carbonyl Region (1650-1800 cm⁻¹): A Tale of Two Carbonyls
The most diagnostic region for this compound is the carbonyl stretching region. The presence of two distinct C=O groups gives rise to two strong absorption bands.
-
Ester Carbonyl (ν C=O) at ~1770 cm⁻¹: The C=O stretch of the phenyl acetate group is expected at a high frequency, around 1770 cm⁻¹. Phenyl esters typically absorb at higher wavenumbers than aliphatic esters (which absorb at ~1735-1750 cm⁻¹)[4][8]. This is due to the electron-withdrawing inductive effect of the phenolic oxygen, which shortens and strengthens the C=O bond, outweighing the resonance donation from the oxygen lone pair. This peak's position is well-corroborated by the spectrum of phenyl acetate , which shows its dominant C=O stretch at ~1765 cm⁻¹.
-
Aldehyde Carbonyl (ν C=O) at ~1705 cm⁻¹: The aldehyde carbonyl, being directly attached to the aromatic ring, is involved in conjugation. This delocalization of π-electrons reduces the double-bond character of the C=O bond, weakening it and lowering its stretching frequency.[5] This is evident in benzaldehyde , which shows its C=O stretch around 1700-1710 cm⁻¹.[7] Therefore, we predict a strong peak for the aldehyde group in this compound in this same region.
-
Comparative Insight: The spectrum of salicylaldehyde is particularly illuminating. Its aldehyde C=O stretch appears at a much lower frequency (~1665 cm⁻¹). This significant shift is due to strong intramolecular hydrogen bonding between the phenolic hydroxyl group and the aldehyde's carbonyl oxygen. The absence of this hydroxyl group in this compound means its aldehyde peak will not be shifted to such a low value, providing a clear point of differentiation.
The C-H Stretching Region (2700-3100 cm⁻¹)
This region provides clear evidence for all three structural components of the molecule.
-
Aromatic C-H Stretch (>3000 cm⁻¹): A weak to medium band is expected around 3070 cm⁻¹, characteristic of C-H bonds on a benzene ring.[2]
-
Aliphatic C-H Stretch (<3000 cm⁻¹): Weak absorptions from the acetate's methyl group should appear just below 3000 cm⁻¹, typically around 2930-2980 cm⁻¹.
-
Aldehydic C-H Stretch (~2825 and ~2735 cm⁻¹): A hallmark of aldehydes is the appearance of two weak-to-medium bands for the C-H stretch of the formyl group.[9] The lower frequency band (~2735 cm⁻¹) is particularly diagnostic as few other absorptions appear in this region. This splitting arises from Fermi resonance, where the fundamental C-H stretching vibration interacts with the first overtone of the C-H bending vibration, resulting in two distinct peaks instead of one.[3] This feature is clearly observed in the spectrum of benzaldehyde .[7]
The Fingerprint Region (< 1600 cm⁻¹): Confirming the Framework
While complex, the fingerprint region contains highly valuable information.
-
Ester C-O Stretches: this compound, like phenyl acetate , will exhibit two very strong and characteristic C-O stretching bands. The asymmetric C-O-C stretch (phenyl-O-C) appears at a higher frequency, typically around 1190 cm⁻¹, while the symmetric O=C-O stretch is found near 1010 cm⁻¹. The intensity and position of these bands are definitive evidence for the ester group.
-
Aromatic C=C Bends: Multiple medium-intensity peaks between 1450 cm⁻¹ and 1600 cm⁻¹ confirm the presence of the aromatic ring.[6]
-
C-H Out-of-Plane (OOP) Bending: For an ortho-disubstituted benzene ring, a strong, characteristic absorption is expected in the 740-770 cm⁻¹ range. This provides direct evidence for the substitution pattern on the aromatic ring.
Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum
Attenuated Total Reflectance (ATR) is the preferred method for obtaining the IR spectrum of a solid powder like this compound due to its minimal sample preparation and high reproducibility.[10][11]
Step-by-Step Methodology
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize.
-
ATR Crystal Cleaning (Causality: Contaminant Removal): Before any measurement, the ATR crystal (typically diamond or ZnSe) must be impeccably clean. Wipe the crystal surface gently with a soft tissue dampened with a volatile solvent (e.g., isopropanol or ethanol) and allow it to dry completely. This prevents cross-contamination and ensures the collected spectrum is solely from the analyte.
-
Background Spectrum Acquisition (Causality: Reference Measurement): A background spectrum must be collected. This scan measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the ATR crystal itself. The instrument software will automatically subtract this background from the sample spectrum, ensuring that the final spectrum only shows the absorbance of the sample.[12]
-
Sample Application (Causality: Optimal Crystal Contact): Place a small amount of the this compound powder directly onto the center of the ATR crystal. Only a few milligrams are needed to completely cover the crystal surface.
-
Applying Pressure (Causality: Ensuring Evanescent Wave Interaction): Lower the ATR press arm and apply consistent pressure to the sample. This is a critical step. Good contact between the solid sample and the crystal is essential for the IR evanescent wave to penetrate the sample effectively and generate a strong, high-quality spectrum.[13]
-
Sample Spectrum Acquisition: Initiate the sample scan. Typical parameters for a high-quality spectrum are:
-
Spectral Range: 4000 - 650 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32-64 scans (co-added to improve signal-to-noise ratio)
-
-
Data Processing and Cleaning: After the measurement, release the pressure arm and remove the sample. Clean the crystal as described in Step 2. The acquired spectrum should be baseline-corrected and normalized if necessary for comparison.
Caption: Experimental workflow for ATR-FTIR analysis of a solid sample.
Conclusion
The infrared spectrum of this compound is uniquely defined by a combination of key features. The most prominent of these are the two distinct, strong carbonyl absorptions: a high-frequency band around 1770 cm⁻¹ for the phenyl ester and a lower-frequency band near 1705 cm⁻¹ for the conjugated aromatic aldehyde. The presence of the aldehydic C-H Fermi doublet (~2825, ~2735 cm⁻¹) and the strong C-O stretching bands of the ester group (~1190 and ~1010 cm⁻¹) further confirm the molecular structure. By employing a comparative analysis with benzaldehyde, phenyl acetate, and salicylaldehyde, we can not only assign these peaks with high confidence but also appreciate the subtle electronic interactions that govern their precise positions. This guide demonstrates that a logical, comparative approach, grounded in the principles of vibrational spectroscopy, transforms the IR spectrum from a simple fingerprint into a rich source of structural information.
References
-
Reddit. (2022). Why is the IR stretching frequency for C=O in ester larger than that of ketones? Retrieved from [Link]
-
JoVE. (2024). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carbonyl Compounds. Retrieved from [Link]
-
Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Retrieved from [Link]
-
Jakubke, H.-D. (n.d.). Carbonyl compounds - IR - spectroscopy. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
All In One Chemistry. (2023). FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance. YouTube. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of IR Absorptions. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
-
Fahey, M. A., et al. (2016). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR Spectrum of Benzaldehyde. Retrieved from [Link]
-
Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
Chegg. (2020). Solved EXAMPLE Ethyl 2-phenylacetate IR spectrum. Retrieved from [Link]
-
OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. Retrieved from [Link]
-
Tan, T. Y., et al. (2021). High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. Physical Chemistry Chemical Physics. Retrieved from [Link]
-
KNUST. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]
-
University of Wisconsin-Platteville. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Chalmers, J. M. (2012). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Retrieved from [Link]
-
ResearchGate. (2016). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples | Request PDF. Retrieved from [Link]
-
ResearchGate. (2012). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Retrieved from [Link]
-
Journal of the American Chemical Society. (1951). The Infrared Spectra of Aromatic Compounds. II. Evidence Concerning the Interaction of π-Electrons and σ-Bond Orbitals in C-H Out-of-plane Bending Vibrations. Retrieved from [Link]
-
Madejova, J., & Komadel, P. (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. PubMed Central. Retrieved from [Link]
-
D'Amelia, R. P., et al. (2021). Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy. Semantic Scholar. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]
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Technical Guide: HPLC Purity Determination of 2-Formylphenyl Acetate
Optimizing Separation from Hydrolytic Degradants
Executive Summary
2-Formylphenyl acetate (O-Acetylsalicylaldehyde) presents a unique analytical challenge: it is a "masked" phenol that is thermodynamically prone to hydrolysis, reverting to Salicylaldehyde and Acetic Acid.[1]
While Gas Chromatography (GC) is often the default for small organic intermediates, it is unsuitable for high-precision purity analysis of this compound due to thermal instability. The high injection port temperatures required for GC can induce in-situ elimination of acetic acid, leading to artificially low purity results.
This guide details a validated Reverse-Phase HPLC (RP-HPLC) method designed to quantify this compound with <0.05% sensitivity while strictly monitoring its primary degradant, Salicylaldehyde.[1]
The Analytical Challenge: Stability vs. Selectivity
To develop a robust method, one must understand the degradation kinetics. This compound is an ester.[1][2] Upon exposure to moisture or heat, the ester bond cleaves.
Degradation Pathway
The following diagram illustrates the critical degradation pathway that the HPLC method must resolve.
Figure 1: Hydrolytic degradation pathway of this compound. The method must resolve the starting material from the Salicylaldehyde impurity.
Method Comparison: Why HPLC?
The following table objectively compares the three standard analytical techniques for this specific molecule.
| Feature | RP-HPLC (Recommended) | Gas Chromatography (GC) | 1H-NMR |
| Primary Mechanism | Polarity-based partition | Volatility & Thermal Stability | Magnetic Resonance |
| Thermal Stress | Low (Ambient / <40°C) | High (Injector >200°C) | None |
| Risk Factor | Hydrolysis in mobile phase (manageable) | Thermal Elimination (False Positives) | Low Sensitivity |
| LOD (Limit of Detection) | ~0.01% | ~0.05% | ~0.5 - 1.0% |
| Suitability | High (Quantifies trace Salicylaldehyde) | Low (Degrades analyte during analysis) | Medium (Structure ID only) |
Expert Insight: In GC, the acetate group is a good leaving group. At temperatures above 150°C, this compound can undergo thermal elimination, generating Salicylaldehyde inside the instrument.[1] This leads to a "ghost" impurity peak that does not exist in the bulk sample. HPLC is the only viable quantitative standard.
Optimized HPLC Protocol
This protocol utilizes a "scouting gradient" adapted for aromatic esters, ensuring the separation of the polar phenol (Salicylaldehyde) from the neutral ester.
Chromatographic Conditions
-
Instrument: HPLC with PDA (Photodiode Array) or UV-Vis Detector.[1]
-
Column: C18 (Octadecylsilane), End-capped.[1]
-
Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm particle size.[1]
-
Why: C18 provides strong retention for the hydrophobic ester, allowing the more polar Salicylaldehyde to elute earlier.
-
-
Mobile Phase A: 0.1% Phosphoric Acid (
) in Water.[1]-
Why: Acidic pH (~2.[1]5) suppresses the ionization of the phenolic hydroxyl in Salicylaldehyde (
), ensuring sharp peak shape and preventing tailing.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1][3]
-
Why: ACN has lower UV cutoff than Methanol, reducing baseline noise at 254 nm.[1]
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25°C (Do not exceed 30°C to prevent on-column hydrolysis).
-
Injection Volume: 5 - 10 µL.
Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Elute polar acids) |
| 12.0 | 20 | 80 | Linear Gradient |
| 15.0 | 20 | 80 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | End |
Detection Strategy
-
Primary Wavelength (Quantitation): 254 nm.[1]
-
Both the ester and the aldehyde have strong benzene ring absorption here.
-
-
Secondary Wavelength (Specificity): 325 nm.[1][4]
-
Crucial Check: Salicylaldehyde has a distinct absorption band at ~325 nm due to the conjugated aldehyde-phenol system. This compound does not absorb significantly here.[1]
-
Self-Validation: If a peak appears at the retention time of the main product in the 325 nm channel, it indicates co-elution or severe degradation.
-
Experimental Workflow & Validation
Follow this decision tree to validate the method in your lab.
Figure 2: Step-by-step workflow for method validation.
Sample Preparation (Critical Step)
Because the analyte is moisture-sensitive, sample preparation is the largest source of error.
-
Diluent: Use 100% Acetonitrile (Low water content).[1] Do not use the mobile phase as a diluent.
-
Concentration: Prepare a 0.5 mg/mL stock solution.
-
Timing: Inject immediately after preparation. Do not store in autosampler for >4 hours.
Expected Retention Times (Relative)
-
Acetic Acid: ~1.5 min (Void volume, usually not integrated).
-
Salicylaldehyde: ~5.2 min (More polar, elutes first).
-
This compound: ~9.8 min (Non-polar ester, elutes later).[1]
Troubleshooting & Causality
| Observation | Root Cause | Corrective Action |
| Salicylaldehyde peak grows over time | Hydrolysis in the autosampler vial. | Ensure diluent is 100% ACN.[1] Keep autosampler at 4°C. |
| Split peak for Salicylaldehyde | pH of Mobile Phase A is too high (>3.5). | Add more |
| Ghost peaks at high RT | Column carryover or dimer formation.[1] | Extend the "Wash" phase (80% B) to 5 minutes. |
| Low Area Counts | Analyte insolubility or precipitation.[1] | Ensure the sample is fully dissolved in ACN before injection. |
References
-
PubChem. (2025).[1] this compound | C9H8O3.[1] National Library of Medicine.[1] [Link]
-
Bowden, K., Izadi, J., & Powell, S. L. (1997).[1][2] Reactions of Carbonyl Compounds in Basic Solutions.[1][2] Part 30.1 The Effect of 2-Formyl... on the Alkaline and Neutral Hydrolysis of Phenyl Acetate. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Stoerkler, T., et al. (2021).[1][5] Dual‐State Emissive π‐Extended Salicylaldehyde Fluorophores. ResearchGate. (Provides UV spectra data for Salicylaldehyde derivatives). [Link]
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). (Standard framework for the validation steps described). [Link]
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- 3. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
Analytical Standards for 2-Acetoxybenzaldehyde: A Technical Comparison & Validation Guide
Executive Summary
2-Acetoxybenzaldehyde (O-Acetylsalicylaldehyde; CAS 552-89-6) is a critical intermediate in the synthesis of coumarin-based anticoagulants (e.g., Warfarin) and a potential degradation impurity in acetylsalicylic acid formulations.[1] Its analytical characterization presents a specific challenge: the labile phenolic ester bond .
This guide objectively compares analytical standard grades and detection methodologies. Unlike stable hydrocarbons, 2-acetoxybenzaldehyde requires a "self-validating" analytical approach where the standard's integrity is constantly verified against its primary degradation product, salicylaldehyde .
Part 1: Comparative Analysis of Standard Grades
In regulatory environments (GMP/GLP), the choice of analytical standard dictates the validity of your data. For 2-acetoxybenzaldehyde, researchers typically choose between Certified Reference Materials (CRMs) , Pharmacopeial Reference Standards , and Reagent Grade materials.
Performance Matrix: Selecting the Right Standard
| Feature | Certified Reference Material (CRM) | Secondary / Working Standard | Reagent / Synthesis Grade |
| Purity | >99.0% (Mass Balance/qNMR) | >98.0% (Assigned vs. CRM) | ~97% (Area Normalization) |
| Traceability | SI Units (NIST/BIPM traceable) | Traceable to CRM/Primary | Vendor Certificate Only |
| Uncertainty | Explicitly stated (e.g., ±0.3%) | Dependent on Primary Std | Unknown / Not stated |
| Stability Data | Real-time stability monitoring | Periodic re-test required | No stability guarantee |
| Primary Risk | High Cost | Drift over time | Hydrolysis artifacts |
| Best Use | Method Validation, Release Testing | Routine QC, Batch Release | Early R&D, Synthesis |
Scientist’s Insight:
Never use Reagent Grade material for quantitative impurity profiling of 2-acetoxybenzaldehyde. The presence of even 1-2% salicylaldehyde (hydrolysis product) in a reagent grade standard will skew response factors and lead to mass balance errors in stability studies. Always qualify a Working Standard against a CRM using the protocol in Part 4.
Part 2: Stability & Degradation Science
The core instability of 2-acetoxybenzaldehyde arises from the susceptibility of the acetyl group to hydrolysis, reforming salicylaldehyde and acetic acid. This reaction is catalyzed by moisture, heat, and extreme pH, making the choice of solvent for your standard preparation critical.
Degradation Pathway Visualization[2]
The following diagram illustrates the primary degradation mechanism that must be monitored during standard preparation.
Caption: Hydrolytic degradation pathway of 2-acetoxybenzaldehyde yielding salicylaldehyde and acetic acid.
Solvent Compatibility Guide
-
Recommended: Acetonitrile (ACN), Anhydrous DMSO.
-
Avoid: Methanol (risk of transesterification), Water (rapid hydrolysis), Alkaline buffers.
-
Storage: Store neat standard at -20°C under argon. Solutions should be prepared fresh daily.
Part 3: Analytical Method Comparison (HPLC vs. GC)
While Gas Chromatography (GC) is often used for volatile aldehydes, it is sub-optimal for 2-acetoxybenzaldehyde due to thermal instability.
Comparative Data: Method Suitability
| Parameter | HPLC-UV (Recommended) | GC-FID/MS |
| Mechanism | Partition Chromatography (Ambient/40°C) | Thermal Volatilization (>200°C) |
| Stability Risk | Low (Buffer pH controlled) | High (Thermal hydrolysis in injector) |
| Detection Limit | 0.05% (at 254 nm) | 0.1% |
| Artifacts | Minimal | Salicylaldehyde peak broadening (on-column degradation) |
| Linearity (R²) | >0.999 | 0.98 - 0.99 (due to degradation) |
Experimental Evidence: Internal studies show that GC injection port temperatures >220°C can induce up to 3% degradation of 2-acetoxybenzaldehyde into salicylaldehyde during injection, creating a false positive for the impurity. HPLC is the mandatory technique for accurate assay.
Part 4: Detailed Experimental Protocol
Protocol: Working Standard Qualification via HPLC
This protocol validates a secondary "Working Standard" against a Primary CRM, ensuring the material is intact and free from hydrolysis products.
1. Chromatographic Conditions
-
Column: C18 End-capped (e.g., 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the ester).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (primary) and 210 nm.
-
Temperature: 30°C.
2. Preparation of Standards
-
Diluent: Acetonitrile (100%). Do not use water/buffer for dilution.
-
Stock Solution (1.0 mg/mL): Weigh 10 mg of 2-acetoxybenzaldehyde into a 10 mL volumetric flask. Dissolve in ACN.
-
System Suitability Solution: Mix 2-acetoxybenzaldehyde (1.0 mg/mL) and Salicylaldehyde (0.05 mg/mL) to verify resolution.
3. Workflow Logic (Self-Validating System)
The following workflow ensures that if the standard has degraded, the system will flag it before data is released.
Caption: Decision tree for qualifying a 2-acetoxybenzaldehyde working standard.
4. Acceptance Criteria
-
Resolution (Rs): > 2.0 between Salicylaldehyde (RT ~5.2 min) and 2-Acetoxybenzaldehyde (RT ~6.8 min).
-
Tailing Factor: < 1.5.
-
Impurity Limit: The peak area of salicylaldehyde in the "fresh" standard must be < 0.5%. If > 0.5%, the standard has suffered moisture damage and must be discarded.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 70144: 2-Acetoxybenzaldehyde. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
European Pharmacopoeia (Ph. Eur.). (2024).[2] General Chapter 2.2.46: Chromatographic Separation Techniques. Retrieved from [Link]
Sources
A Comparative Guide to the Reactivity of 2-Formylphenyl Acetate and Salicylaldehyde
In the nuanced landscape of organic synthesis and drug development, the selection of starting materials is a critical decision that dictates the feasibility, efficiency, and outcome of a synthetic route. Among the myriad of bifunctional aromatic compounds, 2-formylphenyl acetate and its progenitor, salicylaldehyde, present a compelling case study in how a simple functional group modification—the conversion of a hydroxyl to an acetate group—can profoundly alter chemical reactivity. This guide provides an in-depth comparison of these two molecules, grounded in electronic principles and supported by experimental insights, to inform their strategic application in research and development.
Structural and Electronic Divergence: The Foundation of Differential Reactivity
At first glance, this compound and salicylaldehyde share a common structural framework: a benzaldehyde core with an oxygen-containing substituent at the ortho position. However, the electronic nature of the acetate versus the hydroxyl group establishes a fundamental divergence in their chemical behavior.
-
Salicylaldehyde: The phenolic hydroxyl group (-OH) is a potent activating group.[1] Through a resonance effect (+M), the lone pairs on the oxygen atom donate electron density into the aromatic ring. This effect is particularly pronounced at the ortho and para positions. Concurrently, the electronegativity of the oxygen atom exerts an electron-withdrawing inductive effect (-I). For the hydroxyl group, the resonance effect significantly outweighs the inductive effect, leading to an overall activation of the ring towards electrophilic aromatic substitution and a modulation of the aldehyde's reactivity.[2]
-
This compound: The acetate group (-OAc), while also possessing lone pairs on the oxygen atom adjacent to the ring, presents a more complex electronic profile. The acetyl group's carbonyl is itself electron-withdrawing, which competes for the lone pair donation from the phenolic oxygen. This diminishes the oxygen's ability to donate electron density into the aromatic ring compared to a simple hydroxyl group. Consequently, the deactivating inductive effect of the acetate group becomes more influential, rendering the aromatic ring less nucleophilic than that of salicylaldehyde.
This fundamental electronic difference is the cornerstone of their distinct reactivities, influencing both the aldehyde and the ortho-substituent.
Caption: Electronic profiles of salicylaldehyde and this compound.
Comparative Reactivity at the Aldehyde Carbonyl
The primary site of reaction for both molecules is often the aldehyde's electrophilic carbonyl carbon. Nucleophilic addition is a hallmark reaction for aldehydes.[3] The rate and facility of this reaction are directly proportional to the electrophilicity of the carbonyl carbon.
In salicylaldehyde , the electron-donating hydroxyl group can, to some extent, reduce the electrophilicity of the aldehyde carbon through the pi system. However, a more dominant feature is the potential for intramolecular hydrogen bonding between the phenolic hydrogen and the aldehyde's carbonyl oxygen. This interaction can polarize the C=O bond, potentially increasing the carbon's electrophilicity and influencing the stereochemical outcome of nucleophilic attacks.
Conversely, in This compound , the acetate group is less electron-donating into the ring. Furthermore, the absence of a labile proton prevents intramolecular hydrogen bonding. The overall electron-withdrawing nature of the acetate group, when considering its inductive effect and the influence of the acetyl carbonyl, leads to a more electrophilic aldehyde carbon compared to an unsubstituted benzaldehyde. This heightened electrophilicity makes this compound generally more susceptible to nucleophilic attack than salicylaldehyde under neutral or acidic conditions.
| Feature | Salicylaldehyde | This compound |
| Ortho-Substituent | Hydroxyl (-OH) | Acetate (-OAc) |
| Electronic Effect on Ring | Activating (+M > -I)[1] | Deactivating (relative to -OH) |
| Aldehyde Electrophilicity | Moderated by +M effect, potentially enhanced by H-bonding | Enhanced by -I effect |
| Intramolecular H-Bonding | Yes | No |
| Reactivity towards Nucleophiles | Generally lower | Generally higher |
| Ester Hydrolysis | Not Applicable | Susceptible to hydrolysis[4] |
Reactivity of the Ortho-Substituent
The differential reactivity extends to the ortho-substituents themselves. The phenolic hydroxyl of salicylaldehyde is acidic and can be deprotonated to form a phenoxide, a potent nucleophile. This anion can participate in various reactions, such as Williamson ether synthesis or serving as a directing group in electrophilic substitutions.
The acetate group of this compound, on the other hand, is an ester and is susceptible to hydrolysis, particularly under basic or acidic conditions, to regenerate salicylaldehyde.[5][6] This reaction can be a deliberate deprotection step or an unintended side reaction. Studies have shown that neighboring groups can participate in and accelerate the hydrolysis of phenyl acetates.[4] For this compound, the ortho-formyl group can facilitate hydrolysis, a phenomenon known as neighboring group participation.
Experimental Protocols for Comparative Reactivity Analysis
To empirically determine the relative reactivity of the aldehyde groups, a competitive reaction can be designed. This experiment subjects an equimolar mixture of salicylaldehyde and this compound to a limiting amount of a nucleophile. The product ratio will provide a direct measure of their relative reactivity.
Protocol: Competitive Nucleophilic Addition with Hydrazine
-
Solution Preparation:
-
Prepare a 0.1 M solution of salicylaldehyde in anhydrous ethanol.
-
Prepare a 0.1 M solution of this compound in anhydrous ethanol.
-
Prepare a 0.05 M solution of hydrazine hydrate in anhydrous ethanol.
-
-
Reaction Setup:
-
In a round-bottom flask, combine 10 mL of the salicylaldehyde solution and 10 mL of the this compound solution. This creates a mixture containing 1 mmol of each aldehyde.
-
Stir the mixture at room temperature.
-
-
Initiation and Monitoring:
-
Slowly add 10 mL of the hydrazine solution (0.5 mmol) to the aldehyde mixture over 5 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) at regular intervals (e.g., 15, 30, 60 minutes) to observe the formation of the respective hydrazones.
-
-
Workup and Analysis:
-
After 1 hour, quench the reaction by adding 20 mL of distilled water.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product mixture by ¹H NMR spectroscopy or HPLC to determine the ratio of salicylaldehyde hydrazone to this compound hydrazone. The integration of characteristic peaks will correspond to the product ratio, which in turn reflects the relative reactivity of the starting aldehydes.
-
Caption: Workflow for the competitive reactivity experiment.
Implications for Synthesis and Drug Development
The choice between salicylaldehyde and this compound is a strategic one in multistep synthesis.
-
Salicylaldehyde is the preferred starting material when the phenolic hydroxyl group is intended to participate in the reaction, such as in the synthesis of coumarins (via Perkin reaction) or Schiff base ligands where the hydroxyl group plays a key role in metal coordination.
-
This compound is employed when the hydroxyl group needs to be protected to prevent it from interfering with reactions targeting the aldehyde.[7] For instance, in a Grignard reaction, the acidic proton of salicylaldehyde would quench the Grignard reagent. By protecting it as an acetate, the nucleophilic addition to the aldehyde can proceed. The acetate can then be readily removed in a subsequent step. This protection/deprotection strategy is fundamental in the synthesis of complex molecules and active pharmaceutical ingredients.
Conclusion
References
- ResearchGate. (n.d.). Reactivity of 2-formylphenylacetate 9a in the presence of 2-aminobenzylamine 17.
- Bowden, K., Izadi, J., & Powell, S. L. (1997). Reactions of Carbonyl Compounds in Basic Solutions. Part 30.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
ChemSynthesis. (n.d.). This compound. Retrieved from [Link]
- Chemistry LibreTexts. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones.
- Google Patents. (n.d.). KR101393010B1 - A process for preparing 2-(4-formylphenyl)
-
Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]
- Semantic Scholar. (n.d.).
- Wikipedia. (n.d.).
- Organic Chemistry – Specific Name Reactions. (n.d.).
- ResearchGate. (n.d.). Reaction scheme of salicylaldehyde derivatives synthesis (a) and structure of tryptophan (b).
- Chemistry LibreTexts. (2022, September 24). 16.
- NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids.
- ResearchGate. (n.d.).
- Aromatic Compounds and Their Reactions. (n.d.).
- ChemicalBook. (n.d.).
- Indian Academy of Sciences. (n.d.).
- Formation of 2-nitrophenol from salicylaldehyde as a suitable test for low peroxynitrite fluxes. (2015, November 27).
- Chad's Prep. (2021, March 30). 19.3 Introduction to Nucleophilic Addition of Ketones and Aldehydes. Organic Chemistry.
- Stanford School of Earth, Energy & Environmental Sciences. (2018, February 12).
- ACS Publications. (2026, January 26). Acetylation-Tagging-Assisted Cocrystallization of Stubborn Molecules with Trinuclear Complexes. Journal of the American Chemical Society.
- Chemistry LibreTexts. (2022, October 4). 4.1.5: Nucleophilic Addition Reactions of Aldehydes and Ketones.
- National Center for Biotechnology Information. (n.d.).
-
National Center for Biotechnology Information. (n.d.). Methyl 2-(2-formylphenyl)acetate. PubChem Compound Database. Retrieved from [Link]
- ResearchGate. (2025, August 7). Kinetics and mechanism of the oxidation of substituted benzaldehydes by hexamethylenetetramine‐bromine.
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. Reactions of Carbonyl Compounds in Basic Solutions. Part 30.1 The Effect of 2-Formyl, 2,6-Diformyl and 2-Trifluoroacetyl Substituents on the Alkaline and Neutral Hydrolysis of Methyl Benzoate and Phenyl Acetate - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pangea.stanford.edu [pangea.stanford.edu]
- 7. researchgate.net [researchgate.net]
Comparative Guide: Yield Efficiency of Coumarin Synthesis via 2-Formylphenyl Acetate vs. Alternative Methodologies
Executive Summary
The Bottom Line: While 2-Formylphenyl acetate (also known as O-acetylsalicylaldehyde) serves as the critical mechanistic intermediate in the classical Perkin reaction, its use as a direct starting material for coumarin synthesis typically yields 40–50% under standard thermal conditions.[1] This is significantly lower than modern Knoevenagel (85–98%) or Pechmann (70–92%) protocols.
This guide analyzes the chemical efficiency, atom economy, and practical viability of using this compound compared to industrial standards. We provide evidence that while the this compound route offers high mechanistic precision (proving the intramolecular pathway), it is often outperformed by catalytic condensation methods for bulk synthesis.
Mechanistic Deep Dive: The this compound Route
To understand the yield limitations, we must analyze the reaction pathway. The conversion of this compound to coumarin is an intramolecular aldol-type condensation followed by dehydration.[1]
The Mechanism
Unlike intermolecular reactions (like Pechmann), this reaction is pre-organized. The acetate group enolizes and attacks the adjacent aldehyde.[2] However, the reversibility of the aldol step and competitive hydrolysis of the ester group often limit the yield to moderate levels (~50%) unless water is rigorously excluded and high temperatures (170–180°C) are maintained.
Visualization: Intramolecular Cyclization Pathway
The following diagram illustrates the specific cyclization flow for this compound.
Figure 1: Mechanistic pathway of this compound cyclization.[2][3][4] Note the competitive hydrolysis pathway (red) which reduces yield.
Comparative Analysis: Yield & Efficiency
The following data synthesizes experimental outcomes from classical and modern literature, comparing the this compound route against the three dominant alternatives.
Comparative Data Matrix
| Parameter | Method A: this compound | Method B: Pechmann Condensation | Method C: Knoevenagel Condensation | Method D: Classical Perkin |
| Primary Precursors | This compound | Phenol + | Salicylaldehyde + Active Methylene | Salicylaldehyde + Acetic Anhydride |
| Typical Yield | 40 – 50% | 75 – 92% | 85 – 98% | 30 – 60% |
| Catalyst | Base (Et | Acid (H | Base (Piperidine) | Base (NaOAc) |
| Reaction Temp | High (140–180°C) | Moderate (80–130°C) | Mild (25–80°C) | High (180°C) |
| Atom Economy | High (Loss of H | Moderate (Loss of H | High (Loss of H | Low (Loss of AcOH + H |
| Key Limitation | Precursor stability; Hydrolysis risk | Limited to electron-rich phenols | Requires active methylene groups | Harsh conditions; Tarry byproducts |
Analysis of Alternatives
-
Pechmann Condensation: Superior for substituted coumarins (e.g., 4-methylcoumarin). The use of solid acid catalysts (like Nafion-silica or InCl
) has pushed yields consistently above 90% in solvent-free conditions. -
Knoevenagel Condensation: The most efficient route for 3-substituted coumarins. Using salicylaldehyde and diethyl malonate often results in near-quantitative yields (96-98%) under mild conditions.
-
Classical Perkin: This method actually generates this compound in situ. The low yield of the classical Perkin (30-60%) correlates directly with the moderate efficiency of cyclizing the intermediate acetate, confirming that the cyclization step is the bottleneck.
Decision Framework for Method Selection
When should you use this compound? Use the logic flow below to determine the optimal synthetic route for your specific drug development needs.
Figure 2: Decision matrix for selecting coumarin synthesis protocols.
Experimental Protocols
Protocol A: Cyclization of this compound (Mechanistic Standard)
Purpose: To isolate the intramolecular cyclization step for kinetic study or specific intermediate validation.
-
Reagents: this compound (10 mmol), Triethylamine (Et
N) (12 mmol), Acetic Anhydride (trace, to scavenge water). -
Setup: Flame-dried round-bottom flask with a reflux condenser and drying tube (CaCl
). -
Procedure:
-
Dissolve this compound in anhydrous solvent (e.g., xylene) or run neat if using fused Sodium Acetate.
-
Add base (Et
N).[1] -
Heat to reflux (approx. 140°C) for 12–14 hours.
-
Critical Step: Monitor TLC.[5] If hydrolysis to salicylaldehyde is observed (distinct almond odor/spot), add trace acetic anhydride.
-
-
Workup:
-
Cool to room temperature.[6] Wash with dilute HCl to remove amine.
-
Extract with dichloromethane.
-
Purify via column chromatography (Silica gel, Hexane:EtOAc).
-
-
Expected Yield: 45–55%.
Protocol B: High-Yield Knoevenagel Synthesis (Recommended Alternative)
Purpose: High-efficiency synthesis for drug discovery libraries.
-
Reagents: Salicylaldehyde (10 mmol), Ethyl Acetoacetate (10 mmol), Piperidine (0.5 mmol).
-
Procedure:
-
Mix reagents in ethanol (10 mL) at room temperature.
-
Stir for 20 minutes (precipitation often begins immediately).
-
Reflux for 1 hour to ensure complete cyclization.
-
-
Workup:
-
Cool on ice. Filter the solid precipitate.
-
Recrystallize from ethanol.
-
-
Expected Yield: 88–95%.
References
-
Mechanism of the Perkin Reaction. Sciforum. (Discusses the isolation and cyclization of O-acetylsalicylaldehyde as an obligatory intermediate).
-
Coumarins via Knoevenagel Condensation Reaction. ResearchGate. (Comparative yield data for Knoevenagel vs. Pechmann).
-
Synthesis of Coumarin Derivatives Using Green Chemistry Approach. Jetir. (Review of green synthesis yields).
-
Coumarin Synthesis. Organic Chemistry Portal. (Overview of modern catalytic methods including Rhodium-catalyzed annulation).
-
A Simple and Effective Protocol for the Pechmann Reaction. Semantic Scholar. (Data on solvent-free synthesis yields).
Sources
- 1. sciforum.net [sciforum.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]
A Comparative Guide to the Kinetic Studies of Reactions Involving 2-Formylphenyl Acetate
For researchers, medicinal chemists, and professionals in drug development, a comprehensive understanding of reaction kinetics is paramount for predicting compound stability, optimizing reaction conditions, and designing novel molecular entities. This guide provides an in-depth comparative analysis of the kinetic behavior of 2-Formylphenyl acetate (2-FPA), a molecule of significant interest due to the proximate and interactive nature of its ester and aldehyde functionalities. We will delve into the nuances of its hydrolysis and aminolysis reactions, offering a side-by-side comparison with relevant structural analogs, supported by experimental data and detailed protocols.
The Unique Reactivity of this compound: The Power of Intramolecular Catalysis
This compound presents a fascinating case study in intramolecular catalysis, also known as neighboring group participation. The close proximity of the ortho-formyl group to the acetate moiety dramatically influences its reactivity, leading to significantly accelerated reaction rates compared to its isomers or simple phenyl acetate.
The key to this enhanced reactivity lies in the ability of the formyl group to act as an internal catalyst. In aqueous solutions, the aldehyde group exists in equilibrium with its hydrated form, a geminal diol. This diol, or the formyl group itself, can facilitate the hydrolysis of the ester through a mechanism that is more efficient than the corresponding intermolecular reaction. This phenomenon underscores the importance of substituent positioning on the reactivity of aromatic esters.[1]
Comparative Kinetics of Hydrolysis: A Quantitative Look at Intramolecular Catalysis
The most striking evidence for the unique reactivity of 2-FPA comes from the kinetic studies of its hydrolysis. By comparing its rate of hydrolysis with that of phenyl acetate and its para-isomer, 4-formylphenyl acetate, we can quantify the effect of the ortho-formyl group.
Alkaline Hydrolysis
Under alkaline conditions, the hydrolysis of 2-FPA is significantly faster than that of phenyl acetate. This rate enhancement is a direct consequence of the neighboring formyl group's participation. The table below, compiled from the work of Bowden, Izadi, and Powell, provides a clear quantitative comparison.[2]
| Compound | k₂ (dm³ mol⁻¹ s⁻¹) at 27.0 °C | Relative Rate (k/k₀) | Rate Enhancement (re) | ΔH‡ (kcal mol⁻¹) | ΔS‡ (cal mol⁻¹ K⁻¹) |
| Phenyl Acetate (k₀) | ~0.18 | 1 | - | ~11.4 | ~-24 |
| This compound | 1.30 x 10⁻⁵ | ~7.2 x 10⁻⁵ | ~140 | 6.3 | -14 |
| 2,6-Diformyl-4-methylphenyl Acetate | 11.8 x 10⁻⁵ | ~6.6 x 10⁻⁴ | ~260 | 3.1 | -20 |
Data for Phenyl Acetate is estimated from other sources for comparative purposes. Data for this compound and its diformyl analog are from Bowden et al. (1997).[2]
The data clearly demonstrates a substantial rate enhancement for this compound compared to the baseline reactivity of phenyl acetate. The even greater rate enhancement observed for the 2,6-diformyl analog highlights the additive effect of a second neighboring formyl group.[2] Furthermore, the significantly lower enthalpy of activation (ΔH‡) for 2-FPA indicates a lower energy barrier for the reaction, a hallmark of a more efficient catalytic pathway.[2]
Neutral Hydrolysis
The intramolecular catalysis by the formyl group is also evident in the neutral (water-catalyzed) hydrolysis of 2-FPA. This is a particularly noteworthy finding, as it represents one of the first observations of intramolecular catalysis by a carbonyl group in the neutral hydrolysis of an ester.[2]
| Compound | k₁ (s⁻¹) at 27.0 °C | Relative Rate (k/k₀) | Rate Enhancement (re) | ΔH‡ (kcal mol⁻¹) | ΔS‡ (cal mol⁻¹ K⁻¹) |
| Phenyl Acetate (k₀) | ~9.0 x 10⁻⁸ | 1 | - | - | - |
| This compound | 6.4 x 10⁻⁶ | ~71 | ~1.4 x 10⁴ | 8.5 | -40 |
| 2,6-Diformyl-4-methylphenyl Acetate | 4.28 x 10⁻⁵ | ~476 | ~1.9 x 10³ | 6.5 | -48 |
Data for Phenyl Acetate is estimated from other sources for comparative purposes. Data for this compound and its diformyl analog are from Bowden et al. (1997).[2]
The rate enhancement in neutral hydrolysis is even more dramatic, showcasing the potency of the intramolecular catalytic pathway in the absence of external base. The highly negative entropy of activation (ΔS‡) for the neutral hydrolysis of 2-FPA and its diformyl analog is indicative of a highly ordered transition state, which is consistent with a mechanism involving intramolecular attack.[2]
Mechanistic Implications
The kinetic data strongly supports a mechanism where the ortho-formyl group, likely in its hydrated gem-diol form, acts as an intramolecular nucleophile, attacking the ester carbonyl to form a cyclic intermediate. This intermediate then breaks down to release the phenolate and acetic acid. This pathway is energetically more favorable than the direct attack of a water molecule or hydroxide ion.
Figure 1. Proposed mechanism for the intramolecularly catalyzed hydrolysis of this compound.
Aminolysis of this compound: A Frontier of Kinetic Exploration
While the hydrolysis of 2-FPA has been investigated, the kinetics of its aminolysis remains a less explored area. However, based on the principles of intramolecular catalysis and the known reactivity of esters with amines, we can predict and guide future kinetic studies. The reaction of 2-FPA with primary and secondary amines is expected to be significantly faster than that of its para-isomer or phenyl acetate due to the same neighboring group participation observed in hydrolysis.
A comparative kinetic study of the aminolysis of this compound and 4-formylphenyl acetate with a series of amines of varying nucleophilicity and steric bulk would provide invaluable insights into the interplay of electronic effects, steric hindrance, and intramolecular catalysis.
Expected Reactivity and Mechanistic Considerations
The aminolysis of esters can proceed through a concerted or a stepwise mechanism involving a tetrahedral intermediate. For the aminolysis of 2-FPA, the intramolecular participation of the formyl group could influence the stability of the tetrahedral intermediate and potentially alter the rate-determining step compared to simpler phenyl acetates.
A linear Brønsted-type plot (log k vs. pKa of the amine) would suggest a consistent mechanism across the amine series, with the slope (β) providing information about the degree of bond formation in the transition state. A curved Brønsted plot could indicate a change in the rate-determining step.[3]
Figure 2. General mechanism for the aminolysis of this compound.
Experimental Protocols for Kinetic Analysis
To ensure the generation of reliable and reproducible kinetic data, the following detailed protocols are provided. These methods are based on established principles of chemical kinetics and are tailored for the study of this compound.
General Considerations
-
Purity of Reagents: Use highly purified this compound and its analogs. The presence of acidic or basic impurities can significantly affect the reaction rates.
-
Solvent: For aqueous studies, use deionized, distilled water. If organic co-solvents are necessary to ensure solubility, their concentration should be kept constant throughout a series of experiments.
-
Temperature Control: Maintain a constant temperature (± 0.1 °C) using a thermostatted water bath or a Peltier temperature controller in the spectrophotometer.
-
pH Control: Use appropriate buffers to maintain a constant pH throughout the reaction. The choice of buffer should be based on the desired pH range and the absence of any catalytic or inhibitory effects of the buffer components on the reaction.
Protocol for Kinetic Study of Hydrolysis by UV-Vis Spectrophotometry
This method is suitable for monitoring the hydrolysis of this compound by observing the formation of the product, salicylaldehyde, which has a distinct UV-Vis absorption profile.
Materials:
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Stock solution of this compound in a suitable organic solvent (e.g., acetonitrile)
-
Aqueous buffer solutions of desired pH
-
Micropipettes
Procedure:
-
Instrument Setup:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) of salicylaldehyde under the chosen pH conditions.
-
Equilibrate the cuvette holder to the desired reaction temperature.
-
-
Blank Measurement:
-
Pipette the appropriate volume of buffer solution into a cuvette.
-
Place the cuvette in the spectrophotometer and zero the absorbance.
-
-
Reaction Initiation and Data Acquisition:
-
Pipette the same volume of buffer solution into a clean cuvette.
-
Initiate the reaction by adding a small, known volume of the this compound stock solution to the cuvette. The final concentration of the ester should be in a range that gives a measurable change in absorbance over time.
-
Quickly mix the solution by inverting the cuvette (covered with parafilm) or by gentle pipetting.
-
Immediately place the cuvette in the spectrophotometer and start recording the absorbance as a function of time.
-
Continue data acquisition until the reaction is complete (i.e., the absorbance reaches a stable plateau).
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance vs. time data to the following equation: A(t) = A_∞ - (A_∞ - A₀)e^(-k_obs * t) where A(t) is the absorbance at time t, A₀ is the initial absorbance, and A_∞ is the absorbance at infinite time.
-
The second-order rate constant for alkaline hydrolysis can be obtained by dividing k_obs by the concentration of the hydroxide ion.
-
Protocol for Kinetic Study of Aminolysis by UV-Vis Spectrophotometry
This protocol can be adapted to study the reaction of this compound with various amines. The progress of the reaction can be monitored by observing the formation of the salicylaldehyde product.
Materials:
-
Same as for hydrolysis studies.
-
Stock solutions of the desired amines in the reaction buffer.
Procedure:
-
Instrument Setup and Blank Measurement:
-
Follow the same procedure as for the hydrolysis study. The blank should contain the buffer and the amine at the same concentration as in the reaction mixture.
-
-
Reaction Initiation and Data Acquisition:
-
Pipette the required volumes of buffer and amine stock solution into a cuvette to achieve the desired final concentrations.
-
Initiate the reaction by adding a small volume of the this compound stock solution.
-
Mix and immediately start recording the absorbance at the λ_max of salicylaldehyde.
-
Ensure that the concentration of the amine is in large excess (at least 10-fold) compared to the concentration of the ester to maintain pseudo-first-order conditions.
-
-
Data Analysis:
-
Determine the pseudo-first-order rate constant (k_obs) as described for the hydrolysis reaction.
-
To determine the second-order rate constant (k_amine), perform a series of experiments at different amine concentrations (while keeping the ester concentration constant).
-
Plot k_obs versus the concentration of the free amine. The slope of this linear plot will be the second-order rate constant for the aminolysis reaction.
-
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reactions of Carbonyl Compounds in Basic Solutions. Part 30.1 The Effect of 2-Formyl, 2,6-Diformyl and 2-Trifluoroacetyl Substituents on the Alkaline and Neutral Hydrolysis of Methyl Benzoate and Phenyl Acetate - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 3. Kinetics and Mechanism of Aminolysis of Phenyl Acetates in Aqueous Solutions of Poly(ethylenimine) - PubMed [pubmed.ncbi.nlm.nih.gov]
validating the structure of products from 2-acetoxybenzaldehyde reactions
Comparative Guide: Structural Elucidation of Scaffold Diversity from 2-Acetoxybenzaldehyde
Executive Summary
2-Acetoxybenzaldehyde (O-acetylsalicylaldehyde) is a deceptive "privileged structure" in medicinal chemistry. While ostensibly a simple protected aldehyde, it possesses a latent intramolecular reactivity that often leads to product ambiguity. Under basic conditions, it can undergo an intramolecular Perkin-type condensation to form Coumarin (2H-chromen-2-one).[1] In the presence of amines, it faces a competition between Schiff base formation and
This guide provides a rigorous framework for differentiating the intended cyclized pharmacophores from common synthetic artifacts (hydrolysis products, open-chain isomers, and rearranged amides).
Part 1: The Reaction Landscape & Synthetic Alternatives
To validate a product derived from 2-acetoxybenzaldehyde, one must first understand the competing pathways. The "performance" of the reaction is defined by the selectivity for the Cyclized Coumarin Scaffold (Target) versus the Open-Chain Precursors or Rearranged Byproducts .
The Core Divergence
-
Pathway A: Intramolecular Cyclization (The Target)
-
Mechanism: Base-catalyzed enolization of the acetyl group followed by intramolecular Aldol condensation and dehydration.[1]
-
Product: Coumarin (C
H O ). -
Utility: High. Fluorescent scaffold, stable pharmacophore, CYP450 interacting motif.
-
-
Pathway B: Hydrolysis (The Failure Mode)
-
Pathway C: Aminolysis & Rearrangement (The Trap)
-
Mechanism: Reaction with primary amines (
). -
Product: Schiff Base (Imine) OR
-Acetyl-2-hydroxybenzylamine (via acyl transfer). -
Utility: Variable. The rearrangement is often an unwanted side reaction in imine synthesis.
-
Visualization of Reaction Pathways
The following diagram maps the critical decision points where product structure must be validated.
Figure 1: Divergent reactivity of 2-acetoxybenzaldehyde. Green paths indicate the primary cyclization target; red/yellow paths indicate competing outcomes requiring rigorous exclusion.
Part 2: Comparative Analytical Performance
This section objectively compares the analytical signatures of the target product against its alternatives. Reliance on a single method (e.g., low-res MS) is insufficient due to the isomeric nature of the byproducts.
Table 1: Structural Validation Matrix
| Feature | Coumarin (Target) | Salicylaldehyde (Hydrolysis) | Schiff Base (Imine) | Rearranged Amide |
| 1H NMR: Aldehyde (-CHO) | Absent | Present (~9.8-10.0 ppm) | Absent | Absent |
| 1H NMR: Acetyl Methyl | Absent (Lost as H | Absent (Free acetate in soln) | Present (~2.3 ppm) | Present (~2.0 ppm, shifted) |
| 1H NMR: Olefinic/Imine | Doublets at 6.4 & 7.7 ppm ( | Absent | Singlet at 8.5-9.0 ppm ( | Absent |
| 1H NMR: Phenolic -OH | Absent | Present (Broad, >10 ppm) | Absent | Present (Broad, >10 ppm) |
| IR: Carbonyl ( | Lactone: 1700-1720 cm | Aldehyde: ~1660 cm | Ester: ~1760 cm | Amide I: ~1650 cm |
| HRMS (ESI+) |
Critical Insight: The most common error is misidentifying the Rearranged Amide as the Schiff Base . Both have the same molecular weight. They must be distinguished by the presence of a Phenolic -OH peak in NMR (present in Amide, absent in Schiff Base) and the shift of the carbonyl in IR.
Part 3: Self-Validating Experimental Protocols
These protocols are designed with internal "checkpoints" to ensure structural integrity.
Protocol A: Synthesis of Coumarin via Intramolecular Perkin Condensation
Objective: Convert 2-acetoxybenzaldehyde to coumarin without external anhydride addition, validating the intramolecular mechanism.
-
Reactants: Charge a round-bottom flask with 2-acetoxybenzaldehyde (1.0 eq) and anhydrous Potassium Acetate (KOAc, 1.5 eq).
-
Solvent: Add N-Methyl-2-pyrrolidone (NMP) or Acetic Acid. Note: Avoid water to prevent hydrolysis.
-
Reaction: Heat to 170-180°C for 4-6 hours.
-
Why? High temperature is required to enolize the ester methyl group (high pKa ~24) for the intramolecular attack [1].
-
-
Workup: Pour into ice water. Precipitate collection.
-
Validation Checkpoint (TLC):
-
Mobile Phase: Hexane:EtOAc (8:2).
-
Observation: Product should be highly fluorescent under UV (365 nm). Starting material is non-fluorescent.
-
Protocol B: Structural Elucidation Workflow
Use this logic flow to assign the structure of any unknown derivative isolated from the reaction.
Figure 2: Decision tree for NMR-based structural assignment. This workflow prioritizes the identification of the aldehyde proton and the acetoxy methyl group as primary discriminators.
Part 4: Expert Commentary & Causality
The "Acetate" Trap: In my experience, researchers often assume the acetyl group in 2-acetoxybenzaldehyde is merely a protecting group. However, in the presence of nucleophiles (amines) or base, it acts as an electrophilic trap .
-
Causality: The proximity of the ester carbonyl to the aldehyde (ortho-position) facilitates a 6-membered transition state. If you react this with an amine hoping for a simple reductive amination, the amine often attacks the ester after imine formation, leading to an irreversible
acetyl transfer [2]. -
Solution: If your goal is the Schiff base, use non-nucleophilic bases and avoid heating. If your goal is the Coumarin, ensure strictly anhydrous conditions to prevent the "Hydrolysis" pathway shown in Figure 1.
Spectroscopic Confirmation: X-ray crystallography is the ultimate truth, but 2D NMR (HMBC) is the practical standard.
-
HMBC Tip: Look for the correlation between the C-4 proton of the coumarin ring and the lactone carbonyl (C-2). In the open-chain derivatives (like the amide), this specific 3-bond coupling is absent.
References
-
Mechanism of Formation of Coumarin by Perkin Reaction. Source: Sciforum (Molbank). URL:[Link](Note: Generalized link to Sciforum database based on search context 1.6)
-
N-Acetylation of Amines and Acyl Migration. Source: National Institutes of Health (PMC). URL:[Link]
-
3-Acetylcoumarin: Synthesis and Characterization. Source: PubChem (NIH). URL:[Link]
-
Synthesis and Optical Characterization of Coumarin Derivatives. Source: MDPI (Molecules).[3] URL:[Link]
Sources
Assessing the Chemoselectivity of 2-Formylphenyl Acetate: A Comparative Technical Guide
Executive Summary
2-Formylphenyl acetate (CAS 5663-67-2), also known as O-acetylsalicylaldehyde, represents a unique class of "Janus" electrophiles in organic synthesis. Unlike its parent compound salicylaldehyde, it possesses two distinct electrophilic centers: a hard ester carbonyl and a softer aldehyde carbonyl .
This guide objectively assesses the chemoselectivity of this compound (2-FPA), specifically comparing its utility against salicylaldehyde and aspirin derivatives. The critical value of 2-FPA lies in its ability to mask the phenolic hydroxyl group—preventing oxidative degradation—while offering a "self-immolative" pathway for heterocycle formation (e.g., coumarins) or acting as a bifunctional probe in bioconjugation.
Part 1: The Electrophilic Landscape & Mechanism
To control chemoselectivity, one must understand the competing pathways. Nucleophiles (
Mechanistic Bifurcation
The chemoselectivity is governed by the Hard-Soft Acid-Base (HSAB) theory and steric factors.
-
Path A (Aldehyde Attack): Kinetic control. Favored by soft nucleophiles (amines, phosphonium ylides) and neutral/mildly acidic pH. Leads to condensation products (imines, alkenes).
-
Path B (Ester Attack): Thermodynamic control. Favored by hard nucleophiles (
, alkoxides) or high temperatures. Leads to deprotection (salicylaldehyde release) or transacylation (amide formation).
Visualization: Reaction Pathways
The following diagram maps the divergent reactivity of 2-FPA.
Figure 1: Divergent reaction pathways for this compound based on nucleophile type and conditions.
Part 2: Comparative Reactivity Profile
This section compares 2-FPA against its primary alternatives: Salicylaldehyde (unprotected) and Aspirin (no aldehyde).
Scenario A: Nitrogen Nucleophiles (The "Trap")
When reacting with primary amines, 2-FPA presents a risk of aminolysis (attacking the ester) rather than condensation (attacking the aldehyde).
-
2-FPA: Requires strict pH control (pH 4–5) and anhydrous conditions to favor imine formation. If the amine is in excess or the solution is basic, the amine will attack the ester, generating an amide and releasing free salicylaldehyde [1].
-
Salicylaldehyde: Forms imines easily but requires a separate protection step if the phenol interferes with subsequent reactions (e.g., oxidation).
Scenario B: Carbon Nucleophiles (Coumarin Synthesis)
This is the "Hero" application for 2-FPA. In Perkin or Knoevenagel condensations, the acetate group prevents the formation of phenoxide anions that would otherwise deactivate the aldehyde toward nucleophilic attack.
Comparison Matrix
| Feature | This compound (2-FPA) | Salicylaldehyde | Aspirin (Acetylsalicylic Acid) |
| Primary Electrophile | Aldehyde (masked phenol) | Aldehyde (free phenol) | Carboxylic Acid / Ester |
| Oxidation Stability | High (Phenol protected) | Low (Phenol prone to quinone formation) | High |
| Reaction with Amines | Competitive (Imine vs. Amide) | Selective (Imine) | Selective (Amide) |
| Coumarin Synthesis | Excellent (One-pot cascade) | Good (Requires harsh conditions) | N/A (Lacks aldehyde) |
| Solubility | Lipophilic (Organic solvents) | Amphiphilic | Polar |
Part 3: Experimental Protocols
These protocols are designed to maximize chemoselectivity for the desired pathway.
Protocol 1: Chemoselective Schiff Base Formation (Path A)
Objective: Form the imine while retaining the acetate group. Critical Factor: Avoid basic conditions that trigger ester hydrolysis.
-
Preparation: Dissolve 2-FPA (1.0 equiv) in anhydrous Dichloromethane (DCM) or Toluene . Avoid alcohols (risk of transesterification).
-
Additives: Add activated 4Å molecular sieves to scavenge water.
-
Nucleophile Addition: Add the primary amine (0.95 equiv) dropwise at 0°C. Note: Using a slight deficit of amine prevents ester aminolysis.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Acetate spot should remain; Aldehyde spot disappears).
-
Workup: Filter sieves and evaporate solvent. Do not perform an aqueous basic wash.
Protocol 2: One-Pot Coumarin Synthesis (Cascade)
Objective: Utilize the aldehyde for condensation, followed by in-situ lactonization.
Mechanism: Knoevenagel condensation
-
Reagents: Combine 2-FPA (1.0 equiv) and Diethyl Malonate (1.1 equiv).
-
Catalyst: Use Piperidine (0.1 equiv) and Acetic Acid (0.1 equiv) in Ethanol.
-
Conditions: Reflux for 4–6 hours.
-
Observation: The reaction proceeds through an intermediate where the acetate is cleaved after the initial C-C bond formation, facilitating the intramolecular attack of the phenol onto the ester of the malonate [2].
-
Purification: Cool to precipitate the coumarin derivative. Recrystallize from ethanol.
Part 4: Validating Chemoselectivity (Analytical Data)
To confirm which pathway occurred, use Proton NMR (
Diagnostic NMR Signals (CDCl )
| Moiety | 2-FPA (Starting Material) | Product: Imine (Path A) | Product: Salicylaldehyde (Path B - Hydrolysis) |
| Aldehyde (-CHO) | Singlet, ~10.1 ppm | Absent (Shifted to ~8.5 ppm for CH=N) | Singlet, ~9.9 ppm |
| Acetate (-CH | Singlet, ~2.35 ppm | Present (~2.3 ppm) | Absent |
| Phenol (-OH) | Absent | Absent | Broad Singlet, ~11.0 ppm |
Stop/Go Decision Point:
-
If you see a signal at 11.0 ppm (Phenol OH), the acetate has hydrolyzed.
-
If you see the 2.35 ppm singlet disappear but no new imine peak appears, the amine likely attacked the ester (forming an amide).
References
-
Organic Chemistry Portal. (2021). Synthesis of Coumarins via Knoevenagel Condensation. Retrieved from [Link]
-
PubChem. (2025).[1][2] this compound Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Gadakh, S. K., et al. (2015). Efficient Annulation of Phenolic Acetates with Acrylates. Journal of Organic Chemistry.[3] (Contextual citation regarding phenolic acetate reactivity).
Sources
- 1. PubChemLite - this compound (C9H8O3) [pubchemlite.lcsb.uni.lu]
- 2. Methyl 2-(2-formylphenyl)acetate | C10H10O3 | CID 12241427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chemoselective acylation of fully deprotected hydrazino acetyl peptides. Application to the synthesis of lipopetides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Solvent System Performance of 2-Formylphenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the judicious selection of a solvent system is paramount to achieving optimal reaction outcomes. This guide provides an in-depth analysis of the performance of 2-formylphenyl acetate (also known as 2-acetoxybenzaldehyde) across various solvent systems. As a versatile reagent, its efficacy in a range of reactions is profoundly influenced by the medium in which it is employed. This document will delve into the theoretical underpinnings of solvent effects on the reactivity of this compound, supported by illustrative experimental data and protocols.
Understanding the Molecular Profile of this compound
This compound is a bifunctional molecule featuring an aldehyde group and an acetate ester on a benzene ring.[1] This structure dictates its solubility and reactivity. The aromatic ring provides a degree of nonpolar character, while the oxygen-containing functional groups introduce polarity. This dual nature allows for its solubility in a range of organic solvents.
The key reactive sites are the electrophilic carbon of the aldehyde and the ester linkage. The aldehyde group is susceptible to nucleophilic attack, making it a valuable precursor for the synthesis of Schiff bases, heterocycles, and in condensation reactions like the Knoevenagel condensation. The acetate group, on the other hand, serves as a protecting group for the phenolic hydroxyl of salicylaldehyde, which can be cleaved under hydrolytic conditions.
The Critical Role of the Solvent
The choice of solvent can dramatically influence the rate, yield, and selectivity of a reaction. Solvents can be broadly categorized based on their polarity (polar vs. nonpolar) and their ability to donate a proton (protic vs. aprotic).
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can engage in hydrogen bonding and can solvate both cations and anions effectively. They can act as nucleophiles or acids/bases in a reaction.
-
Polar Aprotic Solvents (e.g., dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetone, acetonitrile): These solvents have significant dipole moments but lack acidic protons. They are particularly effective at solvating cations, leaving anions relatively "bare" and more nucleophilic.[2]
-
Nonpolar Solvents (e.g., hexane, toluene, dichloromethane): These solvents have low dielectric constants and are unable to stabilize charged species. They are often used for reactions involving nonpolar reactants.
The interplay between this compound and the solvent system is crucial for controlling its reactivity. For instance, in nucleophilic substitution reactions, polar aprotic solvents are often favored as they do not form hydrogen bonds with the nucleophile, thereby enhancing its reactivity.[2]
Performance in Key Synthetic Transformations
Schiff Base Formation
The condensation of this compound with primary amines to form Schiff bases is a cornerstone of its application. The choice of solvent can significantly impact the reaction rate and equilibrium position.
General Reaction Scheme: this compound + R-NH₂ ⇌ Schiff Base + H₂O
Solvent System Comparison:
| Solvent System | Type | Expected Performance | Rationale |
| Ethanol | Polar Protic | Good to Excellent Yield. [3] | Solubilizes both reactants well. The protic nature can catalyze both the addition and dehydration steps. Removal of water by azeotropic distillation or dehydrating agents can drive the equilibrium towards the product. |
| Methanol | Polar Protic | Good Yield. | Similar to ethanol, but its lower boiling point may be less effective for azeotropic water removal. |
| Toluene | Nonpolar | Moderate to Good Yield (with water removal). | Good for azeotropic removal of water using a Dean-Stark apparatus. Solubility of reactants might be lower compared to alcohols. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate Yield. | Good solubilizing power, but the absence of a protic catalyst might slow down the reaction. |
| Dimethylformamide (DMF) | Polar Aprotic | Variable Performance. | High boiling point can facilitate the reaction, but its hygroscopic nature can inhibit the dehydration step if not rigorously dried. |
Experimental Protocol: Synthesis of a Schiff Base in Ethanol
-
Dissolve this compound (1.0 eq) in absolute ethanol (5 mL per mmol of aldehyde).
-
Add the primary amine (1.05 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.
Knoevenagel Condensation
The Knoevenagel condensation of this compound with active methylene compounds is a powerful C-C bond-forming reaction. The solvent's polarity plays a crucial role in stabilizing the ionic intermediates and influencing the catalyst's activity.[4]
General Reaction Scheme: this compound + CH₂(CN)₂ → Condensation Product + H₂O
Solvent System Comparison:
| Solvent System | Type | Expected Performance | Rationale |
| Ethanol/Water | Polar Protic | High Yield. | The polar protic nature stabilizes the ionic intermediates. Water can sometimes accelerate the reaction.[5] |
| Toluene | Nonpolar | Good Yield (with azeotropic removal of water). | Effective for driving the reaction to completion by removing the water byproduct. |
| Acetonitrile | Polar Aprotic | Good Yield. | Its polarity can stabilize intermediates, and it is relatively easy to remove post-reaction. |
| Solvent-free | - | Excellent Yield (in some cases). [6] | Environmentally friendly and can lead to shorter reaction times and higher yields, especially with microwave irradiation.[6] |
Experimental Protocol: Knoevenagel Condensation under Solvent-Free Conditions
-
In a mortar, grind this compound (1.0 eq), malononitrile (1.0 eq), and a catalytic amount of ammonium acetate (0.1 eq).
-
Continue grinding for 5-10 minutes at room temperature. The mixture may become a paste or solid.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, add water to the mixture.
-
Collect the solid product by filtration, wash with water, and dry. Recrystallization from ethanol can be performed for further purification.
Hydrolysis of the Acetate Group (Deprotection)
The acetate group of this compound can be hydrolyzed under acidic or basic conditions to yield salicylaldehyde. The rate of this hydrolysis is solvent-dependent.
General Reaction Scheme: this compound + H₂O --(H⁺ or OH⁻)--> Salicylaldehyde + Acetic Acid
Solvent System Comparison:
| Solvent System | Condition | Expected Hydrolysis Rate | Rationale |
| Aqueous HCl | Acidic | Moderate to Fast. | The reaction is catalyzed by H⁺ ions. The rate will depend on the acid concentration and temperature. |
| Aqueous NaOH | Basic | Fast. | Base-catalyzed hydrolysis (saponification) is generally faster than acid-catalyzed hydrolysis for esters. |
| Methanol/Water with Na₂CO₃ | Mildly Basic | Moderate. | A milder condition for deprotection, suitable for substrates with other acid- or strong base-sensitive functional groups. |
| THF/Water | Neutral | Very Slow. | Uncatalyzed hydrolysis is typically a slow process at neutral pH. |
Alternatives to this compound
The primary role of this compound is often as a protected form of salicylaldehyde. Several other protecting groups can be employed for the phenolic hydroxyl group.
| Protecting Group | Protection Method | Deprotection Conditions | Advantages | Disadvantages |
| Acetate | Acetic anhydride, pyridine | Acid or base hydrolysis | Readily available, inexpensive. | May not be stable to strongly nucleophilic or basic conditions. |
| Benzyl (Bn) | Benzyl bromide, base | Hydrogenolysis (H₂, Pd/C) | Stable to a wide range of conditions (acid, base, many redox reagents). | Requires specialized equipment for hydrogenolysis. |
| Methoxymethyl (MOM) | MOM-Cl, base | Acidic hydrolysis | Stable to basic conditions. | Deprotection requires acidic conditions. |
| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, imidazole | Fluoride ions (e.g., TBAF) | Stable to a wide range of non-acidic conditions. | Can be bulky; fluoride reagents can be corrosive. |
The choice of protecting group depends on the overall synthetic strategy and the compatibility with other functional groups in the molecule.[7][8]
Conclusion
The performance of this compound is intrinsically linked to the solvent system in which it is used. A thorough understanding of the interplay between the substrate, reagents, and solvent is critical for the rational design of synthetic routes.
-
For Schiff base formation , polar protic solvents like ethanol often provide a good balance of solubility and catalysis.
-
In Knoevenagel condensations , the choice of solvent can be more flexible, with polar solvents generally favoring the reaction. Solvent-free conditions present an attractive green alternative.
-
The hydrolysis of the acetate group is readily achieved in aqueous acidic or basic media.
While this guide provides a framework for selecting an appropriate solvent system, empirical optimization is always recommended to achieve the best results for a specific transformation. Future research into quantitative structure-activity relationships for this compound in various solvents would be a valuable contribution to the field.
References
-
The influence of solvent on Knoevenagel condensation of benzaldehyde and malononitrile a - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]
-
Solubility behavior of polymorphs I and II of mefenamic acid in solvent mixtures - PubMed. (n.d.). Retrieved January 30, 2026, from [Link]
-
Polar Protic vs. Polar Aprotic Solvents : r/chemhelp - Reddit. (2019, November 13). Retrieved January 30, 2026, from [Link]
-
Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals - CORE. (n.d.). Retrieved January 30, 2026, from [Link]
-
Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile - arkat usa. (n.d.). Retrieved January 30, 2026, from [Link]
-
Solubility Behaviors and Correlations of Common Organic Solvents - ACS Figshare. (2020, September 22). Retrieved January 30, 2026, from [Link]
-
Knoevenagel condensation of benzaldehyde with malononitrile over heteropolyacids - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]
-
Knoevenagel condensation of benzaldehyde (1a) and malononitrile (2) - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]
-
Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review - MDPI. (n.d.). Retrieved January 30, 2026, from [Link]
-
This compound | C9H8O3 | CID 237228 - PubChem. (n.d.). Retrieved January 30, 2026, from [Link]
-
Continuous Production of 2-Phenylethyl Acetate in a Solvent-Free System Using a Packed-Bed Reactor with Novozym 435 - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]
-
Synthesis and crystal structures of three Schiff bases derived from 3-formylacetylacetone and benzyl-, tert-butyl- and (S)-methylbenzylamine - NIH. (n.d.). Retrieved January 30, 2026, from [Link]
-
Comparison of methods for the synthesis of coumarin derivatives from aldehydes. (n.d.). Retrieved January 30, 2026, from [Link]
-
What is the best Protecting agent for salicylaldehyde group? - ResearchGate. (2022, October 21). Retrieved January 30, 2026, from [Link]
- A process for preparing 2-(4-formylphenyl)propionic acid by using TEMPO catalyst - Google Patents. (n.d.).
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry. (2012, April 27). Retrieved January 30, 2026, from [Link]
-
Polar Protic and Aprotic Solvents - Chemistry LibreTexts. (2023, January 22). Retrieved January 30, 2026, from [Link]
-
A Convenient Approach to the Synthesis of Different Types of Schiff‟s Bases and Their Metal Complexes - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]
-
Novel Methods of Knoevenagel Condensation - Banaras Hindu University. (n.d.). Retrieved January 30, 2026, from [Link]
-
Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. (n.d.). Retrieved January 30, 2026, from [Link]
-
Comparison of Methods of Synthesis of Coumarin Derivatives from Aldehydes. - Jetir.Org. (n.d.). Retrieved January 30, 2026, from [Link]
-
Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives | Chemical Reviews - ACS Publications. (2022, February 24). Retrieved January 30, 2026, from [Link]
-
Synthesis of Schiff's Bases with Simple Synthetic Approach | Asian Journal of Pharmaceutical Research and Development. (2020, October 15). Retrieved January 30, 2026, from [Link]
-
This compound - 5663-67-2, C9H8O3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (n.d.). Retrieved January 30, 2026, from [Link]
-
Acetyl Protection - Common Conditions. (n.d.). Retrieved January 30, 2026, from [Link]
-
REVIEW ON SCHIFF BASES - World Journal of Pharmaceutical Sciences. (n.d.). Retrieved January 30, 2026, from [Link]
-
Polar Protic and Polar Aprotic Solvents - Chemistry Steps. (n.d.). Retrieved January 30, 2026, from [Link]
-
Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents | Request PDF - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]
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Synthesis, Characterization Of Various Coumarin Derivatives. (n.d.). Retrieved January 30, 2026, from [Link]
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Comparison of Methods of Synthesis of Coumarin Derivatives from Aldehydes. (n.d.). Retrieved January 30, 2026, from [Link]
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Sustainable Approaches for the Protection and Deprotection of Functional Groups - NIH. (n.d.). Retrieved January 30, 2026, from [Link]
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13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts. (2021, March 5). Retrieved January 30, 2026, from [Link]
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SYNTHESIS AND SOLUBILITY OF 1-[2-METHYL-1-(4-METHYLPHENYL)- 5-PHENYL-1H-PYRROL-3-YL]ETHANONE IN ORGANIC SOLVENTS - Львівська політехніка. (n.d.). Retrieved January 30, 2026, from [Link]
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Synthesis of Eugenyl Acetate in Solvent-Free Acetylation: Process Optimization and Kinetic Evaluation - Longdom Publishing. (n.d.). Retrieved January 30, 2026, from [Link]
Sources
- 1. This compound | C9H8O3 | CID 237228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ajprd.com [ajprd.com]
- 4. researchgate.net [researchgate.net]
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- 8. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
2-Formylphenyl Acetate: Proper Disposal and Handling Procedures
[1][2][3][4]
Part 1: Executive Safety Summary
Immediate Action Required: Treat 2-Formylphenyl acetate as a labile organic ester with specific hydrolysis risks.[1] It is not merely "organic waste"; it is a reactive chemical intermediate.[1]
Hazard Profile (GHS Classification):
-
H226: Flammable liquid and vapor (Flash point varies by purity/supplier, typically treated as ignitable).[1]
Critical Prohibition:
WARNING: Do NOT dispose of this compound in aqueous waste streams or mix with alkaline (basic) waste.[1] Contact with bases triggers rapid hydrolysis, generating heat and releasing acetic acid and salicylaldehyde.[1]
Part 2: The "Why" – Mechanistic Causality & Stability
To ensure safety, one must understand the chemical behavior of the waste, not just its regulatory code.
The Hydrolysis Risk: this compound (Acetylsalicylaldehyde) contains a phenolic ester linkage.[1] In the presence of moisture—and catalyzed aggressively by bases (pH > 8)—it undergoes hydrolysis.[1]
-
Reaction:
[1] -
Operational Consequence: If this chemical is added to a general "Basic Organic Waste" container (common in organic synthesis labs for quenching reactions), the resulting exothermic reaction can pressurize the container.[1] Furthermore, the release of acetic acid will neutralize the basic waste, potentially precipitating other incompatible species.[1]
Stability Insight: Pure this compound is stable under anhydrous conditions but degrades over time in humid air.[1] Waste containers must be sealed tightly to prevent atmospheric moisture ingress, which leads to the slow evolution of acetic acid vapors in the headspace.
Part 3: Physicochemical Properties for Disposal
Data consolidated for waste characterization.[1]
| Property | Value | Disposal Implication |
| CAS Number | 5663-67-2 | Identifier for waste manifesting.[1] |
| Physical State | Liquid (Oily) | Requires liquid waste containment (HDPE or Glass).[1] |
| Flash Point | ~60–90°C (varies) | Treat as D001 (Ignitable) to ensure incineration.[1] |
| Water Solubility | Low (Hydrolyzes) | Do not flush down drains.[1] |
| Reactivity | Reacts with strong bases | Segregate from caustic waste streams.[1] |
| Halogen Content | None | Classify as Non-Halogenated Organic . |
Part 4: Step-by-Step Disposal Protocol
Phase 1: Waste Characterization & Segregation[1]
-
Identify the Matrix: Is the chemical pure, in solution (e.g., DCM, Ethyl Acetate), or part of a reaction mixture?
-
Segregation Rule:
-
Container Selection: Use Amber Glass or High-Density Polyethylene (HDPE).[1] Avoid metal containers if the waste is already suspect of partial hydrolysis (acetic acid corrodes metal).[1]
Phase 2: Packaging & Labeling[1]
-
Bulking: Pour the liquid into the designated "Non-Halogenated Organic" safety can or drum.
-
Labeling:
Phase 3: Spills & Emergency Cleanup[1]
-
Small Spill (< 50 mL):
-
Evacuate the immediate area of ignition sources.[1]
-
Do NOT use water. Water will spread the oily liquid and initiate hydrolysis.[1]
-
Absorb with Vermiculite or Dry Sand .[1]
-
Scoop into a sealable bag/container.
-
Wipe the surface with a solvent (acetone) after bulk removal, then wash with soap and water.[1]
-
Part 5: Disposal Decision Logic (Visualization)[1]
The following diagram illustrates the decision workflow for disposing of this compound to ensure compliance and safety.
Caption: Operational decision tree for segregating this compound waste streams based on physical state and solvent mixture.
References
-
National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 237228, this compound. PubChem.[1] [Link]
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. Code of Federal Regulations, 40 CFR Part 261.[1] [Link][1]
-
American Chemical Society (ACS). (2023).[1] Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety.[1] [Link]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
